molecular formula C23H24FN5O4 B12396511 (3S,4R)-GNE-6893

(3S,4R)-GNE-6893

Cat. No.: B12396511
M. Wt: 453.5 g/mol
InChI Key: ABFKLHVMHUGOBS-GTNSWQLSSA-N
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Description

(3S,4R)-GNE-6893 is a useful research compound. Its molecular formula is C23H24FN5O4 and its molecular weight is 453.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C23H24FN5O4

Molecular Weight

453.5 g/mol

IUPAC Name

[(3R,4S)-4-methyloxolan-3-yl] N-[8-amino-7-fluoro-6-(8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-7-yl)isoquinolin-3-yl]carbamate

InChI

InChI=1S/C23H24FN5O4/c1-11-9-31-10-17(11)33-23(30)29-18-6-13-5-14(19(24)20(25)16(13)8-27-18)15-7-28-22-21(12(15)2)26-3-4-32-22/h5-8,11,17,26H,3-4,9-10,25H2,1-2H3,(H,27,29,30)/t11-,17-/m0/s1

InChI Key

ABFKLHVMHUGOBS-GTNSWQLSSA-N

Isomeric SMILES

C[C@H]1COC[C@@H]1OC(=O)NC2=CC3=CC(=C(C(=C3C=N2)N)F)C4=CN=C5C(=C4C)NCCO5

Canonical SMILES

CC1COCC1OC(=O)NC2=CC3=CC(=C(C(=C3C=N2)N)F)C4=CN=C5C(=C4C)NCCO5

Origin of Product

United States

Foundational & Exploratory

A Deep Dive into the T-Cell Modulating Activity of (3S,4R)-GNE-6893, a Potent and Selective HPK1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

SOUTH SAN FRANCISCO, CA – Genentech researchers have detailed the mechanism of action of (3S,4R)-GNE-6893, a potent, selective, and orally bioavailable small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). This technical overview synthesizes the available data on GNE-6893, providing an in-depth guide for researchers, scientists, and drug development professionals. The focus is on its targeted activity in T-cells, a critical component of the adaptive immune system.

HPK1, also known as MAP4K1, is a key negative regulator of T-cell receptor (TCR) signaling.[1][2] By inhibiting HPK1, GNE-6893 effectively removes this brake on the immune system, leading to enhanced T-cell activation and a more robust immune response. This makes HPK1 an attractive target for cancer immunotherapy, with the potential to augment the efficacy of existing treatments like checkpoint inhibitors.[1][2][3]

Core Mechanism of Action in T-Cells

The primary mechanism of action of GNE-6893 in T-cells is the direct inhibition of HPK1's kinase activity. HPK1 negatively regulates TCR signaling by phosphorylating and subsequently promoting the degradation of the SH2 domain-containing leukocyte protein of 76 kDa (SLP76).[1] SLP76 is a crucial scaffold protein that, upon T-cell activation, brings together various signaling molecules to propagate the downstream signal.

By inhibiting HPK1, GNE-6893 prevents the phosphorylation of SLP76, thereby stabilizing the TCR signalosome and amplifying the signaling cascade.[1][4] This leads to increased T-cell proliferation and the production of key effector cytokines, such as Interleukin-2 (IL-2).[1]

A diagram illustrating the HPK1 signaling pathway in T-cells and the inhibitory effect of GNE-6893 is presented below.

HPK1_Signaling_Pathway TCR TCR SLP76 SLP76 TCR->SLP76 Activation CD3 CD3 CD28 CD28 PLCg1 PLCγ1 SLP76->PLCg1 Activation HPK1 HPK1 SLP76->HPK1 NFAT NFAT Activation PLCg1->NFAT IL2 IL-2 Production NFAT->IL2 pSLP76 pSLP76 (Ser376) HPK1->pSLP76 GNE6893 This compound GNE6893->HPK1 Inhibition Degradation Proteasomal Degradation pSLP76->Degradation

Caption: HPK1 Signaling Pathway and GNE-6893 Inhibition.

Potency and Selectivity Profile

GNE-6893 has demonstrated subnanomolar biochemical inhibition of HPK1 and potent activity in cellular assays.[1] Its high selectivity is a key attribute, minimizing off-target effects and contributing to a favorable in vitro safety profile.

ParameterValueAssay System
HPK1 Ki < 0.013 nMBiochemical Assay
pSLP76 IC50 44 nMJurkat Cell Assay[5]
IL-2 Secretion EC50 6.4 nMPrimary Human T-Cell Assay[5]
Kinase Selectivity 347/356 kinases <50% inhibition @ 0.1 µMIn vitro panel[2]

Table 1: Quantitative Potency and Selectivity Data for this compound.

Experimental Protocols and Methodologies

The development and characterization of GNE-6893 involved a series of key experiments to determine its biochemical potency, cellular activity, and selectivity.

1. HPK1 Biochemical Potency Assay (HTRF):

  • Objective: To determine the direct inhibitory activity of GNE-6893 on the HPK1 enzyme.

  • Methodology: A Homogeneous Time-Resolved Fluorescence (HTRF) enzymatic assay was utilized. The assay measures the phosphorylation of a substrate by the HPK1 kinase domain. The reaction is initiated by the addition of an Mg/ATP mixture. The inhibitory effect of GNE-6893 is quantified by measuring the reduction in the HTRF signal, from which a Ki value is calculated.[1]

2. Jurkat Cell pSLP76 Phosphorylation Assay:

  • Objective: To assess the ability of GNE-6893 to inhibit HPK1 activity in a cellular context.

  • Methodology: Jurkat cells, a human T-lymphocyte cell line, were stimulated with anti-CD3 and anti-CD28 antibodies to activate the TCR signaling pathway.[1] Cells were pre-treated with varying concentrations of GNE-6893. The level of SLP76 phosphorylation at Serine 376 was measured, likely using a method such as Western blotting or a cell-based immunoassay. The IC50 value represents the concentration of GNE-6893 required to inhibit 50% of the SLP76 phosphorylation.[1][4]

3. Primary Human T-Cell IL-2 Secretion Assay:

  • Objective: To evaluate the functional consequence of HPK1 inhibition on primary T-cell effector function.

  • Methodology: Primary human T-cells were isolated and stimulated with anti-CD3 and anti-CD28 antibodies in the presence of varying concentrations of GNE-6893.[1] After a period of incubation, the supernatant was collected, and the concentration of secreted IL-2 was measured, typically by ELISA. The EC50 value is the concentration of the compound that induces a half-maximal increase in IL-2 production.[5]

The general workflow for these key experiments is depicted in the diagram below.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assays HPK1_Enzyme Recombinant HPK1 Enzyme Incubate_Bio Incubate with GNE-6893 HPK1_Enzyme->Incubate_Bio Substrate Substrate + ATP Substrate->Incubate_Bio HTRF Measure Phosphorylation (HTRF) Incubate_Bio->HTRF Ki Calculate Ki HTRF->Ki Jurkat Jurkat T-Cells Incubate_Cell Incubate with GNE-6893 Jurkat->Incubate_Cell PrimaryT Primary Human T-Cells PrimaryT->Incubate_Cell Stimulate Stimulate (anti-CD3/CD28) Incubate_Cell->Stimulate Measure_pSLP76 Measure pSLP76 Stimulate->Measure_pSLP76 Measure_IL2 Measure IL-2 Secretion (ELISA) Stimulate->Measure_IL2 IC50 Calculate IC50 Measure_pSLP76->IC50 EC50 Calculate EC50 Measure_IL2->EC50

References

(3S,4R)-GNE-6893: A Selective HPK1 Inhibitor for Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (3S,4R)-GNE-6893, a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). HPK1, also known as MAP4K1, is a critical negative regulator of T-cell receptor (TCR) signaling, making it a compelling target for cancer immunotherapy.[1][2][3] By inhibiting HPK1, GNE-6893 has been shown to enhance T-cell activation and cytokine production, suggesting its potential to boost anti-tumor immune responses.[2][3][4] This document details the biochemical and cellular activity of GNE-6893, its selectivity profile, pharmacokinetic properties, and the experimental protocols used for its characterization.

Core Data Summary

The following tables summarize the key quantitative data for this compound, facilitating a clear comparison of its potency, efficacy, and biopharmaceutical properties.

Table 1: Biochemical and Cellular Activity of GNE-6893
ParameterValueDescription
HPK1 Ki <0.019 nMBiochemical potency, indicating the inhibitor's binding affinity to the HPK1 enzyme.[5]
pSLP76 IC50 (Jurkat cells) 44 nMCellular potency, measuring the concentration required to inhibit the phosphorylation of SLP76 (a direct substrate of HPK1) by 50% in a T-cell line.[5]
IL-2 Secretion EC50 (Primary Human T-cells) 6.4 nMCellular efficacy, representing the concentration needed to achieve 50% of the maximal increase in IL-2 secretion from stimulated primary human T-cells.[5]
IL-2 Augmentation (Primary Human T-cells) ~5-foldThe fold-increase in IL-2 production in the presence of the inhibitor compared to untreated cells.[2]
Table 2: Kinase Selectivity Profile of GNE-6893
ParameterValueDescription
Kinases Inhibited >50% at 100 nM 8 out of 356High selectivity, with only a small fraction of kinases in a broad panel being significantly inhibited at a concentration >2000-fold above the HPK1 IC50.[2]
Selectivity over Lck >200-foldA crucial selectivity measure, as Lck is an upstream kinase in the TCR signaling pathway and its inhibition would be counterproductive.[2]
Table 3: In Vitro Safety and ADME Profile of GNE-6893
ParameterValueDescription
hERG IC50 28 µMA measure of potential cardiac toxicity; a higher value indicates a lower risk.[2]
Hepatocyte Stability FavorableIndicates good metabolic stability in human, rat, and mouse liver cells.[2]
MDCK Permeability FavorableSuggests good potential for oral absorption.[2]
Table 4: Pharmacokinetic Properties of GNE-6893 in Preclinical Species
SpeciesOral Bioavailability (%)Intravenous Clearance (mL/min/kg)Volume of Distribution (Vss, L/kg)
Mouse 37%341.8
Rat 30%392.2
Dog 46%142.2
Cynomolgus Monkey 53%141.9
Human (predicted) 43%5.9-6.92.1
Data from Chan, B. 264th Am Chem Soc (ACS) Natl Meet (Aug 21-25, Chicago) 2022, Abst 3737035.[4]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the HPK1 signaling pathway and the experimental workflow for the evaluation of GNE-6893.

HPK1_Signaling_Pathway cluster_downstream Downstream Signaling TCR TCR HPK1 HPK1 TCR->HPK1 Activation CD3 CD3 CD3->HPK1 Activation CD28 CD28 CD28->HPK1 Activation SLP76 SLP-76 pSLP76 pSLP-76 (Ser376) Degradation SLP-76 Degradation pSLP76->Degradation T_Cell_Activation T-Cell Activation (e.g., IL-2 Production) Degradation->T_Cell_Activation Inhibition HPK1->SLP76 Phosphorylates GNE6893 This compound GNE6893->HPK1 Inhibition

Caption: HPK1 signaling pathway and the inhibitory action of GNE-6893.

GNE6893_Evaluation_Workflow cluster_biochem Biochemical Assays cluster_cellular Cellular Assays cluster_invitro_safety In Vitro Safety & ADME cluster_invivo In Vivo Evaluation HPK1_Assay HPK1 Biochemical Potency Assay (Ki) Kinase_Panel Kinase Selectivity Panel (356 kinases) pSLP76_Assay pSLP76 Cellular Assay (IC50) IL2_Assay IL-2 Secretion Assay (EC50, Augmentation) hERG_Assay hERG Assay Hep_Stability Hepatocyte Stability MDCK_Perm MDCK Permeability PK_Studies Pharmacokinetic Studies (Mouse, Rat, Dog, Monkey) GNE6893 This compound GNE6893->HPK1_Assay GNE6893->Kinase_Panel GNE6893->pSLP76_Assay GNE6893->IL2_Assay GNE6893->hERG_Assay GNE6893->Hep_Stability GNE6893->MDCK_Perm GNE6893->PK_Studies

References

The Role of Hematopoietic Progenitor Kinase 1 (HPK1) in T-Cell Receptor Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of T-cell function. As a serine/threonine kinase predominantly expressed in hematopoietic cells, HPK1 acts as a crucial checkpoint in the T-cell receptor (TCR) signaling cascade. Upon TCR engagement, HPK1 is activated and subsequently dampens T-cell activation and proliferation. This inhibitory role has positioned HPK1 as a promising therapeutic target in immuno-oncology, with the aim of enhancing anti-tumor immunity by releasing the brakes on T-cell-mediated responses. This guide provides an in-depth overview of the core functions of HPK1 in TCR signaling, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows.

HPK1's Position and Mechanism in the T-Cell Receptor Signaling Pathway

Upon antigen presentation to the T-cell receptor, a complex signaling cascade is initiated, leading to T-cell activation, proliferation, and effector functions. HPK1 is recruited to the TCR signaling complex where it becomes activated.[1] Its primary mechanism of action involves the phosphorylation of key adaptor proteins, most notably the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76).[2][3]

Phosphorylation of SLP-76 on serine 376 by HPK1 creates a binding site for 14-3-3 proteins.[4][5] This interaction leads to the ubiquitination and subsequent proteasomal degradation of SLP-76, effectively destabilizing the TCR signaling complex.[2][3] This destabilization attenuates downstream signaling pathways, including the activation of Phospholipase C gamma 1 (PLCγ1) and the Extracellular signal-regulated kinase (ERK) pathway.[2] The net effect is a reduction in T-cell activation, cytokine production, and proliferation.[6]

TCR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TCR TCR Lck Lck TCR->Lck ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT HPK1 HPK1 ZAP70->HPK1 Activation GADS GADS LAT->GADS SLP76 SLP-76 PLCg1 PLCγ1 SLP76->PLCg1 FourteenThreeThree 14-3-3 SLP76->FourteenThreeThree Proteasome Proteasome SLP76->Proteasome Degradation GADS->SLP76 HPK1->SLP76 pS376 ERK ERK PLCg1->ERK ... TCellActivation T-Cell Activation (Cytokine Production, Proliferation) ERK->TCellActivation FourteenThreeThree->SLP76 Ubiquitination

Quantitative Impact of HPK1 Inhibition on T-Cell Function

The inhibition of HPK1, either genetically or pharmacologically, leads to a significant enhancement of T-cell effector functions. This is quantitatively demonstrated by a decrease in the phosphorylation of its direct target, SLP-76, and a corresponding increase in the production of key cytokines like Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).

Table 1: Effect of HPK1 Inhibitors on SLP-76 Phosphorylation

CompoundCell TypeAssayIC₅₀ (nM)Reference
Compound 1Jurkat T-cellspSLP-76 (S376)120[2]
Compound 2Jurkat T-cellspSLP-76 (S376)20[2]
Compound 3Jurkat T-cellspSLP-76 (S376)120[2]
KHK-6-HPK1 Kinase Activity20[7]
GNE-1858-HPK1 Inhibitory Effect1.9[8]
XHS-HPK1 Kinase Activity2.6[8]
Compound 22-HPK1 Inhibitory Effect0.061[8]

Table 2: Enhancement of T-Cell Cytokine Production by HPK1 Inhibition

ConditionCell TypeCytokineFold Increase / EC₅₀ (nM)Reference
HPK1 KnockoutJurkat T-cellsIL-2Significant Increase[2]
Compound 1Jurkat T-cellsIL-2EC₅₀ > 200[2]
Compound 2Jurkat T-cellsIL-2EC₅₀ ≈ 200[2]
Compound 3Jurkat T-cellsIL-2EC₅₀ > 200[2]
HPK1 KnockoutRegulatory T-cells (Tregs)IL-22.78% of HPK1-/- Tregs produce IL-2 vs 0.13% of wild-type[5]
HPK1 KnockoutRegulatory T-cells (Tregs)IFN-γSignificantly higher percentage of IFN-γ producing cells[5]

Detailed Experimental Protocols

In Vitro HPK1 Kinase Assay

This protocol is designed to measure the enzymatic activity of HPK1 and to screen for potential inhibitors.

Materials:

  • Recombinant HPK1 enzyme

  • Myelin Basic Protein (MBP) as a substrate

  • Kinase Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA)

  • ATP

  • Test compounds (HPK1 inhibitors)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system

  • 384-well plates

Procedure:

  • Prepare a reaction mixture containing kinase buffer, MBP substrate, and ATP.

  • Add the test compound at various concentrations to the wells of a 384-well plate.

  • Add the recombinant HPK1 enzyme to initiate the kinase reaction.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system, which converts ADP to ATP and then measures the ATP level via a luciferase reaction.[4][9]

  • The luminescent signal is proportional to the amount of ADP generated and thus to the HPK1 kinase activity.

  • Calculate the IC₅₀ value for the test compounds by plotting the percentage of inhibition against the compound concentration.

Kinase_Assay_Workflow Start Start Prepare_Mixture Prepare Reaction Mixture (Buffer, Substrate, ATP) Start->Prepare_Mixture Add_Inhibitor Add Test Inhibitor to 384-well Plate Prepare_Mixture->Add_Inhibitor Add_Enzyme Add HPK1 Enzyme Add_Inhibitor->Add_Enzyme Incubate Incubate at RT (e.g., 60 min) Add_Enzyme->Incubate Stop_Reaction Stop Reaction & Add ADP Detection Reagent Incubate->Stop_Reaction Measure_Luminescence Measure Luminescence Stop_Reaction->Measure_Luminescence Analyze_Data Analyze Data (Calculate IC₅₀) Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Immunoprecipitation and Western Blotting for HPK1-SLP-76 Interaction

This protocol is used to demonstrate the physical interaction between HPK1 and SLP-76 in T-cells.

Materials:

  • Jurkat T-cells or primary T-cells

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Anti-HPK1 antibody for immunoprecipitation

  • Anti-SLP-76 antibody for Western blotting

  • Protein A/G agarose beads

  • SDS-PAGE gels and Western blotting apparatus

  • ECL detection reagents

Procedure:

  • Cell Lysis: Lyse stimulated or unstimulated T-cells with ice-cold lysis buffer.[10]

  • Immunoprecipitation:

    • Pre-clear the cell lysate with Protein A/G agarose beads to reduce non-specific binding.[10]

    • Incubate the pre-cleared lysate with an anti-HPK1 antibody overnight at 4°C.

    • Add Protein A/G agarose beads to capture the antibody-protein complexes.

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution and SDS-PAGE:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by size using SDS-PAGE.

  • Western Blotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Probe the membrane with an anti-SLP-76 antibody.

    • Use a secondary antibody conjugated to horseradish peroxidase (HRP) for detection.

    • Visualize the protein bands using an ECL detection system. A band corresponding to the molecular weight of SLP-76 in the HPK1 immunoprecipitate confirms the interaction.

CRISPR/Cas9-Mediated Knockout of HPK1 in Jurkat T-Cells

This protocol outlines the generation of HPK1 knockout Jurkat cell lines to study the functional consequences of HPK1 loss.

Materials:

  • Jurkat T-cells

  • Cas9 nuclease

  • HPK1-specific guide RNA (sgRNA)

  • Neon® Transfection System (Thermo Fisher Scientific) or other electroporation device

  • Culture medium (RPMI-1640 with 10% FBS)

  • 96-well plates for single-cell cloning

Procedure:

  • gRNA Design and Synthesis: Design and synthesize sgRNAs targeting a critical exon of the HPK1 gene.

  • Ribonucleoprotein (RNP) Complex Formation: Incubate the Cas9 protein with the HPK1-specific sgRNA to form RNP complexes.

  • Electroporation:

    • Resuspend Jurkat cells in an appropriate electroporation buffer.

    • Mix the cells with the RNP complexes.

    • Electroporate the cells using an optimized program for Jurkat cells (e.g., using the Neon® Transfection System).[11]

  • Single-Cell Cloning:

    • Plate the electroporated cells at a limiting dilution in 96-well plates to isolate single clones.

  • Screening and Validation:

    • Expand the single-cell clones.

    • Screen for HPK1 knockout by Western blotting to confirm the absence of the HPK1 protein.

    • Functionally validate the knockout by assessing the phosphorylation of SLP-76 and IL-2 production upon TCR stimulation.[2]

Flow Cytometry for T-Cell Activation Markers

This protocol is used to assess the activation status of T-cells following treatment with an HPK1 inhibitor.

Materials:

  • Primary human T-cells or PBMCs

  • Anti-CD3/CD28 antibodies for T-cell stimulation

  • HPK1 inhibitor

  • Fluorochrome-conjugated antibodies against T-cell activation markers (e.g., CD69, CD25)

  • Fixable viability dye

  • Flow cytometer

Procedure:

  • T-Cell Stimulation:

    • Isolate primary T-cells or use PBMCs.

    • Pre-incubate the cells with the HPK1 inhibitor at various concentrations.

    • Stimulate the cells with plate-bound anti-CD3 and soluble anti-CD28 antibodies.

  • Staining:

    • After an appropriate incubation period (e.g., 24-48 hours), harvest the cells.

    • Stain the cells with a fixable viability dye to exclude dead cells from the analysis.

    • Stain the cells with fluorochrome-conjugated antibodies against CD69 and CD25.

  • Data Acquisition and Analysis:

    • Acquire the data on a flow cytometer.

    • Gate on the live, single T-cell population.

    • Analyze the percentage of CD69- and CD25-positive cells in the treated versus untreated control groups to determine the effect of the HPK1 inhibitor on T-cell activation.[3]

Conclusion

HPK1 is a well-validated negative regulator of T-cell receptor signaling. Its inhibition robustly enhances T-cell activation and effector functions, making it a highly attractive target for the development of novel cancer immunotherapies. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the role of HPK1 and to develop therapeutic agents that modulate its activity. The continued investigation into HPK1 signaling and the development of potent and selective inhibitors hold the promise of new and effective treatments for cancer and other diseases where enhanced T-cell immunity is beneficial.

References

Rationale for Targeting HPK1 in Cancer Immunotherapy: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells, has emerged as a critical negative regulator of anti-tumor immunity.[1][2] HPK1 functions as an intracellular checkpoint, dampening the signaling cascades downstream of the T-cell receptor (TCR) and B-cell receptor (BCR), and modulating the function of dendritic cells (DCs).[3][4][5] Its role in attenuating immune responses makes it a compelling target for cancer immunotherapy. By inhibiting HPK1, the aim is to unleash a more robust and sustained anti-tumor immune attack. This guide provides an in-depth overview of the rationale for targeting HPK1, detailing its signaling pathways, the impact of its inhibition on various immune cells, and preclinical and clinical evidence supporting its development as a therapeutic target. Furthermore, it offers detailed experimental protocols for key assays used to investigate HPK1 function and the efficacy of its inhibitors.

HPK1: A Negative Regulator of Immune Cell Function

HPK1, also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a member of the Ste20-related kinase family.[6] Its expression is primarily restricted to the hematopoietic lineage, making it an attractive drug target with a potentially favorable safety profile due to limited expression in major organs.[7][8]

Role in T-Cell Regulation

HPK1 is a key negative regulator of T-cell activation and function.[4][9] Upon T-cell receptor (TCR) engagement, HPK1 is recruited to the immunological synapse and becomes activated.[6][10] Activated HPK1 then phosphorylates key adaptor proteins, most notably SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at Serine 376.[3][11] This phosphorylation event leads to the recruitment of 14-3-3 proteins, resulting in the disassembly of the SLP-76 signaling complex and subsequent attenuation of downstream signaling pathways, including the Ras-MAPK and PLCγ1-Ca2+ pathways.[12][13] This ultimately leads to reduced T-cell proliferation and cytokine production, particularly of key anti-tumor cytokines like Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[1][3]

Impact on Dendritic Cells (DCs) and B Cells

HPK1 also plays a regulatory role in other immune cells. In dendritic cells (DCs), loss of HPK1 function leads to enhanced maturation, increased expression of co-stimulatory molecules (CD80, CD86), and elevated production of pro-inflammatory cytokines such as IL-12.[14][15][16] This results in superior antigen presentation and a more potent anti-tumor immune response.[7][16] In B cells, HPK1 acts as a negative regulator of B-cell receptor (BCR) signaling, and its inhibition can enhance B-cell activation and antibody production.[4][17]

Signaling Pathways Involving HPK1

The central role of HPK1 as a negative regulator is best understood through its integration into the T-cell receptor signaling cascade.

HPK1 Signaling in T-Cells

HPK1_TCell_Signaling TCR TCR Lck Lck TCR->Lck Antigen Presentation CD28 CD28 ZAP70 ZAP70 Lck->ZAP70 phosphorylates LAT LAT ZAP70->LAT phosphorylates SLP76 SLP-76 LAT->SLP76 PLCg1 PLCγ1 LAT->PLCg1 Gads Gads SLP76->Gads pSLP76 pSLP-76 (Ser376) Downstream Downstream Signaling (e.g., MAPK, NF-κB) SLP76->Downstream HPK1_inactive HPK1 (inactive) Gads->HPK1_inactive PLCg1->Downstream HPK1_active HPK1 (active) HPK1_inactive->HPK1_active Activation HPK1_active->SLP76 phosphorylates HPK1_active->pSLP76 phosphorylates fourteen_three_three 14-3-3 fourteen_three_three->Downstream Inhibition pSLP76->fourteen_three_three recruits Cytokine Cytokine Production (IL-2, IFN-γ) Downstream->Cytokine Proliferation T-Cell Proliferation Downstream->Proliferation

Preclinical Evidence for Targeting HPK1

A substantial body of preclinical data from genetic knockout and kinase-dead knock-in mouse models, as well as studies utilizing small molecule inhibitors, supports the targeting of HPK1 for cancer immunotherapy.

Genetic Models

Mice with genetic deletion (HPK1-/-) or with a catalytically inactive form of HPK1 (kinase-dead, KD) have provided crucial insights into its function.

  • Enhanced T-Cell Function: T-cells from HPK1-deficient and kinase-dead mice exhibit hyper-proliferation and increased production of Th1 cytokines, such as IFN-γ and IL-2, upon TCR stimulation.[7]

  • Resistance to Immunosuppression: HPK1-/- T-cells are resistant to the immunosuppressive effects of prostaglandin E2 (PGE2) and adenosine, which are often found in the tumor microenvironment (TME).[3][7]

  • Superior Anti-Tumor Immunity: Adoptive transfer of HPK1-/- T-cells into tumor-bearing mice confers resistance to tumor growth.[7] Furthermore, HPK1 kinase-dead mice show enhanced anti-tumor immunity in various syngeneic tumor models.[18]

Small Molecule Inhibitors

The development of potent and selective small molecule inhibitors of HPK1 has enabled the pharmacological validation of this target.

  • In Vitro Activity: HPK1 inhibitors have been shown to enhance the production of IL-2 and IFN-γ in human T-cells and revert the immunosuppressive effects of PGE2 and adenosine.[3][5]

  • In Vivo Efficacy: Oral administration of HPK1 inhibitors in syngeneic mouse tumor models has demonstrated significant anti-tumor efficacy, both as a monotherapy and in combination with checkpoint inhibitors like anti-PD-1 antibodies.[19][20]

Table 1: Preclinical Data on HPK1 Inhibition

Model SystemInterventionKey FindingsReference
HPK1-/- MiceGenetic KnockoutEnhanced T-cell proliferation and Th1 cytokine production; Resistance to PGE2-mediated suppression; Resistance to lung tumor growth.[7]
HPK1 Kinase-Dead MicePoint Mutation (Loss of function)Enhanced antitumor immunity in MC38 and GL261 syngeneic tumor models.[18]
Human Primary T-CellsCompound 1 (Small Molecule Inhibitor)Enhanced Th1 cytokine production; Reversal of PGE2 and adenosine-mediated immune suppression.[3]
Syngeneic Mouse Models (1956 sarcoma, MC38)Compound K (Small Molecule Inhibitor)Improved immune responses and significant anti-tumor efficacy, especially in combination with anti-PD-1.[19]
CT-26 Syngeneic Mouse ModelRGT-197 (Small Molecule Inhibitor)Anti-tumor efficacy as a single agent and in combination with an anti-PD-1 monoclonal antibody.[21]

Clinical Development of HPK1 Inhibitors

Several small molecule HPK1 inhibitors have advanced into clinical trials, demonstrating the therapeutic potential of targeting this kinase.

Table 2: Overview of HPK1 Inhibitors in Clinical Development

CompoundCompanyPhaseClinical Trial IdentifierKey Findings/StatusReference
CFI-402411 Treadwell TherapeuticsPhase 1/2NCT04521413Manageable safety profile. Monotherapy and combination with pembrolizumab have shown preliminary anti-tumor activity, including partial responses in HNSCC patients previously treated with pembrolizumab.[1][22][23][24]
BGB-15025 BeiGenePhase 1NCT04649385Generally well-tolerated as monotherapy and in combination with tislelizumab. Combination therapy showed an improved objective response rate compared to monotherapy.[3][9][10][25][26]
NDI-101150 Nimbus TherapeuticsPhase 1/2NCT05128487Acceptable safety profile. Monotherapy has shown preliminary clinical benefit, including a complete response in a renal cell carcinoma (RCC) patient.[7][13][27][28][29]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate HPK1 function and the efficacy of its inhibitors.

HPK1 Kinase Activity Assay (ADP-Glo™)

This assay measures the kinase activity of HPK1 by quantifying the amount of ADP produced during the phosphorylation reaction.

HPK1_Kinase_Assay cluster_workflow Experimental Workflow start Start add_reagents Add HPK1 enzyme, substrate (e.g., MBP), ATP, and test inhibitor to a 384-well plate. start->add_reagents incubate_reaction Incubate at room temperature for 60 minutes. add_reagents->incubate_reaction add_adp_glo Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining ATP. incubate_reaction->add_adp_glo incubate_adp_glo Incubate at room temperature for 40 minutes. add_adp_glo->incubate_adp_glo add_kinase_detection Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. incubate_adp_glo->add_kinase_detection incubate_detection Incubate at room temperature for 30-60 minutes. add_kinase_detection->incubate_detection read_luminescence Read luminescence using a plate reader. incubate_detection->read_luminescence end End read_luminescence->end

Protocol:

  • Reagent Preparation: Dilute HPK1 enzyme, substrate (e.g., Myelin Basic Protein - MBP), ATP, and test compounds to their final concentrations in kinase buffer.

  • Reaction Setup: In a 384-well plate, add 1 µL of the test inhibitor or DMSO vehicle control.

  • Add 2 µL of the diluted HPK1 enzyme.

  • Initiate the reaction by adding 2 µL of the substrate/ATP mix.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP, which is then used by luciferase to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the HPK1 kinase activity.[2][14][16][20]

Human T-Cell Activation Assay

This assay measures the effect of HPK1 inhibition on T-cell activation, typically by quantifying cytokine production.

Protocol:

  • Plate Coating: Coat the wells of a 96-well plate with an anti-CD3 antibody (e.g., clone UCHT1 or HIT3a) at a concentration of 1-10 µg/mL in sterile PBS. Incubate for at least 2 hours at 37°C or overnight at 4°C. Wash the wells with sterile PBS to remove unbound antibody.

  • T-Cell Isolation: Isolate primary human T-cells from peripheral blood mononuclear cells (PBMCs) using standard methods (e.g., Ficoll-Paque density gradient followed by magnetic-activated cell sorting).

  • Cell Culture: Resuspend the isolated T-cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum and penicillin/streptomycin.

  • Treatment and Stimulation: Add the T-cells to the anti-CD3 coated plate at a density of 1 x 10^5 to 2 x 10^5 cells per well. Add the test HPK1 inhibitor at various concentrations. For co-stimulation, add soluble anti-CD28 antibody (e.g., clone CD28.2) to a final concentration of 1-5 µg/mL.

  • Incubation: Incubate the plate in a humidified incubator at 37°C with 5% CO2 for 48-72 hours.

  • Cytokine Analysis: Collect the cell culture supernatant and measure the concentration of cytokines (e.g., IL-2, IFN-γ) using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay (e.g., Luminex).[8][15][18][30]

Western Blot for Phosphorylated SLP-76

This method is used to directly assess the inhibition of HPK1's kinase activity in a cellular context by measuring the phosphorylation of its direct substrate, SLP-76, at Serine 376.

Protocol:

  • Cell Treatment and Lysis: Treat Jurkat T-cells or primary human T-cells with the HPK1 inhibitor for a specified time, followed by stimulation with anti-CD3/CD28 antibodies or other stimuli (e.g., H2O2) to activate the TCR signaling pathway. Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated SLP-76 (Ser376) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system. The intensity of the band corresponding to pSLP-76 (Ser376) is indicative of HPK1 activity. A loading control, such as total SLP-76 or β-actin, should be used to ensure equal protein loading.[6][11][31][32][33]

In Vivo Syngeneic Mouse Tumor Models

These models are crucial for evaluating the anti-tumor efficacy of HPK1 inhibitors in an immunocompetent host.

Syngeneic_Model_Workflow cluster_workflow Experimental Workflow start Start cell_culture Culture syngeneic tumor cells (e.g., MC38, CT26). start->cell_culture implantation Implant tumor cells subcutaneously into immunocompetent mice. cell_culture->implantation tumor_growth Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³). implantation->tumor_growth randomization Randomize mice into treatment groups (vehicle, HPK1 inhibitor, anti-PD-1, combination). tumor_growth->randomization treatment Administer treatment as per schedule (e.g., daily oral gavage for inhibitor, intraperitoneal injection for antibody). randomization->treatment monitoring Monitor tumor growth by caliper measurements and assess animal well-being. treatment->monitoring endpoint At study endpoint, euthanize mice and collect tumors and immune tissues for analysis. monitoring->endpoint analysis Analyze tumor growth inhibition and perform ex vivo immunological assays (e.g., flow cytometry of tumor-infiltrating lymphocytes). endpoint->analysis end End analysis->end

Protocol:

  • Cell Line and Animal Model: Select a suitable syngeneic tumor cell line (e.g., MC38 colorectal adenocarcinoma, CT26 colon carcinoma) and a corresponding immunocompetent mouse strain (e.g., C57BL/6 for MC38, BALB/c for CT26).

  • Tumor Implantation: Subcutaneously inject a defined number of tumor cells (e.g., 1 x 10^6 cells) into the flank of the mice.

  • Tumor Growth and Randomization: Monitor tumor growth regularly using calipers. When tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into different treatment groups (e.g., vehicle control, HPK1 inhibitor as monotherapy, anti-PD-1 antibody as monotherapy, and the combination of the HPK1 inhibitor and anti-PD-1 antibody).

  • Treatment Administration: Administer the HPK1 inhibitor, typically via oral gavage, at a specified dose and schedule. The checkpoint inhibitor is usually administered via intraperitoneal injection.

  • Efficacy Assessment: Measure tumor volumes two to three times per week. The primary endpoint is typically tumor growth inhibition (TGI).

  • Pharmacodynamic and Immune Phenotyping: At the end of the study, tumors and lymphoid organs (e.g., spleen, tumor-draining lymph nodes) can be harvested for pharmacodynamic analysis (e.g., pSLP-76 levels in tumor-infiltrating lymphocytes) and detailed immune cell profiling by flow cytometry.[4][19][34]

Conclusion

Targeting HPK1 represents a promising and novel approach in cancer immunotherapy. Its restricted expression in hematopoietic cells and its role as a key negative regulator of T-cell, DC, and B-cell function make it an attractive therapeutic target. Preclinical studies have consistently demonstrated that inhibition of HPK1 can enhance anti-tumor immunity, and early clinical data for several small molecule inhibitors are encouraging. The continued investigation of HPK1 inhibitors, both as monotherapies and in combination with other immunotherapies, holds the potential to broaden the spectrum of patients who can benefit from harnessing the power of their own immune system to fight cancer. The experimental protocols detailed in this guide provide a framework for the further evaluation and development of this exciting class of immuno-oncology agents.

References

Preclinical Pharmacology of (3S,4R)-GNE-6893: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical pharmacology of (3S,4R)-GNE-6893, a potent, selective, and orally bioavailable small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). The information presented herein is compiled from publicly available scientific literature and is intended to inform researchers and drug development professionals.

Introduction

This compound is a novel therapeutic agent developed by Genentech for potential applications in cancer immunotherapy.[1][2] HPK1, also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a negative regulator of T-cell receptor (TCR) signaling.[3][4] Inhibition of HPK1 is expected to enhance anti-tumor immunity by amplifying T-cell activation and cytokine production.[1][3] GNE-6893 emerged from a structure-based drug design campaign aimed at identifying potent and selective HPK1 inhibitors with favorable pharmacokinetic properties.[3][5]

Mechanism of Action

GNE-6893 functions as a potent inhibitor of HPK1, a key immunosuppressive enzyme in the TCR signaling pathway.[3] HPK1 negatively regulates T-cell activation by phosphorylating and promoting the degradation of the SLP76 protein, a critical scaffold in the TCR signalosome.[5] By inhibiting HPK1, GNE-6893 prevents the phosphorylation of SLP76, thereby augmenting TCR signaling, leading to enhanced T-cell proliferation and production of key cytokines such as IL-2, IFN-gamma, and TNF-alpha.[1][4] This mechanism of action suggests its potential utility in cancer immunotherapy, particularly in combination with immune checkpoint inhibitors.[3][5]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR TCR Lck Lck TCR->Lck Stimulation CD28 CD28 CD28->Lck ZAP70 ZAP70 Lck->ZAP70 Phosphorylates LAT LAT ZAP70->LAT Phosphorylates SLP76 SLP76 LAT->SLP76 Recruits HPK1 HPK1 SLP76->HPK1 Phosphorylates Activation T-Cell Activation (IL-2, IFN-γ, TNF-α) SLP76->Activation Degradation SLP76 Degradation HPK1->Degradation Promotes GNE6893 GNE-6893 GNE6893->HPK1 Inhibits

Figure 1: Simplified TCR Signaling Pathway and the Role of GNE-6893.

Biochemical and Cellular Potency

GNE-6893 demonstrates sub-nanomolar biochemical potency against HPK1 and robust activity in cellular assays, confirming its on-target effects.

ParameterValueAssay System
HPK1 Ki < 0.013 nMHTRF Enzymatic Assay
pSLP76 IC50 44 nMJurkat Cells (anti-CD3/anti-CD28 stimulated)
IL-2 EC50 6.4 nMPrimary Human T-Cells (anti-CD3/anti-CD28 stimulated)
Data sourced from multiple references.[1][6]

Kinase Selectivity

The selectivity of a kinase inhibitor is crucial for minimizing off-target effects. GNE-6893 was profiled against a large panel of kinases and demonstrated a high degree of selectivity for HPK1.

AssayResults
Kinase Panel Screen 347 out of 356 kinases showed <50% inhibition at 0.1 µM
Selectivity Window >2000-fold biochemical selectivity over other tested kinases
Data sourced from a primary publication.[5]

Of the few kinases that showed some inhibition, full IC50 determination confirmed a significant window of selectivity for HPK1.[5]

Pharmacokinetics

The pharmacokinetic profile of GNE-6893 has been evaluated in several preclinical species, demonstrating its suitability for oral administration. The compound exhibits moderate clearance and good oral bioavailability across species.

SpeciesCL (mL/min/kg)Vss (L/kg)t1/2 (h)F (%)
Mouse 341.81.737
Rat 392.2-30
Dog 142.2-46
Cynomolgus Monkey 141.9-53
Human (projected) 5.9 - 6.92.1-43
Data compiled from multiple sources.[1][5]

In Vitro Safety Pharmacology

GNE-6893 has undergone in vitro safety profiling to assess potential off-target liabilities.

Target/AssayResult
hERG IC50 = 28 µM
CNS/CV/GI Panel Inhibition of ~50% for 5-HT transporter, benzodiazepine receptor, and dopamine D4 receptor at 10 µM
Hepatocyte Cytotoxicity No significant cytotoxicity up to 100 µM
Data sourced from a primary publication.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings.

HPK1 HTRF Enzymatic Assay

The biochemical potency of GNE-6893 against HPK1 was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. This assay measures the phosphorylation of a substrate peptide by the HPK1 enzyme. The reaction is typically carried out in the presence of ATP and varying concentrations of the inhibitor. The resulting signal is inversely proportional to the inhibitory activity of the compound.

pSLP76 Cellular Assay

Jurkat cells, a human T-cell leukemia line, were utilized to assess the cellular activity of GNE-6893. Cells were pre-incubated with the compound before stimulation with anti-CD3 and anti-CD28 antibodies to activate the TCR signaling pathway. The level of phosphorylated SLP76 was then quantified, typically by flow cytometry or Western blot, to determine the IC50 of the inhibitor.

Primary Human T-Cell IL-2 Secretion Assay

To evaluate the functional consequence of HPK1 inhibition, primary human T-cells were isolated from peripheral blood. Similar to the pSLP76 assay, the cells were treated with GNE-6893 prior to stimulation. The concentration of secreted IL-2 in the cell culture supernatant was measured using an enzyme-linked immunosorbent assay (ELISA) to determine the EC50 for IL-2 augmentation.

Kinase Selectivity Profiling

The kinase selectivity of GNE-6893 was assessed using a commercially available kinase panel. The compound was tested at a fixed concentration (e.g., 0.1 µM) against a large number of purified kinases. The percent inhibition for each kinase was determined to identify potential off-target activities. Follow-up dose-response curves were generated for any kinases showing significant inhibition to determine their IC50 values.

Pharmacokinetic Studies

In vivo pharmacokinetic studies were conducted in various animal species (mouse, rat, dog, cynomolgus monkey). The compound was administered intravenously and orally to different groups of animals. Blood samples were collected at various time points, and the plasma concentrations of GNE-6893 were determined using liquid chromatography-mass spectrometry (LC-MS). Pharmacokinetic parameters such as clearance (CL), volume of distribution (Vss), half-life (t1/2), and oral bioavailability (F) were then calculated.

cluster_discovery Discovery & Lead Optimization cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation FragScreen Fragment-Based Screening LeadID Lead Identification (Compound 1) FragScreen->LeadID SBDD Structure-Based Drug Design LeadID->SBDD LeadOpt Lead Optimization SBDD->LeadOpt GNE6893 GNE6893 LeadOpt->GNE6893 GNE-6893 Biochem Biochemical Assays (HPK1 Ki) Cellular Cellular Assays (pSLP76, IL-2) Selectivity Kinase Selectivity Profiling ADME In Vitro ADME (Metabolic Stability, Permeability) Safety In Vitro Safety (hERG, Off-Target Panel) PK Pharmacokinetics (Mouse, Rat, Dog, Cyno) Efficacy In Vivo Efficacy Models (Future Studies) PK->Efficacy GNE6893->Biochem GNE6893->Cellular GNE6893->Selectivity GNE6893->ADME GNE6893->Safety GNE6893->PK

Figure 2: Preclinical Development Workflow for GNE-6893.

Conclusion

This compound is a potent and highly selective HPK1 inhibitor with favorable preclinical pharmacokinetic and in vitro safety profiles.[5] Its ability to enhance T-cell signaling in vitro suggests its potential as a novel cancer immunotherapy agent.[3] The data summarized in this guide provide a comprehensive overview of its preclinical pharmacology, supporting its continued investigation for clinical development.

References

In Vitro Characterization of (3S,4R)-GNE-6893: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3S,4R)-GNE-6893 is a potent, selective, and orally bioavailable small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). HPK1, also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a critical negative regulator of T-cell receptor (TCR) signaling.[1][2] By inhibiting HPK1, this compound enhances T-cell activation, leading to increased cytokine production and a more robust anti-tumor immune response. This document provides a comprehensive in vitro characterization of this compound, including its biochemical and cellular activity, kinase selectivity, and detailed experimental protocols.

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1) is a serine/threonine kinase predominantly expressed in hematopoietic cells. It functions as a key immunosuppressive molecule by negatively regulating T-cell receptor (TCR) signaling.[1][2] Upon TCR activation, HPK1 phosphorylates the adaptor protein SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa), leading to its degradation and subsequent dampening of the T-cell response.[1] Inhibition of HPK1 is therefore a promising strategy in cancer immunotherapy to enhance the body's natural anti-tumor immunity.[3] this compound has emerged as a highly potent and selective inhibitor of HPK1, demonstrating significant potential for therapeutic development.[1]

Quantitative Data Summary

The in vitro activity of this compound has been extensively characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Potency against HPK1
ParameterValue
Ki<0.019 nM
Table 2: Cellular Activity
AssayCell LineParameterValue
SLP-76 PhosphorylationJurkat cellsIC5044 nM
IL-2 SecretionPrimary Human T-cellsEC506.4 nM
Table 3: Kinase Selectivity
Panel SizeConcentrationResults
356 Kinases0.1 µM347 out of 356 kinases showed <50% inhibition
Table 4: In Vitro Safety Profile
TargetIC50
hERG28 µM
Nav1.5>10 µM
CaV1.2>10 µM

Signaling Pathway and Experimental Workflow

HPK1 Signaling Pathway in T-Cell Activation

The following diagram illustrates the role of HPK1 in the T-cell receptor signaling pathway and the mechanism of action for this compound.

HPK1_Signaling_Pathway TCR TCR Activation Lck Lck TCR->Lck ZAP70 ZAP70 Lck->ZAP70 LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 PLCg1 PLCγ1 Activation LAT_SLP76->PLCg1 HPK1 HPK1 LAT_SLP76->HPK1 Downstream Downstream Signaling (e.g., Ca2+ flux, NF-κB, AP-1) PLCg1->Downstream Tcell T-Cell Activation (e.g., IL-2 Production) Downstream->Tcell pSLP76 p-SLP-76 (Ser376) HPK1->pSLP76 Phosphorylation GNE6893 This compound GNE6893->HPK1 Inhibition Degradation SLP-76 Degradation pSLP76->Degradation Degradation->LAT_SLP76 Inhibition

Caption: HPK1 negatively regulates TCR signaling by phosphorylating SLP-76, leading to its degradation. This compound inhibits HPK1, thereby promoting T-cell activation.

General Experimental Workflow for In Vitro Characterization

The diagram below outlines a typical workflow for the in vitro characterization of a kinase inhibitor like this compound.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_selectivity Selectivity & Safety Kinase_Assay HPK1 Kinase Assay (e.g., TR-FRET) - Determine Ki Cell_Culture Cell Culture (Jurkat, Primary T-cells) Phospho_Assay SLP-76 Phosphorylation Assay (e.g., Western Blot, AlphaLISA) - Determine IC50 Cell_Culture->Phospho_Assay Cytokine_Assay IL-2 Secretion Assay (e.g., ELISA, HTRF) - Determine EC50 Cell_Culture->Cytokine_Assay Kinase_Panel Kinase Selectivity Panel Safety_Panel In Vitro Safety Panel (e.g., hERG) Start Compound Synthesis (this compound) Start->Kinase_Assay Start->Cell_Culture Start->Kinase_Panel Start->Safety_Panel

Caption: A generalized workflow for the in vitro characterization of this compound, from initial biochemical assays to cellular and safety profiling.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on standard laboratory procedures and information from published literature on HPK1 inhibitors.

HPK1 Biochemical Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

Objective: To determine the biochemical potency (Ki) of this compound against purified HPK1 enzyme.

Materials:

  • Recombinant human HPK1 enzyme

  • ULight™-labeled peptide substrate (e.g., ULight™-MARCKS)

  • Europium-labeled anti-phospho-substrate antibody (e.g., Eu-anti-phospho-MARCKS)

  • ATP

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • This compound (serial dilutions)

  • 384-well low-volume microplates

  • Plate reader capable of TR-FRET detection

Procedure:

  • Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.

  • Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 2.5 µL of HPK1 enzyme solution to each well.

  • Incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 5 µL of a solution containing the ULight™-peptide substrate and ATP.

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction by adding 5 µL of a stop/detection buffer containing EDTA and the Europium-labeled antibody.

  • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Read the plate on a TR-FRET enabled plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).

  • Calculate the TR-FRET ratio (665 nm emission / 615 nm emission) and determine the Ki value by fitting the data to the appropriate binding isotherm.

Jurkat Cell-Based SLP-76 Phosphorylation Assay

Objective: To measure the inhibitory effect (IC50) of this compound on the phosphorylation of SLP-76 in a cellular context.

Materials:

  • Jurkat T-cells

  • RPMI-1640 medium supplemented with 10% FBS

  • Anti-CD3 and anti-CD28 antibodies

  • This compound (serial dilutions)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibodies for Western blotting: anti-phospho-SLP-76 (Ser376), anti-total-SLP-76, and a loading control (e.g., anti-GAPDH)

  • SDS-PAGE gels and Western blotting apparatus

  • Chemiluminescent substrate and imaging system

Procedure:

  • Culture Jurkat cells to the desired density.

  • Pre-treat the cells with serial dilutions of this compound or DMSO for 1-2 hours.

  • Stimulate the cells with anti-CD3 and anti-CD28 antibodies for 15-30 minutes.

  • Lyse the cells in lysis buffer and quantify the protein concentration.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Probe the membrane with primary antibodies against phospho-SLP-76, total SLP-76, and a loading control.

  • Incubate with appropriate HRP-conjugated secondary antibodies.

  • Detect the signal using a chemiluminescent substrate.

  • Quantify the band intensities and normalize the phospho-SLP-76 signal to total SLP-76 and the loading control.

  • Determine the IC50 value by plotting the normalized signal against the compound concentration and fitting to a four-parameter logistic curve.

Primary Human T-Cell IL-2 Secretion Assay

Objective: To assess the functional consequence of HPK1 inhibition by measuring the enhancement of IL-2 secretion (EC50) from primary human T-cells.

Materials:

  • Primary human T-cells isolated from peripheral blood mononuclear cells (PBMCs)

  • T-cell activation medium (e.g., RPMI-1640, 10% FBS, IL-2)

  • Anti-CD3 and anti-CD28 antibodies (plate-bound or beads)

  • This compound (serial dilutions)

  • Human IL-2 ELISA kit or HTRF kit

  • 96-well cell culture plates

Procedure:

  • Isolate primary human T-cells from healthy donor PBMCs.

  • Plate the T-cells in a 96-well plate pre-coated with anti-CD3 antibody.

  • Add serial dilutions of this compound to the wells.

  • Add soluble anti-CD28 antibody to stimulate the T-cells.

  • Incubate the plate for 24-48 hours at 37°C in a CO₂ incubator.

  • Collect the cell culture supernatant.

  • Quantify the concentration of IL-2 in the supernatant using an ELISA or HTRF assay according to the manufacturer's instructions.

  • Determine the EC50 value by plotting the IL-2 concentration against the compound concentration and fitting the data to a four-parameter logistic curve.

Conclusion

This compound is a highly potent and selective inhibitor of HPK1 with robust cellular activity. The in vitro data strongly support its mechanism of action in enhancing T-cell activation by blocking the negative regulatory function of HPK1. Its favorable kinase selectivity and in vitro safety profile make it a compelling candidate for further preclinical and clinical development in the field of cancer immunotherapy. The detailed protocols provided in this guide offer a framework for the continued investigation and characterization of this and other HPK1 inhibitors.

References

Fragment-Based Discovery of Novel HPK1 Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fragment-based discovery of novel inhibitors targeting Hematopoietic Progenitor Kinase 1 (HPK1), a critical negative regulator in the immune response. This document details the core principles, experimental methodologies, and data supporting the development of HPK1 inhibitors as a promising strategy in immuno-oncology.

Introduction: HPK1 as a Key Immuno-Oncology Target

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1] It functions as a crucial negative regulator of T-cell and B-cell receptor signaling pathways.[2][3] By dampening the activation of immune cells, HPK1 can inadvertently hinder the body's natural anti-tumor immune response.[1][4] The inhibition of HPK1 is therefore being explored as a therapeutic strategy to enhance immune surveillance and fight cancer.[4][5]

Pharmacological or genetic inactivation of HPK1 has been shown to enhance T-cell activation, cytokine production, and anti-tumor immunity.[4][5] This has spurred significant interest in the discovery and development of small molecule inhibitors of HPK1. Fragment-Based Drug Discovery (FBDD) has emerged as a powerful approach to identify novel chemical scaffolds for potent and selective HPK1 inhibitors.[6][7]

The HPK1 Signaling Pathway

HPK1 acts as a brake on the immune response following T-cell or B-cell activation. Upon T-cell receptor (TCR) engagement, HPK1 is recruited to the LAT signalosome, a critical signaling hub.[2][5] Once activated, HPK1 phosphorylates key downstream adaptor proteins, primarily SLP-76 at the serine 376 residue in T-cells.[1][2] This phosphorylation event creates a binding site for 14-3-3 proteins, which leads to the destabilization of the SLP-76-LAT interaction and subsequent attenuation of the signaling cascade.[2] A similar mechanism occurs in B-cells, where HPK1 phosphorylates the SLP-76 homolog, BLNK.[2][4]

The ultimate effect of HPK1 activity is the downregulation of key pro-inflammatory pathways, including the AP-1 and NF-κB signaling pathways, leading to reduced cytokine production and T-cell proliferation.[3][4]

HPK1_Signaling_Pathway HPK1 Signaling Pathway in T-Cells cluster_TCR_Activation TCR Activation cluster_HPK1_Regulation HPK1 Negative Regulation cluster_Downstream_Effects Downstream Effects TCR TCR Engagement LAT LAT Signalosome TCR->LAT activates SLP76 SLP-76 LAT->SLP76 recruits HPK1 HPK1 LAT->HPK1 activates pSLP76 pSLP-76 (Ser376) AP1_NFkB AP-1 & NF-κB Pathways SLP76->AP1_NFkB activates HPK1->SLP76 phosphorylates Fourteen33 14-3-3 pSLP76->Fourteen33 binds Fourteen33->AP1_NFkB inhibits Cytokines Cytokine Production (e.g., IL-2) AP1_NFkB->Cytokines Proliferation T-Cell Proliferation AP1_NFkB->Proliferation

Caption: HPK1 negatively regulates T-cell signaling.

Fragment-Based Discovery Workflow for HPK1 Inhibitors

Fragment-based drug discovery (FBDD) begins with the screening of a library of low molecular weight compounds (fragments) to identify weak binders to the target protein.[6] These initial "hits" are then optimized into more potent lead compounds through structure-guided medicinal chemistry.[7]

FBDD_Workflow Fragment-Based Discovery Workflow cluster_Screening Hit Identification cluster_Optimization Hit-to-Lead Optimization cluster_Validation Lead Validation A Fragment Library Screening B Biophysical Hit Validation A->B identifies hits C Structure-Based Design (X-ray, NMR) B->C guides D Fragment Growing/ Linking/Merging C->D E SAR Studies D->E informs F In Vitro Kinase Assays E->F generates leads for G Cell-Based Assays F->G H Selectivity Profiling G->H

Caption: A typical workflow for fragment-based drug discovery.

Quantitative Data for Novel HPK1 Inhibitors

The following tables summarize the inhibitory potencies of various HPK1 inhibitors discovered through different screening methodologies, including fragment-based and structure-based virtual screening approaches.

Table 1: Inhibitory Activity of HPK1 Inhibitors from Virtual Screening [8][9]

Compound IDMethod of DiscoveryIC50 (µM)
M074-2865Structure-Based Virtual Screening2.93 ± 0.09
2395-0114Structure-Based Virtual Screening14.27 ± 1.07
V030-2005Structure-Based Virtual Screening10.33 ± 0.76
8016-1815Structure-Based Virtual Screening8.87 ± 0.35
V014-4726Structure-Based Virtual Screening11.53 ± 0.58

Table 2: Inhibitory Activity of HPK1 Inhibitors from Virtual and In Vitro Screening [10][11]

Compound IDMethod of DiscoveryIC50 (µM)
ISR-05Structure-Based Virtual Screening24.2 ± 5.07
ISR-03Structure-Based Virtual Screening43.9 ± 0.134

Table 3: Potent HPK1 Inhibitors from Various Discovery Campaigns [8]

Compound IDReported IC50/Ki
SunitinibKi ≈ 10 nM
GNE-1858IC50 = 1.9 nM
XHS (piperazine analog)IC50 = 2.6 nM
Compound K (BMS)IC50 = 2.6 nM
Compound 22 (diaminopyrimidine carboxamide)IC50 = 0.061 nM

Experimental Protocols

Detailed methodologies are crucial for the successful discovery and characterization of HPK1 inhibitors. Below are protocols for key experiments cited in the literature.

Structure-Based Virtual Screening

This protocol outlines a typical workflow for identifying novel HPK1 inhibitor hits from large compound databases.[8][10]

  • Protein Preparation : The 3D crystal structure of HPK1 is obtained from the Protein Data Bank (e.g., PDB ID: 7R9T). The structure is prepared using tools like the Protein Preparation Wizard in Schrödinger software to add hydrogens, remove water molecules, and optimize the hydrogen bond network.[10]

  • Ligand Preparation : Commercially available compound libraries (e.g., ASINEX, OTAVA, ChemDiv) are prepared.[8][10] This involves generating 3D conformers, assigning correct protonation states at physiological pH (e.g., using LigPrep), and filtering based on drug-like properties (e.g., Lipinski's rule of five).[10][12]

  • Glide Docking : A multi-stage docking protocol is employed.[8][12]

    • High-Throughput Virtual Screening (HTVS) : The library is rapidly docked into the ATP-binding site of HPK1. The top-ranking 10% of molecules are advanced.[8][12]

    • Standard Precision (SP) : The subset of molecules from HTVS undergoes a more accurate docking calculation. The top 10% are again selected.[8][12]

    • Extra Precision (XP) : The final set of molecules is docked with the highest precision to provide the most accurate scoring and ranking.[8][12]

  • Post-Docking Analysis : The top-ranked poses are visually inspected for key interactions with hinge region residues (e.g., Glu92, Cys94).[8] Binding free energy calculations (e.g., Prime MM-GBSA) can be used to further refine the selection of candidate compounds for experimental testing.[8]

In Vitro Kinase Inhibition Assays

These assays are essential for confirming the inhibitory activity of hit compounds against the HPK1 enzyme.

A. Radiometric HotSpot™ Kinase Assay [10][13]

  • Reaction Setup : The assay is performed in a 96-well plate. Each well contains a reaction buffer (e.g., 20 mM HEPES, 10 mM MgCl2, 0.015% Brij-35, 2 mM DTT), recombinant human HPK1 enzyme, a substrate (e.g., Myelin Basic Protein), and the test compound at various concentrations.[13][14]

  • Initiation : The kinase reaction is initiated by adding ³³P-γ-ATP. The plate is incubated at room temperature for a specified time (e.g., 2 hours).[13]

  • Quenching and Detection : The reaction is stopped, and the amount of incorporated radiolabeled phosphate into the substrate is quantified using a P81 filter-binding method and a scintillation counter.[13]

  • Data Analysis : The percentage of remaining kinase activity relative to a DMSO control is calculated. IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[10]

B. Caliper Mobility Shift Assay (MSA) [8]

  • Reaction Setup : Similar to the radiometric assay, the reaction mixture includes the HPK1 enzyme, a fluorescently labeled peptide substrate, ATP, and the inhibitor in a buffer solution.[8][14]

  • Incubation : The reaction is allowed to proceed for a set time (e.g., 3 hours).[14]

  • Detection : The reaction is quenched, and the phosphorylated and unphosphorylated peptide substrates are separated by capillary electrophoresis on a microfluidic chip (e.g., Caliper LabChip EZ Reader). The amounts of each are quantified by fluorescence.[14]

  • Data Analysis : The conversion of substrate to product is used to determine the level of kinase inhibition and to calculate IC50 values.[14]

Cell-Based Assays

Cellular assays are critical for evaluating the efficacy of inhibitors in a more physiologically relevant context.

A. Phospho-SLP-76 (pSLP-76) Assay in PBMCs [15]

  • Cell Isolation : Human Peripheral Blood Mononuclear Cells (PBMCs) are isolated from healthy donors.

  • Treatment and Stimulation : PBMCs are treated with various concentrations of the HPK1 inhibitor. T-cell activation is then stimulated using anti-CD3 and anti-CD28 antibodies.

  • Lysis and Detection : After stimulation, cells are lysed, and the levels of phosphorylated SLP-76 (Ser376) are quantified. This can be done using various methods, such as Western blotting, flow cytometry, or sensitive immunoassays like Single Molecule Array (SiMoA).[15]

  • Data Analysis : The reduction in pSLP-76 levels in the presence of the inhibitor indicates target engagement in a cellular setting.

B. IL-2 Secretion Assay [14][15]

  • Cell Culture : Jurkat T-cells or primary human T-cells are cultured and treated with the HPK1 inhibitor.[14]

  • Stimulation : The T-cells are stimulated to produce Interleukin-2 (IL-2) using anti-CD3/anti-CD28 antibodies or other stimuli.

  • Quantification : After an incubation period (e.g., 48 hours), the cell culture supernatant is collected. The concentration of secreted IL-2 is measured using an enzyme-linked immunosorbent assay (ELISA) or AlphaLISA.[14]

  • Data Analysis : An increase in IL-2 production in the presence of the inhibitor demonstrates a functional reversal of HPK1-mediated immune suppression.

Conclusion

The fragment-based discovery approach, often complemented by structure-based virtual screening, has proven to be a successful strategy for identifying novel and potent HPK1 inhibitors. The detailed experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers in the field. The continued development of selective HPK1 inhibitors holds significant promise for enhancing anti-tumor immunity and represents a valuable addition to the landscape of cancer immunotherapy.

References

(3S,4R)-GNE-6893: A Technical Guide to its Chemical Properties, Structure, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3S,4R)-GNE-6893 is a potent and orally bioavailable small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1).[1][2][3] HPK1, also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a negative regulator of T-cell receptor (TCR) signaling.[4][5] By inhibiting HPK1, GNE-6893 enhances T-cell activation and cytokine production, making it a promising candidate for cancer immunotherapy.[2] This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of this compound.

Chemical Properties and Structure

This compound is an off-white to light yellow solid.[1][6] It is soluble in dimethyl sulfoxide (DMSO) at a concentration of 100 mg/mL (220.52 mM), requiring sonication for complete dissolution.[1][7]

Table 1: Chemical Identifiers and Properties of this compound
PropertyValueReference
IUPAC Name (3R,4S)-4-methyltetrahydrofuran-3-yl (8-amino-7-fluoro-6-(8-methyl-2,3-dihydro-1H-pyrido[2,3-b][8][9]oxazin-7-yl)isoquinolin-3-yl)carbamateN/A
Molecular Formula C23H24FN5O4[1][6]
Molecular Weight 453.47 g/mol [1][6]
CAS Number 2415374-97-7[6]
SMILES String FC1=C(N)C(C=NC(NC(O[C@H]2--INVALID-LINK--C)=O)=C3)=C3C=C1C4=CN=C(OCCN5)C5=C4C[6]
Appearance Off-white to light yellow solid[1][6]
Solubility DMSO: 100 mg/mL (220.52 mM)[1]

Signaling Pathway

HPK1 is a crucial negative regulator of the T-cell receptor (TCR) signaling cascade. Upon TCR activation, HPK1 is recruited to the signalosome where it phosphorylates the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at serine 376.[8][10] This phosphorylation event leads to the recruitment of 14-3-3 proteins, which ultimately results in the ubiquitination and proteasomal degradation of SLP-76, thus attenuating the T-cell response.[10][11]

This compound acts as a potent inhibitor of HPK1's kinase activity. By blocking HPK1, GNE-6893 prevents the phosphorylation and subsequent degradation of SLP-76. This leads to a sustained TCR signal, enhanced T-cell activation, and increased production of effector cytokines such as Interleukin-2 (IL-2).[2]

HPK1_Signaling_Pathway HPK1-Mediated Negative Regulation of TCR Signaling and its Inhibition by GNE-6893 cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR TCR Lck Lck TCR->Lck Activation ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates SLP76 SLP-76 ZAP70->SLP76 Phosphorylates (Tyrosine) T_Cell_Activation T-Cell Activation (e.g., IL-2 Production) SLP76->T_Cell_Activation Promotes HPK1 HPK1 pSLP76 p-SLP-76 (Ser376) HPK1->pSLP76 Phosphorylates (Serine 376) GNE6893 This compound GNE6893->HPK1 Inhibits Degradation Proteasomal Degradation pSLP76->Degradation Leads to Signal_Attenuation Signal Attenuation Degradation->Signal_Attenuation

Caption: HPK1 signaling pathway and inhibition by GNE-6893.

Experimental Protocols

Chemical Synthesis

A convergent synthesis for this compound has been reported, which involves a Palladium-catalyzed functionalization of a tetrasubstituted isoquinoline.[1] While a detailed, step-by-step protocol is not publicly available, the key synthetic strategies are outlined below.

Key Synthetic Steps:

  • Biocatalytic Resolution: Production of the chiral intermediate (3R,4S)-4-methyltetrahydrofuran-3-ol.

  • Suzuki-Miyaura Cross-Coupling: Coupling of key building blocks.

  • C-N Coupling: Formation of a crucial carbon-nitrogen bond.

  • Carbamate Formation: Final construction of the carbamate moiety.

GNE6893_Synthesis_Workflow Convergent Synthesis Workflow for this compound cluster_fragmentA Fragment A Synthesis cluster_fragmentB Fragment B Synthesis cluster_coupling Coupling and Final Assembly startA Starting Materials A chiral_intermediate (3R,4S)-4-methyl- tetrahydrofuran-3-ol startA->chiral_intermediate Biocatalytic Resolution suzuki Suzuki-Miyaura Cross-Coupling chiral_intermediate->suzuki startB Starting Materials B isoquinoline_core Functionalized Isoquinoline startB->isoquinoline_core isoquinoline_core->suzuki cn_coupling C-N Coupling suzuki->cn_coupling carbamate_formation Carbamate Formation cn_coupling->carbamate_formation GNE6893 This compound carbamate_formation->GNE6893

Caption: Overview of the synthetic workflow for GNE-6893.

Biological Assays

1. Inhibition of SLP-76 Phosphorylation in Jurkat Cells

This assay is used to determine the cellular potency of this compound by measuring the inhibition of HPK1-mediated phosphorylation of its substrate, SLP-76.

  • Cell Line: Jurkat T-cells are commonly used as they endogenously express the TCR signaling components.

  • Stimulation: Cells are stimulated with anti-CD3 and anti-CD28 antibodies to activate the TCR pathway and induce HPK1 activity.

  • Treatment: Jurkat cells are pre-incubated with varying concentrations of this compound before stimulation.

  • Detection: The level of phosphorylated SLP-76 (at Serine 376) is quantified using methods such as:

    • Western Blotting: Using a phospho-specific antibody for SLP-76 (Ser376).

    • TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Assay: Commercial kits are available for a high-throughput analysis of SLP-76 phosphorylation.[12][13]

  • Analysis: The IC50 value, the concentration of GNE-6893 that inhibits SLP-76 phosphorylation by 50%, is calculated from the dose-response curve. GNE-6893 potently inhibits the phosphorylation of SLP76 with an IC50 of 44 nM in a Jurkat cell assay.[3]

2. IL-2 Secretion Assay in Primary Human T-Cells

This functional assay assesses the ability of this compound to enhance T-cell effector function by measuring the secretion of IL-2.

  • Cell Source: Primary human T-cells are isolated from peripheral blood mononuclear cells (PBMCs).

  • Stimulation: T-cells are stimulated with anti-CD3 and anti-CD28 antibodies.

  • Treatment: T-cells are treated with a range of concentrations of this compound.

  • Incubation: The cells are cultured for a period of 24 to 72 hours to allow for IL-2 production and secretion.

  • Detection: The concentration of IL-2 in the cell culture supernatant is measured using:

    • ELISA (Enzyme-Linked Immunosorbent Assay): A standard method for quantifying cytokine levels.

    • Cytometric Bead Array (CBA): Allows for the simultaneous measurement of multiple cytokines.

  • Analysis: The EC50 value, the concentration of GNE-6893 that induces a half-maximal increase in IL-2 secretion, is determined. This compound potently elevates IL-2 secretion with an EC50 of 6.4 nM in primary human T-cells stimulated with anti-CD3 and anti-CD28.[3]

Biological_Assay_Workflow Experimental Workflow for Biological Assays of GNE-6893 cluster_slp76 SLP-76 Phosphorylation Assay cluster_il2 IL-2 Secretion Assay jurkat_cells Jurkat T-Cells gne6893_treatment1 Treat with GNE-6893 jurkat_cells->gne6893_treatment1 tcr_stimulation1 Stimulate with anti-CD3/anti-CD28 gne6893_treatment1->tcr_stimulation1 lysis Cell Lysis tcr_stimulation1->lysis detection1 Detect p-SLP-76 (Western Blot / TR-FRET) lysis->detection1 ic50 Calculate IC50 detection1->ic50 primary_t_cells Primary Human T-Cells gne6893_treatment2 Treat with GNE-6893 primary_t_cells->gne6893_treatment2 tcr_stimulation2 Stimulate with anti-CD3/anti-CD28 gne6893_treatment2->tcr_stimulation2 incubation Incubate 24-72h tcr_stimulation2->incubation supernatant Collect Supernatant incubation->supernatant detection2 Measure IL-2 (ELISA / CBA) supernatant->detection2 ec50 Calculate EC50 detection2->ec50

Caption: Workflow for key biological assays of GNE-6893.

Conclusion

This compound is a highly potent and selective inhibitor of HPK1 with promising applications in cancer immunotherapy. Its well-defined mechanism of action, involving the enhancement of T-cell receptor signaling, provides a strong rationale for its further development. The information presented in this guide on its chemical properties, structure, and biological evaluation methods serves as a valuable resource for researchers in the field of drug discovery and immunology.

References

Methodological & Application

Application Notes and Protocols for (3S,4R)-GNE-6893: A Potent and Selective HPK1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

(3S,4R)-GNE-6893 is a highly potent and selective, orally bioavailable small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1).[1][2][3] HPK1 is a critical negative regulator of T-cell receptor (TCR) signaling.[1][2][3] By inhibiting HPK1, GNE-6893 enhances T-cell activation, leading to increased cytokine production and a more robust anti-tumor immune response. These characteristics make this compound a promising candidate for cancer immunotherapy.[1][2]

This document provides detailed in vitro assay protocols to characterize the activity of this compound, intended for researchers, scientists, and drug development professionals.

Data Presentation

The following table summarizes the in vitro activity of this compound in key biochemical and cellular assays.

Assay TypeTarget/EndpointCell Line/SystemKey ParameterValueReference
Biochemical AssayHPK1 Kinase ActivityRecombinant HPK1Ki< 0.019 nM[4]
Biochemical AssayHPK1 Kinase ActivityHTRF Enzymatic AssayIC50< 0.023 nM[1]
Cellular AssaySLP76 PhosphorylationJurkat T-cellsIC5044 nM[4]
Cellular AssayIL-2 SecretionPrimary Human T-cellsEC506.4 nM[4]
Cellular AssaySLP76 PhosphorylationHuman Whole BloodIC50320 nM[5]

Signaling Pathway

HPK1 is a central node in the T-cell receptor signaling pathway, acting as a negative feedback regulator. Upon TCR stimulation, HPK1 is activated and subsequently phosphorylates the adaptor protein SLP-76 at Serine 376.[2][6] This phosphorylation event leads to the recruitment of 14-3-3 proteins and subsequent ubiquitination and degradation of SLP-76, thereby dampening the T-cell activation signal.[6][7] this compound inhibits the kinase activity of HPK1, preventing the phosphorylation of SLP-76 and leading to sustained T-cell activation and enhanced IL-2 production.

HPK1_Signaling_Pathway cluster_TCR T-Cell Receptor Complex cluster_activation Signal Transduction TCR TCR Lck Lck TCR->Lck Stimulation CD3 CD3 CD28 CD28 ZAP70 ZAP-70 Lck->ZAP70 Activates SLP76 SLP-76 ZAP70->SLP76 Phosphorylates HPK1 HPK1 ZAP70->HPK1 Activates IL2 IL-2 Production SLP76->IL2 Promotes pSLP76 p-SLP-76 (Ser376) HPK1->pSLP76 Phosphorylates GNE6893 This compound GNE6893->HPK1 Inhibits Degradation SLP-76 Degradation pSLP76->Degradation Degradation->SLP76 Reduces Signal

HPK1 Signaling Pathway and Inhibition by GNE-6893.

Experimental Protocols

HPK1 Enzymatic Assay (HTRF)

This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to determine the in vitro potency of this compound against HPK1.

Workflow:

References

Application Notes and Protocols for (3S,4R)-GNE-6893, a Potent HPK1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(3S,4R)-GNE-6893 is a potent, selective, and orally bioavailable small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1).[1][2][3][4][5] HPK1 is a negative regulator of T-cell receptor (TCR) signaling, and its inhibition leads to the augmentation of immune function.[1][5] Consequently, this compound has therapeutic potential in cancer immunotherapy.[1][2] These application notes provide detailed protocols for cell-based assays to determine the activity of this compound by measuring its effects on downstream signaling events in T-cells.

Mechanism of Action

HPK1 is a serine/threonine kinase that, upon TCR activation, phosphorylates and leads to the degradation of the SH2 domain-containing leukocyte protein of 76 kDa (SLP76).[1] SLP76 is a critical scaffold protein in the TCR signaling cascade. By inhibiting HPK1, this compound prevents the degradation of SLP76, thereby amplifying TCR signaling and enhancing T-cell activation and cytokine production, such as Interleukin-2 (IL-2).[1][4]

Signaling Pathway Diagram

HPK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR TCR Lck Lck TCR->Lck Activation HPK1 HPK1 TCR->HPK1 Activates SLP76 SLP76 Lck->SLP76 Phosphorylates pSLP76 p-SLP76 (Degradation) SLP76->pSLP76 T_Cell_Activation T-Cell Activation (e.g., IL-2 production) SLP76->T_Cell_Activation Promotes HPK1->SLP76 Phosphorylates for degradation GNE6893 This compound GNE6893->HPK1 Inhibits

Caption: HPK1 signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

ParameterValueCell Line/SystemReference
Ki <0.019 nMBiochemical Assay[4]
SLP76 Phosphorylation IC50 44 nMJurkat cells[4]
IL-2 Secretion EC50 6.4 nMPrimary Human T-cells[4]

Experimental Protocols

Protocol 1: Determination of SLP76 Phosphorylation Inhibition in Jurkat Cells

This assay measures the ability of this compound to inhibit the phosphorylation of SLP76 in Jurkat cells, a human T-lymphocyte cell line, following T-cell receptor stimulation.

Materials:

  • Jurkat E6.1 cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • This compound

  • DMSO (vehicle control)

  • Anti-CD3 antibody (clone UCHT1)

  • Anti-CD28 antibody (clone CD28.2)

  • Phosphate Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies: Rabbit anti-phospho-SLP76 (Ser376), Rabbit anti-total-SLP76, Mouse anti-GAPDH

  • Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Workflow Diagram:

SLP76_Workflow A Seed Jurkat cells B Pre-treat with this compound or DMSO (vehicle) A->B C Stimulate with anti-CD3/CD28 antibodies B->C D Lyse cells and collect protein C->D E Quantify protein concentration D->E F Western Blotting E->F G Detect p-SLP76, total SLP76, and GAPDH F->G H Analyze band intensities and calculate IC50 G->H

Caption: Experimental workflow for the SLP76 phosphorylation assay.

Procedure:

  • Cell Culture: Culture Jurkat E6.1 cells in complete RPMI-1640 medium at 37°C in a 5% CO2 incubator.

  • Cell Plating: Seed Jurkat cells at a density of 1 x 106 cells/well in a 12-well plate.

  • Compound Treatment: Prepare serial dilutions of this compound in DMSO. Add the diluted compound or DMSO (vehicle control) to the cells and incubate for 1 hour at 37°C.

  • T-Cell Stimulation: Stimulate the cells by adding anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies for 15 minutes at 37°C.

  • Cell Lysis: Pellet the cells by centrifugation, wash with cold PBS, and lyse the cells with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-SLP76, total SLP76, and GAPDH overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and add ECL substrate.

  • Data Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities for p-SLP76 and normalize to the total SLP76 and GAPDH loading control.

    • Plot the normalized p-SLP76 levels against the concentration of this compound and determine the IC50 value using non-linear regression analysis.

Protocol 2: Measurement of IL-2 Secretion from Primary Human T-cells

This assay quantifies the effect of this compound on the secretion of IL-2 from stimulated primary human T-cells.

Materials:

  • Primary Human Peripheral Blood Mononuclear Cells (PBMCs)

  • T-cell isolation kit (e.g., Pan T-cell isolation kit)

  • RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • This compound

  • DMSO (vehicle control)

  • Anti-CD3 antibody (clone UCHT1)

  • Anti-CD28 antibody (clone CD28.2)

  • Human IL-2 ELISA Kit

  • 96-well plates (tissue culture treated and ELISA plates)

  • Plate reader

Workflow Diagram:

IL2_Workflow A Isolate primary human T-cells from PBMCs B Plate T-cells in anti-CD3 coated wells A->B C Add this compound or DMSO and soluble anti-CD28 B->C D Incubate for 48-72 hours C->D E Collect cell culture supernatant D->E F Perform Human IL-2 ELISA E->F G Measure absorbance and calculate IL-2 concentration F->G H Plot IL-2 concentration vs. compound concentration and determine EC50 G->H

References

Application Notes and Protocols for In Vivo Experimental Design with (3S,4R)-GNE-6893

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3S,4R)-GNE-6893 is a potent, selective, and orally bioavailable small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1). HPK1 is a critical negative regulator of T-cell receptor (TCR) signaling.[1] Inhibition of HPK1 has emerged as a promising therapeutic strategy in immuno-oncology, as it enhances T-cell activation and proliferation, leading to a more robust anti-tumor immune response.[2][3] Preclinical data on GNE-6893 demonstrates a favorable pharmacokinetic profile, making it a strong candidate for in vivo studies.[1]

These application notes provide a comprehensive guide for designing and executing in vivo experiments to evaluate the efficacy of this compound in preclinical cancer models.

Mechanism of Action and Signaling Pathway

GNE-6893 targets HPK1, a serine/threonine kinase predominantly expressed in hematopoietic cells.[2][3] HPK1 negatively regulates T-cell activation by phosphorylating the SLP-76 adaptor protein at Serine 376, which leads to its ubiquitination and subsequent degradation.[4][5] This degradation dampens the TCR signaling cascade. By inhibiting HPK1, GNE-6893 prevents SLP-76 degradation, thereby amplifying TCR signaling, promoting T-cell activation, and increasing the production of effector cytokines such as Interleukin-2 (IL-2).[1][6]

HPK1_Signaling_Pathway cluster_TCR T-Cell Receptor Complex cluster_downstream Downstream Signaling TCR TCR PLCg1 PLCγ1 TCR->PLCg1 HPK1 HPK1 TCR->HPK1 CD3 CD3 CD28 CD28 CD28->PLCg1 SLP76 SLP-76 NFkB NF-κB SLP76->NFkB AP1 AP-1 SLP76->AP1 NFAT NFAT SLP76->NFAT Ub_Degradation Ubiquitination & Degradation SLP76->Ub_Degradation PLCg1->SLP76 IL2 IL-2 Production NFkB->IL2 AP1->IL2 NFAT->IL2 Tcell_Activation T-Cell Activation & Proliferation IL2->Tcell_Activation HPK1->SLP76 pS376 GNE6893 This compound GNE6893->HPK1

HPK1 Signaling Pathway and Inhibition by GNE-6893

Quantitative Data Summary

The following tables summarize the key in vitro and preclinical pharmacokinetic data for this compound.

Table 1: In Vitro Potency of this compound

ParameterAssayValue
HPK1 Inhibition (Ki) HTRF Enzymatic Assay<0.019 nM
SLP-76 Phosphorylation (IC50) Jurkat Cell Assay44 nM
IL-2 Secretion (EC50) Primary Human T-Cell Assay6.4 nM
Whole Blood pSLP76 (IC50) Human Whole Blood Assay320 nM

Table 2: Preclinical Pharmacokinetics of this compound in Mouse

ParameterIntravenous (1 mg/kg)Oral (25 mg/kg)
Clearance (mL/min/kg) 34-
Volume of Distribution (Vss, L/kg) 1.8-
Half-life (t1/2, h) 1.7-
Oral Bioavailability (%F) -37%

Data for Tables 1 and 2 are compiled from publicly available research.[1]

Experimental Protocols

In Vivo Efficacy Study in Syngeneic Mouse Models

This protocol outlines a typical in vivo efficacy study to evaluate the anti-tumor activity of this compound.

InVivo_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_endpoints Endpoint Analysis Animal_Model Select Syngeneic Mouse Model (e.g., BALB/c for CT26) Tumor_Implantation Implant Tumor Cells (e.g., CT26, 1x10^6 cells s.c.) Animal_Model->Tumor_Implantation Tumor_Monitoring_1 Monitor Tumor Growth Tumor_Implantation->Tumor_Monitoring_1 Randomization Randomize Mice into Treatment Groups (Tumor Volume ~100 mm³) Tumor_Monitoring_1->Randomization Vehicle Vehicle Control (Oral Gavage, BID) Randomization->Vehicle GNE6893_mono GNE-6893 Monotherapy (e.g., 30 mg/kg, Oral Gavage, BID) Randomization->GNE6893_mono Checkpoint_Inhibitor Anti-PD-1 Antibody (e.g., 10 mg/kg, i.p., twice weekly) Randomization->Checkpoint_Inhibitor Combination GNE-6893 + Anti-PD-1 Randomization->Combination Tumor_Monitoring_2 Measure Tumor Volume (e.g., 2-3 times/week) Vehicle->Tumor_Monitoring_2 Body_Weight Monitor Body Weight Vehicle->Body_Weight GNE6893_mono->Tumor_Monitoring_2 GNE6893_mono->Body_Weight Pharmacodynamics Pharmacodynamic Analysis (pSLP-76 in blood/tumor) GNE6893_mono->Pharmacodynamics Checkpoint_Inhibitor->Tumor_Monitoring_2 Checkpoint_Inhibitor->Body_Weight Combination->Tumor_Monitoring_2 Combination->Body_Weight Combination->Pharmacodynamics Efficacy_Endpoint Primary Efficacy Endpoint (Tumor Growth Inhibition) Tumor_Monitoring_2->Efficacy_Endpoint Immune_Profiling Immune Cell Profiling (Flow Cytometry of Spleen & TME) Efficacy_Endpoint->Immune_Profiling

Workflow for an In Vivo Efficacy Study

1. Animal Models:

  • Syngeneic mouse models are essential for evaluating immunotherapies as they possess a competent immune system.

  • Recommended models include:

    • CT26 (colon carcinoma) in BALB/c mice.

    • MC38 (colon adenocarcinoma) in C57BL/6 mice.

2. Tumor Cell Culture and Implantation:

  • Culture CT26 or MC38 cells in appropriate media (e.g., RPMI-1640 with 10% FBS).

  • Harvest cells during the logarithmic growth phase and resuspend in sterile PBS.

  • Subcutaneously implant 1 x 106 cells in the flank of each mouse.

3. Treatment Groups:

  • Once tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).

    • Group 1: Vehicle control (formulation buffer), administered orally twice daily (BID).

    • Group 2: this compound, administered orally BID. A starting dose of 30 mg/kg is suggested based on studies with other HPK1 inhibitors.[2]

    • Group 3: Anti-PD-1/PD-L1 antibody (optional, for combination studies), administered intraperitoneally (i.p.) at a standard dose (e.g., 10 mg/kg) twice a week.

    • Group 4: Combination of this compound and anti-PD-1/PD-L1 antibody.

4. Formulation and Administration of this compound:

  • A suitable formulation for oral gavage can be prepared as follows:

    • 10% DMSO

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • Prepare a stock solution in DMSO and then add the other components sequentially. The final solution should be clear. It is recommended to prepare the dosing solution fresh daily.

5. Monitoring and Endpoints:

  • Measure tumor volume with calipers 2-3 times per week. Tumor volume (mm³) = (length x width²)/2.

  • Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

  • Primary Endpoint: Tumor growth inhibition (TGI).

  • Secondary Endpoints:

    • Survival analysis.

    • Pharmacodynamic analysis:

      • At selected time points post-dose, collect blood and/or tumor tissue to assess the phosphorylation of SLP-76 (pSLP-76) by flow cytometry or western blot as a proximal biomarker of target engagement.[4][5]

    • Immune cell profiling:

      • At the end of the study, harvest tumors and spleens to analyze immune cell populations (e.g., CD8+ T cells, regulatory T cells) by flow cytometry.

Pharmacodynamic Biomarker Analysis

1. Sample Collection:

  • For peripheral blood analysis, collect blood via submandibular or retro-orbital bleeding into EDTA-containing tubes.

  • For tumor analysis, excise tumors at the end of the study and prepare single-cell suspensions.

2. Phospho-Flow Cytometry for pSLP-76:

  • Stimulate whole blood or tumor-infiltrating lymphocytes (TILs) ex vivo with a TCR agonist (e.g., anti-CD3/CD28) to induce SLP-76 phosphorylation.

  • Fix and permeabilize the cells according to standard protocols.

  • Stain with fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD8) and intracellular pSLP-76 (Ser376).

  • Analyze by flow cytometry to determine the level of pSLP-76 in specific T-cell populations. A reduction in pSLP-76 in the GNE-6893 treated groups compared to the vehicle control would indicate target engagement.[4][5]

3. Cytokine Analysis:

  • Isolate plasma from blood samples or culture TILs ex vivo.

  • Measure the levels of key cytokines such as IL-2, IFN-γ, and TNF-α using multiplex assays (e.g., Luminex) or ELISA. An increase in these cytokines would indicate enhanced T-cell effector function.

Conclusion

This compound is a promising HPK1 inhibitor with the potential to enhance anti-tumor immunity. The provided protocols offer a framework for the in vivo evaluation of its efficacy and mechanism of action. Careful experimental design, including the selection of appropriate animal models, dosing regimens, and pharmacodynamic readouts, will be crucial for elucidating the therapeutic potential of this compound. Combination studies with immune checkpoint inhibitors are also warranted to explore potential synergistic effects.

References

Application Notes and Protocols for (3S,4R)-GNE-6893 In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the preparation and in vivo administration of (3S,4R)-GNE-6893, a potent and orally bioavailable inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). The following protocols are based on established methodologies for preclinical studies.

Overview

This compound is a small molecule inhibitor of HPK1, a key negative regulator of T-cell receptor signaling. Inhibition of HPK1 can enhance immune cell function, making it a promising target in cancer immunotherapy. For in vivo studies, proper formulation of this compound is critical to ensure adequate solubility and bioavailability for oral administration.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValue
Molecular FormulaC₂₃H₂₄FN₅O₄
Molecular Weight453.47 g/mol
AppearanceOff-white to light yellow solid
In Vitro Solubility (DMSO)100 mg/mL (220.52 mM)
Table 2: Recommended Formulation for In Vivo Oral Gavage Studies in Mice
ComponentConcentrationPurpose
This compound30 mg/kgActive Pharmaceutical Ingredient
Methylcellulose0.6% (w/v)Suspending Agent
Tween® 800.2% (v/v)Surfactant/Solubilizing Agent
Waterq.s.Vehicle
pH Adjustmentto 2.5To aid solubility

Experimental Protocols

Preparation of this compound Formulation for Oral Administration (10 mL final volume)

This protocol details the preparation of a suspension of this compound suitable for oral gavage in mice at a dose of 30 mg/kg, assuming an average mouse weight of 20g and a dosing volume of 5 mL/kg.

Materials:

  • This compound powder

  • Methylcellulose

  • Tween® 80

  • Sterile, deionized water

  • Hydrochloric acid (HCl) or other suitable acid for pH adjustment

  • Sterile conical tubes (15 mL and 50 mL)

  • Magnetic stirrer and stir bar

  • Weighing balance

  • pH meter

  • Pipettes and sterile tips

Protocol:

  • Prepare the Vehicle:

    • In a 15 mL conical tube, add 0.06 g of methylcellulose to 10 mL of sterile water.

    • Heat the mixture to 60-70°C while stirring until the methylcellulose is fully dispersed.

    • Allow the solution to cool to room temperature.

    • Add 20 µL of Tween® 80 to the methylcellulose solution.

    • Vortex the solution thoroughly to ensure homogeneity.

  • Prepare the this compound Suspension:

    • Calculate the required amount of this compound. For a 30 mg/kg dose in a 20g mouse with a 5 mL/kg dosing volume, the concentration is 6 mg/mL. For a 10 mL formulation, 60 mg of this compound is required.

    • Weigh out 60 mg of this compound powder and place it in a sterile 15 mL conical tube.

    • Add a small volume (e.g., 2-3 mL) of the prepared vehicle to the this compound powder.

    • Vortex thoroughly to create a uniform slurry and break up any clumps.

  • Final Formulation:

    • Transfer the slurry to the remaining vehicle.

    • Rinse the initial tube with a small amount of vehicle to ensure complete transfer of the compound.

    • Adjust the final volume to 10 mL with the vehicle.

    • Place a sterile magnetic stir bar in the tube and stir the suspension continuously.

    • Slowly adjust the pH of the suspension to 2.5 using a dilute solution of HCl. Monitor the pH closely.

    • Continue stirring for at least 30 minutes to ensure a homogenous suspension.

  • Administration:

    • Before each administration, ensure the suspension is vortexed to guarantee uniformity.

    • For a 20g mouse, administer 100 µL of the 6 mg/mL suspension via oral gavage.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway of this compound and the experimental workflow for in vivo studies.

HPK1_Signaling_Pathway cluster_inhibition Mechanism of Action TCR T-Cell Receptor (TCR) Activation SLP76 SLP76 TCR->SLP76 HPK1 HPK1 SLP76->HPK1 activates T_Cell_Activation T-Cell Activation (e.g., IL-2 Production) SLP76->T_Cell_Activation HPK1->SLP76 phosphorylates and degrades (inhibition) GNE6893 This compound GNE6893->HPK1 inhibits Negative_Regulation Negative Regulation

Caption: Mechanism of action of this compound in the HPK1 signaling pathway.

InVivo_Workflow cluster_prep Formulation Preparation cluster_admin In Vivo Administration cluster_analysis Pharmacokinetic/Pharmacodynamic Analysis A Weigh this compound C Create Slurry A->C B Prepare Vehicle (0.6% MC, 0.2% Tween® 80) B->C D Mix and pH Adjust to 2.5 C->D F Oral Gavage (30 mg/kg) D->F E Animal Acclimation E->F G Monitor Animals F->G H Blood/Tissue Collection G->H I Bioanalysis (LC-MS/MS) H->I J Data Analysis I->J

Caption: Experimental workflow for in vivo studies of this compound.

Application Notes and Protocols: pSLP76 Phosphorylation Assay with (3S,4R)-GNE-6893

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a critical negative regulator of T-cell receptor (TCR) signaling.[1][2] Upon TCR activation, HPK1 phosphorylates the SH2 domain-containing leukocyte protein of 76 kDa (SLP76) at serine 376 (Ser376).[2][3] This phosphorylation event leads to the recruitment of 14-3-3 proteins, subsequent ubiquitination, and degradation of the signaling complex, thereby dampening T-cell activation.[4][5] Inhibition of HPK1 is a promising strategy in cancer immunotherapy to enhance anti-tumor immune responses by augmenting T-cell function.[1][6][7]

(3S,4R)-GNE-6893 is a potent, selective, and orally bioavailable small molecule inhibitor of HPK1.[1][8][9][10] It has been shown to effectively inhibit the phosphorylation of SLP76 in cellular assays, leading to increased T-cell activation and cytokine production, such as IL-2.[1][7][9] This document provides detailed application notes and protocols for performing a pSLP76 phosphorylation assay using this compound to assess its cellular target engagement and functional consequences.

Signaling Pathway

The following diagram illustrates the role of HPK1 in the T-cell receptor signaling pathway and the mechanism of action for this compound.

TCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR TCR Lck Lck TCR->Lck Stimulation (e.g., anti-CD3/CD28) ZAP70 ZAP70 Lck->ZAP70 phosphorylates LAT LAT ZAP70->LAT phosphorylates SLP76 SLP76 LAT->SLP76 recruits pSLP76 pSLP76 (Ser376) SLP76->pSLP76 PLCg1 PLCγ1 SLP76->PLCg1 activates Degradation Ubiquitination & Degradation HPK1 HPK1 HPK1->SLP76 phosphorylates GNE6893 This compound Downstream Downstream Signaling (e.g., IL-2 production) PLCg1->Downstream

Caption: HPK1-mediated SLP76 phosphorylation and its inhibition by GNE-6893.

Quantitative Data

The following tables summarize the reported potency and activity of this compound.

Table 1: Biochemical and Cellular Potency of this compound

ParameterValueCell Line/SystemReference
HPK1 Ki<0.019 nMBiochemical Assay[9]
pSLP76 IC5044 nMJurkat Cells[9]
pSLP76 IC50320 nMHuman Whole Blood[1]
IL-2 Secretion EC506.4 nMPrimary Human T-Cells[9]

Experimental Protocols

Protocol 1: Jurkat Cell Culture and Stimulation for pSLP76 Analysis

This protocol describes the culture and stimulation of Jurkat cells, a human T-lymphocyte cell line, for the assessment of SLP76 phosphorylation.

Materials:

  • Jurkat E6.1 cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • This compound (stock solution in DMSO)

  • Anti-CD3/CD28 antibodies or beads for stimulation

  • Phosphate Buffered Saline (PBS)

  • 96-well culture plates

Procedure:

  • Culture Jurkat E6.1 cells in complete RPMI-1640 medium at 37°C in a humidified 5% CO2 incubator. Maintain cell density between 1x105 and 1x106 cells/mL.

  • Harvest cells by centrifugation at 300 x g for 5 minutes and resuspend in fresh, serum-free RPMI-1640 medium.

  • Adjust the cell density to 1x107 cells/mL.

  • Aliquot 100 µL of the cell suspension (1x106 cells) into each well of a 96-well plate.

  • Prepare serial dilutions of this compound in serum-free RPMI-1640 medium. The final DMSO concentration should be kept below 0.1%.

  • Add the desired concentration of this compound or vehicle (DMSO) to the cells and incubate for 1-2 hours at 37°C.

  • Stimulate the cells by adding anti-CD3/CD28 antibodies or beads according to the manufacturer's recommendations. A typical stimulation time is 30 minutes at 37°C.[11]

  • Immediately stop the stimulation by proceeding to the fixation step as described in the intracellular flow cytometry protocol.

Protocol 2: Intracellular Flow Cytometry for pSLP76 Detection

This protocol details the fixation, permeabilization, and staining of cells for the detection of intracellular phosphorylated SLP76 (pSLP76) by flow cytometry.

Materials:

  • Stimulated and inhibitor-treated cells from Protocol 1

  • Flow Cytometry Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Flow Cytometry Permeabilization/Wash Buffer (e.g., 0.1% Saponin in PBS with 0.5% BSA)

  • Fc Block (e.g., Human TruStain FcX™)

  • Fluorochrome-conjugated anti-pSLP76 (Ser376) antibody

  • Flow cytometry tubes

  • Centrifuge

  • Flow cytometer

Procedure:

  • Fixation: Add 100 µL of cold Fixation Buffer to each well containing the stimulated cells. Mix gently and incubate for 20 minutes at room temperature, protected from light.[12]

  • Washing: Add 1 mL of PBS to each tube and centrifuge at 350-500 x g for 5 minutes. Decant the supernatant.[13]

  • Permeabilization: Resuspend the cell pellet in 100 µL of Permeabilization/Wash Buffer.

  • Fc Block (Optional but Recommended): Add Fc block to the permeabilized cells and incubate for 15 minutes at room temperature to prevent non-specific antibody binding.[13] Do not wash after this step.

  • Intracellular Staining: Add the fluorochrome-conjugated anti-pSLP76 antibody at the manufacturer's recommended concentration. Vortex gently and incubate for 30-60 minutes at room temperature in the dark.

  • Washing: Wash the cells twice with 1 mL of Permeabilization/Wash Buffer, centrifuging at 350-500 x g for 5 minutes after each wash.[12] It is important to keep the cells in the presence of saponin during the washing steps as saponin-based permeabilization is reversible.[13]

  • Acquisition: Resuspend the final cell pellet in 200-400 µL of PBS for analysis on a flow cytometer.

  • Data Analysis: Gate on the desired cell population and quantify the median fluorescence intensity (MFI) of the pSLP76 signal. The IC50 of this compound can be calculated by plotting the pSLP76 MFI against the log of the inhibitor concentration and fitting to a four-parameter logistic curve.

Experimental Workflow

The following diagram outlines the experimental workflow for the pSLP76 phosphorylation assay.

experimental_workflow start Start cell_culture 1. Culture Jurkat Cells start->cell_culture cell_prep 2. Harvest and Resuspend Cells cell_culture->cell_prep inhibitor_incubation 3. Incubate with this compound cell_prep->inhibitor_incubation stimulation 4. Stimulate with anti-CD3/CD28 inhibitor_incubation->stimulation fixation 5. Fix Cells stimulation->fixation permeabilization 6. Permeabilize Cells fixation->permeabilization staining 7. Stain with anti-pSLP76 Antibody permeabilization->staining acquisition 8. Acquire Data on Flow Cytometer staining->acquisition analysis 9. Analyze Data and Calculate IC50 acquisition->analysis end End analysis->end

Caption: Workflow for pSLP76 phosphorylation assay using flow cytometry.

Troubleshooting

IssuePossible CauseSuggested Solution
Low pSLP76 signal in stimulated control Inefficient cell stimulationOptimize stimulation time and antibody/bead concentration. Ensure viability of cells.
Inactive antibodyUse a new lot of antibody; check for proper storage.
High background signal in unstimulated control Non-specific antibody bindingInclude an isotype control. Increase the number of wash steps. Use an Fc block.
AutofluorescenceUse a compensation control and check for autofluorescence in unstained cells.
High variability between replicates Inconsistent cell numbersEnsure accurate cell counting and pipetting.
Inconsistent timing of stimulation or fixationStandardize all incubation times precisely.
Incomplete permeabilization Insufficient permeabilization buffer concentration or timeOptimize saponin concentration and incubation time.
Reversal of permeabilizationEnsure saponin is present in all wash buffers after the permeabilization step.[13]

Conclusion

The pSLP76 phosphorylation assay is a robust method for evaluating the cellular activity of HPK1 inhibitors like this compound. By quantifying the inhibition of SLP76 phosphorylation in T-cells, researchers can effectively determine the potency and target engagement of such compounds. The detailed protocols and data presented in these application notes provide a comprehensive guide for the successful implementation of this assay in a research or drug development setting.

References

IL-2 secretion assay protocol using (3S,4R)-GNE-6893

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Topic: IL-2 Secretion Assay for Characterizing the HPK1 Inhibitor, (3S,4R)-GNE-6893

Audience: Researchers, scientists, and drug development professionals

Abstract

Hematopoietic Progenitor Kinase 1 (HPK1, or MAP4K1) is a critical negative regulator of T-cell activation.[1][2] Its inhibition presents a promising strategy in cancer immunotherapy to enhance anti-tumor immune responses.[3][4] this compound is a potent and highly selective small molecule inhibitor of HPK1 that has been shown to augment T-cell receptor (TCR) signaling and subsequent cytokine production.[1][5][6] This document provides a detailed protocol for a robust and reproducible IL-2 (Interleukin-2) secretion assay using primary human T-cells to functionally characterize the activity of this compound. The assay measures the compound's ability to enhance IL-2 production following T-cell stimulation, offering a quantitative method to determine its potency (e.g., EC50).

Signaling Pathway of HPK1 Inhibition by GNE-6893

The diagram below illustrates the mechanism by which GNE-6893 enhances T-cell activation. Upon TCR and CD28 co-stimulation, a signaling cascade is initiated. HPK1 negatively regulates this pathway by phosphorylating and marking for degradation the key adaptor protein SLP76.[4][5] By inhibiting HPK1, GNE-6893 protects SLP76 from degradation, leading to sustained downstream signaling, activation of transcription factors like NFAT and AP-1, and ultimately, enhanced transcription and secretion of IL-2.[5]

HPK1_Signaling_Pathway cluster_TCell T-Cell Cytoplasm TCR TCR/CD3 LCK LCK TCR->LCK Stimulation CD28 CD28 CD28->LCK ZAP70 ZAP70 LCK->ZAP70 Activates SLP76 SLP76 ZAP70->SLP76 Activates Downstream Downstream Signaling (e.g., NFAT, AP-1) SLP76->Downstream Sustained Signal HPK1 HPK1 HPK1->SLP76 Phosphorylates & Degrades GNE6893 This compound GNE6893->HPK1 Inhibits IL2_Gene IL-2 Gene Transcription Downstream->IL2_Gene IL2_Secretion IL-2 Secretion IL2_Gene->IL2_Secretion

Caption: TCR signaling pathway and the inhibitory action of GNE-6893 on HPK1.

Experimental Workflow

The protocol involves isolating primary human T-cells, treating them with a dose range of this compound, stimulating them to activate the TCR pathway, and finally quantifying the secreted IL-2 from the culture supernatant using an ELISA kit.

IL2_Assay_Workflow start Start step1 1. Isolate Primary Human T-Cells (from PBMCs) start->step1 step2 2. Seed T-Cells (96-well plate) step1->step2 step3 3. Add GNE-6893 Serial Dilutions (Include Vehicle Control) step2->step3 step4 4. Stimulate T-Cells (Anti-CD3 / Anti-CD28 Abs) step3->step4 step5 5. Incubate (24-48 hours, 37°C, 5% CO₂) step4->step5 step6 6. Collect Supernatant step5->step6 step7 7. Quantify IL-2 (ELISA) step6->step7 step8 8. Data Analysis (Calculate EC₅₀) step7->step8 end End step8->end

Caption: High-level workflow for the GNE-6893 IL-2 secretion assay.

Detailed Experimental Protocol

This protocol is designed for a 96-well plate format. All cell culture work should be performed in a sterile biosafety cabinet.

I. Materials and Reagents
  • Compound: this compound

  • Cells: Human Peripheral Blood Mononuclear Cells (PBMCs)

  • Media & Buffers:

    • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin (complete medium).[7]

    • Phosphate-Buffered Saline (PBS)

    • Ficoll-Paque™ PLUS

  • Reagents:

    • Dimethyl sulfoxide (DMSO, cell culture grade)

    • RosetteSep™ Human T Cell Enrichment Cocktail (or similar negative selection kit)

    • Human Anti-CD3 Antibody (clone OKT3 or UCHT1)

    • Human Anti-CD28 Antibody (clone CD28.2)

  • Assay Kit: Human IL-2 ELISA Kit (e.g., from STEMCELL Technologies, R&D Systems, or similar).[8]

  • Labware:

    • 96-well flat-bottom cell culture plates

    • 96-well ELISA plates (provided with kit)

    • Serological pipettes, micropipettes, and sterile tips

    • Reagent reservoirs

    • Conical tubes (15 mL and 50 mL)

II. Equipment
  • Laminar flow biosafety cabinet

  • Humidified CO₂ incubator (37°C, 5% CO₂)

  • Centrifuge with swinging-bucket rotor

  • Microplate reader capable of measuring absorbance at 450 nm[8]

  • Inverted microscope for cell counting

  • Hemocytometer or automated cell counter

III. Step-by-Step Procedure

A. Preparation of this compound

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Aliquot and store at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles.

  • On the day of the experiment, prepare serial dilutions of the compound in complete medium. The final DMSO concentration in the cell culture should not exceed 0.1% to avoid solvent toxicity.

B. Isolation of Primary Human T-Cells

  • Isolate PBMCs from whole blood using Ficoll-Paque™ density gradient centrifugation according to the manufacturer's protocol.

  • Enrich for T-cells from the PBMC population using a negative selection kit (e.g., RosetteSep™). This method yields untouched, resting T-cells.

  • Count the purified T-cells and assess viability (e.g., using Trypan Blue). Viability should be >95%.

  • Resuspend the T-cells in complete medium to a final concentration of 1 x 10⁶ cells/mL.[7]

C. Cell Seeding and Compound Treatment

  • Add 100 µL of the T-cell suspension (1 x 10⁵ cells) to each well of a 96-well flat-bottom culture plate.

  • Prepare a 2X working concentration of your this compound serial dilutions.

  • Add 100 µL of the 2X compound dilutions to the appropriate wells. Include "Vehicle Control" wells (containing 0.1% DMSO in medium) and "Unstimulated Control" wells.

  • Gently mix the plate and pre-incubate for 1 hour at 37°C.

D. T-Cell Stimulation

  • Prepare a stimulation cocktail of anti-CD3 and anti-CD28 antibodies in complete medium. Optimal concentrations may vary, but a starting point of 1-5 µg/mL for anti-CD3 and 1-10 µg/mL for anti-CD28 is common.[7]

  • Add the appropriate volume of the stimulation cocktail to all wells except the "Unstimulated Control" wells.

  • The final volume in each well should be approximately 200-250 µL.

E. Incubation

  • Incubate the plate for 24 to 48 hours in a humidified incubator at 37°C with 5% CO₂.[7] The kinetics of IL-2 secretion can vary, so the optimal time point may need to be determined empirically.[7][9]

F. IL-2 Quantification via ELISA

  • After incubation, centrifuge the 96-well culture plate at 300 x g for 5 minutes to pellet the cells.

  • Carefully collect 100-150 µL of the supernatant from each well without disturbing the cell pellet.

  • Perform the IL-2 ELISA according to the manufacturer's protocol.[8] A summary of typical steps is below:

    • Add standards and collected supernatants to the antibody-pre-coated ELISA plate. Incubate.

    • Wash the plate.

    • Add the biotinylated detection antibody. Incubate.[8]

    • Wash the plate.

    • Add streptavidin-HRP conjugate. Incubate.[8]

    • Wash the plate.

    • Add TMB substrate and incubate in the dark. A blue color will develop.[8]

    • Add Stop Solution. The color will change to yellow.[8]

    • Read the absorbance at 450 nm within 15 minutes of adding the Stop Solution.[8]

Data Presentation and Analysis

  • Standard Curve: Generate a standard curve by plotting the absorbance values of the IL-2 standards against their known concentrations. Use a four-parameter logistic (4-PL) curve fit to determine the concentration of IL-2 in each sample.

  • Data Normalization: Calculate the mean IL-2 concentration for each condition. Data can be presented as absolute concentration (pg/mL) or as a fold-change relative to the stimulated vehicle control.

  • EC50 Calculation: Plot the IL-2 concentration against the log of the this compound concentration. Use non-linear regression analysis to fit a dose-response curve and calculate the EC50 value, which is the concentration of the compound that elicits 50% of the maximal response.

Table 1: Representative Data for IL-2 Secretion in Response to this compound

This compound [nM]Mean IL-2 [pg/mL]Std. Dev.Fold Change vs. Vehicle
0 (Unstimulated)15.24.50.13
0 (Vehicle Control)120.515.81.00
0.1155.820.11.29
1350.135.62.91
5588.455.24.88
6.4 (EC50) 650.7 61.3 5.40
10890.378.97.39
501150.699.49.55
1001250.2110.710.37
10001285.9115.110.67

Note: Data presented is hypothetical and for illustrative purposes only. The EC50 of 6.4 nM is based on published data.[10]

References

Application Notes and Protocols for (3S,4R)-GNE-6893 Efficacy Studies in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3S,4R)-GNE-6893 is a potent, selective, and orally bioavailable small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1).[1][2][3] HPK1, also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a negative regulator of T-cell receptor (TCR) signaling.[1][2] Inhibition of HPK1 enhances T-cell activation, proliferation, and cytokine production, suggesting its potential as a promising target for cancer immunotherapy.[4][5] Preclinical data indicate that loss of HPK1 function can act synergistically with immune checkpoint inhibitors in syngeneic mouse cancer models.[1][2] GNE-6893 has demonstrated subnanomolar biochemical inhibition of HPK1 and robust augmentation of TCR signaling in primary human T-cells.[1] Furthermore, it exhibits a favorable pharmacokinetic profile in several preclinical species, including mice and rats.[1][4]

These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound in syngeneic mouse models of cancer, which are essential for advancing its preclinical development.

HPK1 Signaling Pathway and Mechanism of Action of GNE-6893

HPK1 is a serine/threonine kinase that, upon TCR activation, phosphorylates SLP76 at Serine 376. This phosphorylation event leads to the recruitment of 14-3-3 proteins and subsequent degradation of SLP76, thereby dampening the T-cell activation signal. By inhibiting HPK1, GNE-6893 prevents the phosphorylation and degradation of SLP76, leading to sustained TCR signaling, enhanced T-cell effector functions, and a more robust anti-tumor immune response.

HPK1_Signaling_Pathway cluster_tcr T-Cell Receptor Complex cluster_downstream Downstream Signaling TCR TCR HPK1 HPK1 TCR->HPK1 Activates CD3 CD3 CD28 CD28 SLP76 SLP76 pSLP76 pSLP76 (S376) T_Cell_Activation T-Cell Activation (Cytokine Release, Proliferation) SLP76->T_Cell_Activation Promotes Degradation Degradation pSLP76->Degradation Leads to HPK1->SLP76 Phosphorylates GNE6893 This compound GNE6893->HPK1 Inhibits

Caption: HPK1 Signaling Pathway Inhibition by GNE-6893.

Recommended Animal Models

Syngeneic mouse models are the most appropriate choice for evaluating the efficacy of immuno-oncology agents like GNE-6893, as they utilize immunocompetent mice, allowing for the study of interactions between the therapeutic, the tumor, and the host immune system. The selection of a specific model should be guided by the tumor's immunogenicity and its known response to immune checkpoint inhibitors.

Model Mouse Strain Cancer Type Key Characteristics
MC38 C57BL/6Colon AdenocarcinomaHighly immunogenic, responsive to anti-PD-1 and anti-CTLA-4 therapy.[6]
CT26 BALB/cColon CarcinomaModerately immunogenic, responsive to checkpoint inhibitors.[3][7][8]
B16-F10 C57BL/6MelanomaPoorly immunogenic, generally resistant to checkpoint blockade as a monotherapy.[9][10]

Experimental Protocol: In Vivo Efficacy Study

This protocol outlines a general framework for assessing the anti-tumor efficacy of this compound in a syngeneic mouse model. The MC38 model is used as an example.

Experimental_Workflow cluster_prep Preparation cluster_study In Vivo Study cluster_analysis Analysis Cell_Culture 1. MC38 Cell Culture Tumor_Implantation 3. Subcutaneous Tumor Implantation Cell_Culture->Tumor_Implantation Animal_Acclimation 2. Animal Acclimation (C57BL/6 mice) Animal_Acclimation->Tumor_Implantation Tumor_Monitoring 4. Tumor Growth Monitoring Tumor_Implantation->Tumor_Monitoring Randomization 5. Randomization into Treatment Groups Tumor_Monitoring->Randomization Treatment 6. Treatment Administration (GNE-6893, Vehicle, Checkpoint Inhibitor) Randomization->Treatment Endpoint_Monitoring 7. Endpoint Monitoring (Tumor Volume, Body Weight) Treatment->Endpoint_Monitoring Euthanasia 8. Euthanasia & Sample Collection Endpoint_Monitoring->Euthanasia Ex_Vivo_Analysis 9. Ex Vivo Analysis (Tumor, Spleen, Blood) Euthanasia->Ex_Vivo_Analysis Data_Analysis 10. Data Analysis & Reporting Ex_Vivo_Analysis->Data_Analysis

Caption: Experimental Workflow for In Vivo Efficacy Study.
Materials

  • This compound

  • Vehicle control (e.g., 0.5% methylcellulose in water)

  • MC38 colon adenocarcinoma cells

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 6-8 week old female C57BL/6 mice

  • Calipers

  • Sterile syringes and needles

Procedure
  • Cell Culture:

    • Culture MC38 cells in complete growth medium at 37°C in a humidified atmosphere with 5% CO2.

    • Passage cells every 2-3 days to maintain exponential growth.

    • Prior to implantation, harvest cells by trypsinization, wash with PBS, and resuspend in sterile PBS at a concentration of 1 x 10^7 cells/mL. Perform a viability count (e.g., using trypan blue); viability should be >95%.

  • Tumor Implantation:

    • Subcutaneously inject 1 x 10^6 MC38 cells (in 100 µL of PBS) into the right flank of each C57BL/6 mouse.

  • Tumor Growth Monitoring and Randomization:

    • Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.

    • Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

  • Treatment Groups:

Group Treatment Dose Route Schedule
1Vehicle Control-Oral GavageDaily
2This compoundTBD (e.g., 10, 30, 100 mg/kg)Oral GavageDaily
3Anti-PD-1 Antibodye.g., 10 mg/kgIntraperitonealTwice weekly
4This compound + Anti-PD-1TBD + e.g., 10 mg/kgOral Gavage + IPDaily + Twice weekly
  • Efficacy Assessment:

    • Continue to measure tumor volume and body weight every 2-3 days.

    • Monitor the general health of the animals daily.

    • The primary endpoint is typically tumor growth inhibition (TGI). TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

    • Secondary endpoints can include survival analysis and assessment of tumor-infiltrating lymphocytes (TILs).

  • Study Termination and Sample Collection:

    • Euthanize mice when tumors reach a predetermined maximum size (e.g., 2000 mm³) or at the end of the study period.

    • Collect tumors, spleens, and blood for ex vivo analysis.

Ex Vivo Analysis
  • Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs):

    • Prepare single-cell suspensions from tumors.

    • Stain with fluorescently labeled antibodies against immune cell markers (e.g., CD3, CD4, CD8, FoxP3, PD-1, Granzyme B).

    • Analyze by flow cytometry to quantify different T-cell subsets and their activation status.

  • Cytokine Analysis:

    • Measure cytokine levels (e.g., IFN-γ, TNF-α, IL-2) in the plasma or from stimulated splenocytes using ELISA or multiplex bead assays.

  • Pharmacodynamic (PD) Marker Analysis:

    • Assess the phosphorylation status of SLP76 in TILs or peripheral blood mononuclear cells (PBMCs) by flow cytometry or Western blot to confirm target engagement by GNE-6893.

Data Presentation

All quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Anti-Tumor Efficacy of this compound in the MC38 Syngeneic Model

Treatment Group Mean Tumor Volume (mm³) at Day X ± SEM Tumor Growth Inhibition (%) Mean Body Weight Change (%) ± SEM
Vehicle ControlN/A
GNE-6893 (10 mg/kg)
GNE-6893 (30 mg/kg)
GNE-6893 (100 mg/kg)
Anti-PD-1
GNE-6893 (30 mg/kg) + Anti-PD-1

Table 2: Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs)

Treatment Group % CD8+ of CD3+ T-cells % CD4+ of CD3+ T-cells CD8+/Treg Ratio % Granzyme B+ in CD8+ T-cells
Vehicle Control
GNE-6893 (30 mg/kg)
Anti-PD-1
GNE-6893 (30 mg/kg) + Anti-PD-1

Conclusion

These protocols provide a comprehensive framework for evaluating the in vivo efficacy of the HPK1 inhibitor this compound. The use of well-characterized syngeneic mouse models, coupled with detailed ex vivo analysis, will enable a thorough assessment of the compound's anti-tumor activity and its impact on the tumor immune microenvironment. The data generated from these studies will be crucial for the continued development of GNE-6893 as a novel cancer immunotherapy.

References

Preparation of (3S,4R)-GNE-6893 Stock Solution: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preparation, handling, and storage of stock solutions of (3S,4R)-GNE-6893, a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). Adherence to these protocols is critical for ensuring the accuracy and reproducibility of experimental results in cancer research and drug development. The following sections detail the chemical and physical properties of this compound, protocols for preparing stock solutions for both in vitro and in vivo applications, and essential safety and handling information.

Compound Information

This compound is a small molecule inhibitor of HPK1, a key negative regulator of T-cell receptor signaling. Its inhibition can enhance immune function, making it a promising candidate for cancer immunotherapy research.

PropertyValue
Molecular Formula C₂₃H₂₄FN₅O₄
Molecular Weight 453.47 g/mol
CAS Number 2415374-97-7
Appearance Off-white to light yellow solid powder

Solubility and Storage

Proper dissolution and storage are paramount to maintaining the integrity and activity of this compound.

SolventMaximum Solubility (for in vitro use)
Dimethyl Sulfoxide (DMSO) 100 mg/mL (220.52 mM)

Note: The use of newly opened, anhydrous DMSO is recommended as the compound is hygroscopic. Ultrasonic treatment may be necessary to achieve complete dissolution.

Storage Recommendations:

FormStorage TemperatureShelf Life
Solid Powder -20°C3 years
4°C2 years
In Solvent (e.g., DMSO) -80°C6 months
-20°C1 month

To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.

Experimental Protocols

Preparation of 10 mM DMSO Stock Solution for In Vitro Use

This protocol outlines the preparation of a high-concentration stock solution in DMSO, suitable for subsequent dilution in cell culture media for in vitro assays.

Materials:

  • This compound solid powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Ultrasonic bath

Protocol:

  • Weighing the Compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.53 mg.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the compound.

  • Dissolution: Vortex the mixture thoroughly for several minutes. If precipitation is observed, use an ultrasonic bath to aid dissolution until the solution is clear.

  • Aliquoting and Storage: Aliquot the stock solution into sterile, single-use vials. Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.

GNE6893_InVitro_Workflow cluster_prep Stock Solution Preparation cluster_storage Storage weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex & Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store at -80°C or -20°C aliquot->store

Workflow for preparing in vitro stock solution.
Preparation of Working Solutions for In Vivo Use

For in vivo studies, this compound needs to be formulated in a vehicle suitable for administration. Below are examples of commonly used formulations. It is recommended to prepare these solutions fresh on the day of use.

Formulation 1: PEG300, Tween-80, and Saline

This formulation is suitable for achieving a concentration of at least 2.5 mg/mL.

ComponentPercentageVolume for 1 mL
DMSO10%100 µL
PEG30040%400 µL
Tween-805%50 µL
Saline45%450 µL

Protocol:

  • Prepare a concentrated stock of this compound in DMSO (e.g., 25 mg/mL).

  • In a sterile tube, add the required volume of the DMSO stock solution.

  • Add PEG300 and mix until the solution is homogeneous.

  • Add Tween-80 and mix thoroughly.

  • Finally, add the saline and mix to achieve a clear solution.

Formulation 2: SBE-β-CD in Saline

This formulation can also achieve a concentration of at least 2.5 mg/mL.

ComponentPercentage
DMSO10%
20% SBE-β-CD in Saline90%

Protocol:

  • Dissolve this compound in DMSO.

  • Add the 20% SBE-β-CD in saline solution to the DMSO mixture and mix until clear.

Formulation 3: Corn Oil

This formulation is an alternative for achieving a concentration of at least 2.5 mg/mL.

ComponentPercentage
DMSO10%
Corn Oil90%

Protocol:

  • Dissolve this compound in DMSO.

  • Add the corn oil to the DMSO mixture and mix thoroughly.

GNE6893_InVivo_Workflow cluster_formulation In Vivo Formulation Preparation cluster_options Choose Formulation Vehicle start Dissolve this compound in DMSO option1 PEG300, Tween-80, Saline start->option1 option2 SBE-β-CD in Saline start->option2 option3 Corn Oil start->option3 mix Mix Components Sequentially option1->mix option2->mix option3->mix ready Freshly Prepared Working Solution mix->ready

Workflow for preparing in vivo working solutions.

Safety and Handling

This compound is intended for research use only. A full Safety Data Sheet (SDS) should be consulted before handling the compound.

General Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Engineering Controls: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

  • Handling: Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Signaling Pathway Context

This compound targets HPK1, which is a negative regulator in the T-cell receptor (TCR) signaling pathway. Inhibition of HPK1 is expected to enhance T-cell activation and subsequent anti-tumor immune responses.

HPK1_Signaling_Pathway TCR TCR Activation SLP76 SLP76 TCR->SLP76 HPK1 HPK1 SLP76->HPK1 Activates TCell_Activation T-Cell Activation & Effector Function SLP76->TCell_Activation HPK1->SLP76 Inhibits (Phosphorylation & Degradation) GNE6893 This compound GNE6893->HPK1 Inhibits

Simplified HPK1 signaling pathway and the inhibitory action of this compound.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional laboratory guidance and the official Safety Data Sheet (SDS). Always follow established laboratory safety protocols and consult the relevant literature for your specific application.

Application Notes and Protocols for HPK1 Target Engagement via Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a critical negative regulator of T-cell receptor (TCR) signaling.[1][2][3] As a key intracellular immune checkpoint, HPK1 attenuates T-cell activation, making it a promising therapeutic target for enhancing anti-tumor immunity in cancer immunotherapy.[4][5][6] Pharmacological inhibition of HPK1's kinase activity can restore T-cell function and augment immune responses against tumors.[4][7]

A reliable method for assessing the engagement of HPK1 by small molecule inhibitors in a cellular context is crucial for drug development. One of the most direct downstream substrates of HPK1 is the SH2 domain-containing leukocyte protein of 76kDa (SLP-76).[2][8] Upon TCR stimulation, activated HPK1 phosphorylates SLP-76 at Serine 376 (S376).[2][8] This phosphorylation event leads to the recruitment of 14-3-3 proteins, subsequent ubiquitination, and proteasomal degradation of SLP-76, thereby dampening the T-cell activation signal.[2] Consequently, measuring the level of phospho-SLP-76 (S376) by Western blot serves as a robust biomarker for HPK1 kinase activity and target engagement by inhibitors.[4][9] A decrease in the p-SLP-76 (S376) signal upon treatment with an HPK1 inhibitor indicates successful target engagement.

These application notes provide a detailed protocol for a Western blot-based assay to determine HPK1 target engagement in Jurkat cells, a human T-lymphocyte cell line commonly used for studying T-cell signaling.

HPK1 Signaling Pathway

The following diagram illustrates the central role of HPK1 in the T-cell receptor signaling pathway. Upon TCR engagement, a signaling cascade is initiated, leading to the activation of HPK1. Activated HPK1 then phosphorylates SLP-76, which acts as a negative feedback mechanism to attenuate the signaling required for full T-cell activation.

Caption: HPK1 Signaling Pathway in T-Cells.

Experimental Protocol: Western Blot for HPK1 Target Engagement

This protocol details the steps for treating Jurkat cells with an HPK1 inhibitor, preparing cell lysates, and performing a Western blot to detect changes in the phosphorylation of SLP-76 at Serine 376.

Materials and Reagents
Reagent/MaterialSupplier (Example)Catalog # (Example)
Jurkat, Clone E6-1ATCCTIB-152
RPMI-1640 MediumGibco11875093
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-StreptomycinGibco15140122
Anti-CD3 Antibody (OKT3)Thermo Fisher Scientific16-0037-85
Anti-CD28 AntibodyBioLegend302902
HPK1 InhibitorVariesVaries
DMSO (Vehicle Control)Sigma-AldrichD2650
RIPA Lysis and Extraction BufferThermo Fisher Scientific89900
Protease Inhibitor CocktailRoche11836170001
Phosphatase Inhibitor CocktailRoche04906837001
BCA Protein Assay KitThermo Fisher Scientific23225
4-12% Bis-Tris Protein GelsInvitrogenNP0321BOX
Nitrocellulose or PVDF MembranesBio-Rad1620112 or 1620177
Primary Antibody: Rabbit anti-p-SLP-76 (S376)VariesVaries
Primary Antibody: Rabbit anti-SLP-76 (Total)VariesVaries
Primary Antibody: Mouse anti-β-ActinCell Signaling Technology3700
HRP-conjugated anti-rabbit IgGCell Signaling Technology7074
HRP-conjugated anti-mouse IgGCell Signaling Technology7076
ECL Western Blotting SubstrateThermo Fisher Scientific32106
Procedure

1. Cell Culture and Treatment a. Culture Jurkat cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator. b. Seed cells at a density of 1 x 10^6 cells/mL. c. Pre-treat cells with the desired concentrations of HPK1 inhibitor or DMSO (vehicle control) for 1-2 hours. d. Stimulate the T-cells by adding anti-CD3 (e.g., 1-2 µg/mL) and anti-CD28 (e.g., 1-2 µg/mL) antibodies for 5-15 minutes at 37°C. This time point is critical and may require optimization.

2. Cell Lysis a. Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C. b. Wash the cell pellet once with ice-cold PBS. c. Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. d. Incubate on ice for 30 minutes with intermittent vortexing. e. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant (protein lysate) to a new pre-chilled tube.

3. Protein Quantification a. Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions. b. Normalize the protein concentration of all samples with lysis buffer.

4. SDS-PAGE and Protein Transfer a. Prepare samples for loading by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes. b. Load equal amounts of protein (e.g., 20-30 µg) per lane of a 4-12% Bis-Tris polyacrylamide gel. c. Run the gel until the dye front reaches the bottom. d. Transfer the separated proteins to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

5. Immunoblotting a. Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. For phospho-antibodies, BSA is often preferred. b. Incubate the membrane with the primary antibody against p-SLP-76 (S376) diluted in the blocking buffer overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.

6. Detection a. Prepare the ECL substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate. c. Capture the chemiluminescent signal using an imaging system or X-ray film.

7. Stripping and Reprobing (Optional but Recommended) a. To normalize the p-SLP-76 signal, the membrane can be stripped of the bound antibodies using a mild stripping buffer. b. After stripping, re-block the membrane and probe for total SLP-76 and a loading control like β-actin, following the immunoblotting steps above.

Experimental Workflow Diagram

The following diagram outlines the key steps of the Western blot protocol for assessing HPK1 target engagement.

Western_Blot_Workflow start Start: Jurkat Cell Culture treatment Cell Treatment: 1. HPK1 Inhibitor/Vehicle 2. TCR Stimulation (α-CD3/α-CD28) start->treatment lysis Cell Lysis and Protein Extraction treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking (5% BSA in TBST) transfer->blocking primary_ab Primary Antibody Incubation (α-p-SLP-76) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis and Quantification detection->analysis reprobe Strip and Reprobe: α-Total SLP-76 α-β-Actin (Loading Control) detection->reprobe end End: Assess Target Engagement analysis->end reprobe->analysis

Caption: Western Blot Workflow for HPK1 Target Engagement.

Data Presentation

The quantitative data from the Western blot analysis can be summarized in a table to compare the efficacy of different HPK1 inhibitors. The band intensities for p-SLP-76, total SLP-76, and the loading control should be quantified using densitometry software. The p-SLP-76 signal should be normalized to the total SLP-76 signal, which is then normalized to the loading control. The IC50 value, representing the concentration of an inhibitor that causes a 50% reduction in the normalized p-SLP-76 signal, can then be calculated.

Table 1: Representative Data for HPK1 Inhibitor Target Engagement

CompoundTargetCell LineStimulationAssay ReadoutIC50 (nM)
Inhibitor AHPK1Jurkatα-CD3/α-CD28p-SLP-76 (S376)15
Inhibitor BHPK1Jurkatα-CD3/α-CD28p-SLP-76 (S376)50
Inhibitor C (Control)Other KinaseJurkatα-CD3/α-CD28p-SLP-76 (S376)>10,000
Vehicle (DMSO)HPK1Jurkatα-CD3/α-CD28p-SLP-76 (S376)N/A

Note: The data presented in this table are for illustrative purposes only and do not represent actual experimental results.

Conclusion

The Western blot protocol described herein provides a robust and reliable method for assessing the target engagement of HPK1 inhibitors in a cellular setting. By monitoring the phosphorylation status of the direct HPK1 substrate, SLP-76, researchers can effectively screen and characterize the potency and cellular activity of novel therapeutic compounds targeting HPK1. This assay is an essential tool for the preclinical development of new immuno-oncology drugs.

References

Troubleshooting & Optimization

Optimizing (3S,4R)-GNE-6893 concentration in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing (3S,4R)-GNE-6893 in cell culture experiments. Our aim is to help you optimize the concentration of this potent and selective HPK1 inhibitor for reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1.[1][2] HPK1 acts as a negative regulator of T-cell receptor (TCR) signaling.[1][3] By inhibiting HPK1, GNE-6893 blocks this negative regulation, leading to enhanced T-cell activation, proliferation, and increased production of cytokines such as IL-2.[1] This mechanism makes it a subject of interest in cancer immunotherapy research.[4][5]

Q2: What is the recommended starting concentration range for this compound in cell culture?

Based on available in vitro data, a good starting point for concentration-response experiments is to test a range spanning from low nanomolar to low micromolar concentrations. The reported potency of GNE-6893 is in the sub-nanomolar to low nanomolar range for target engagement and cellular responses.

Q3: How should I prepare and store this compound stock solutions?

It is recommended to prepare a high-concentration stock solution in 100% DMSO.[4][6] For example, a 10 mM stock solution in DMSO is commonly used. When preparing the stock solution, ultrasonic treatment may be necessary to ensure complete dissolution.[4][6] It is also important to use newly opened, anhydrous DMSO as the compound is sensitive to hygroscopic DMSO, which can significantly impact its solubility.[4][6]

For storage, the powder form is stable for up to 3 years at -20°C.[4][5] Once dissolved in a solvent, it is best to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. The stock solution in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[6]

Troubleshooting Guide

Issue 1: I am observing a decrease in cellular response (e.g., IL-2 secretion) at higher concentrations of GNE-6893, creating a "bell-shaped" dose-response curve.

  • Possible Cause: This phenomenon is a known characteristic of some HPK1 inhibitors, including GNE-6893.[1] It is hypothesized to be caused by off-target kinase inhibition at higher concentrations.[1] While GNE-6893 is highly selective, at sufficiently high concentrations, it may inhibit other kinases that play a positive role in the signaling pathway you are studying, leading to a reduction in the desired effect.[1] For instance, inhibition of kinases upstream of HPK1 in the TCR signaling pathway, such as Lck, could antagonize the intended T-cell activation.[1]

  • Solution:

    • Perform a wide dose-response experiment: To fully characterize the activity of GNE-6893 in your specific cell system, it is crucial to test a broad range of concentrations. This will help you identify the optimal concentration that gives the maximum desired effect before the inhibitory off-target effects become dominant.

    • Determine the optimal concentration: Based on your dose-response curve, select the concentration that provides the maximal effect (the peak of the "bell curve") for your subsequent experiments.

    • Confirm target engagement: If possible, include a downstream biomarker of HPK1 inhibition, such as measuring the phosphorylation of its substrate SLP76, to correlate with your functional endpoint.[7]

Issue 2: I am seeing precipitation of the compound in my cell culture medium.

  • Possible Cause: this compound has limited aqueous solubility. When a concentrated DMSO stock is diluted into aqueous culture medium, the compound can precipitate out of solution, especially at higher final concentrations.

  • Solution:

    • Check the final DMSO concentration: Ensure that the final concentration of DMSO in your cell culture medium is kept low (typically ≤ 0.5%) to maintain cell health and minimize solvent effects.

    • Prepare intermediate dilutions: Instead of adding a very small volume of highly concentrated stock directly to a large volume of medium, prepare intermediate dilutions in culture medium. Add the compound to the medium with gentle vortexing or mixing to aid dispersion.

    • Visually inspect for precipitation: After adding the compound to the medium, visually inspect for any signs of precipitation. If observed, you may need to lower the final concentration or try different serial dilution methods.

Issue 3: I am not observing the expected level of T-cell activation.

  • Possible Cause 1: Suboptimal cell stimulation. The effect of HPK1 inhibition on T-cell activation is most evident when the T-cells are simultaneously stimulated through their T-cell receptor.

  • Solution 1: Ensure that your experimental protocol includes a robust T-cell stimulation method, such as using anti-CD3 and anti-CD28 antibodies.[1][7]

  • Possible Cause 2: Cell type variability. The response to GNE-6893 can vary between different cell lines and primary cell types.

  • Solution 2: It is essential to perform a dose-response optimization for each new cell line or primary cell donor to determine the optimal concentration for your specific experimental system.

  • Possible Cause 3: Compound degradation. Improper storage or handling of the GNE-6893 stock solution can lead to its degradation.

  • Solution 3: Always follow the recommended storage conditions and avoid multiple freeze-thaw cycles by preparing single-use aliquots of the stock solution.[6]

Data Presentation

Table 1: In Vitro Potency of this compound

ParameterValueCell Line/Assay ConditionReference
HPK1 Ki< 0.013 nMBiochemical Assay
pSLP76 IC5044 nMJurkat Cells[7]
IL-2 Secretion EC506.4 nMPrimary Human T-cells (stimulated with anti-CD3/anti-CD28)[7]

Table 2: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationReference
Powder-20°C3 years[4][5]
Powder4°C2 years[4][5]
In Solvent (e.g., DMSO)-80°C6 months[6]
In Solvent (e.g., DMSO)-20°C1 month[6]

Experimental Protocols

Protocol 1: Dose-Response Determination for IL-2 Secretion in Primary Human T-cells

  • Cell Preparation: Isolate primary human T-cells from peripheral blood mononuclear cells (PBMCs) using a standard T-cell enrichment kit. Resuspend the T-cells in complete RPMI medium.

  • Cell Plating: Plate the T-cells in a 96-well plate at a density of 1 x 105 cells per well.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in complete RPMI medium to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM). It is advisable to prepare a 10X working solution for each final concentration.

  • Cell Treatment: Add 10 µL of the 10X working solutions of GNE-6893 to the respective wells. Include a vehicle control (medium with the same final DMSO concentration).

  • T-cell Stimulation: Add anti-CD3 and anti-CD28 antibodies to the wells at their optimal concentrations to stimulate the T-cells.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48-72 hours.

  • IL-2 Measurement: After incubation, centrifuge the plate and collect the supernatant. Measure the concentration of IL-2 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Plot the IL-2 concentration against the log of the GNE-6893 concentration to generate a dose-response curve and determine the EC50 and the optimal concentration.

Visualizations

GNE_6893_Signaling_Pathway cluster_TCR T-Cell Receptor Signaling TCR TCR Engagement (e.g., anti-CD3/CD28) Lck Lck TCR->Lck SLP76 SLP76 Lck->SLP76 Phosphorylates Activation T-Cell Activation SLP76->Activation HPK1 HPK1 (MAP4K1) HPK1->SLP76 Phosphorylates & Degrades (Inhibition) GNE6893 This compound GNE6893->HPK1 Inhibits Cytokines Cytokine Production (e.g., IL-2) Activation->Cytokines

Caption: GNE-6893 inhibits HPK1, a negative regulator of TCR signaling.

Experimental_Workflow start Start prep_cells Prepare & Plate Cells start->prep_cells prep_compound Prepare GNE-6893 Dilutions prep_cells->prep_compound treat_cells Treat Cells with GNE-6893 prep_compound->treat_cells stimulate_cells Stimulate T-Cells treat_cells->stimulate_cells incubation Incubate (48-72h) stimulate_cells->incubation measure_endpoint Measure Endpoint (e.g., IL-2 ELISA) incubation->measure_endpoint analyze_data Analyze Data & Plot Dose-Response Curve measure_endpoint->analyze_data end End analyze_data->end

Caption: Workflow for determining the optimal GNE-6893 concentration.

Troubleshooting_Logic start Issue Observed bell_curve Bell-Shaped Dose-Response? start->bell_curve precipitation Precipitation in Media? bell_curve->precipitation No solution_bell Optimize Concentration: Perform wide dose-response bell_curve->solution_bell Yes low_activity Low T-Cell Activity? precipitation->low_activity No solution_precip Check DMSO % & Dilution Method precipitation->solution_precip Yes solution_activity Confirm Cell Stimulation & Check Compound Integrity low_activity->solution_activity Yes end Resolution solution_bell->end solution_precip->end solution_activity->end

Caption: A logical approach to troubleshooting common GNE-6893 issues.

References

Troubleshooting low signal in pSLP76 inhibition assay

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering issues with pSLP76 (phosphorylated SH2 domain-containing leukocyte protein of 76 kDa) inhibition assays.

Frequently Asked Questions (FAQs)

Q1: What is pSLP76, and why is it a critical biomarker in drug development? A1: SLP-76 is a cytosolic adapter protein essential for T-cell receptor (TCR) signal transduction.[1][2] Upon TCR engagement, SLP-76 is phosphorylated at multiple tyrosine and serine residues, becoming a scaffold for a larger signaling complex that activates downstream pathways crucial for T-cell activation, proliferation, and cytokine production.[1][2] Specifically, phosphorylation at Serine 376 (pSLP-76 Ser376) is mediated by the kinase HPK1, which acts as a negative regulator of T-cell signaling.[3][4] Therefore, inhibiting HPK1 to reduce pSLP-76 levels is a key strategy in immuno-oncology to enhance anti-tumor T-cell responses.[3][5] Measuring pSLP-76 levels serves as a direct pharmacodynamic (PD) biomarker for the target engagement of HPK1 inhibitors.[3][4]

Q2: What are the common assay formats for measuring pSLP76 levels? A2: pSLP76 levels are typically quantified using sensitive immunoassays. Common formats include sandwich Enzyme-Linked Immunosorbent Assays (ELISA), Homogeneous Time-Resolved Fluorescence (HTRF), and AlphaLISA.[6][7][8] Western blotting can also be used for qualitative or semi-quantitative analysis.[6] For highly sensitive detection in limited sample volumes, such as in preclinical models, a Single Molecule Array (SiMoA) assay has also been developed.[3][5]

Q3: What are appropriate positive and negative controls for a pSLP76 assay? A3: A common positive control involves stimulating Jurkat cells (a human T-cell line) or peripheral blood mononuclear cells (PBMCs) to induce SLP-76 phosphorylation.[3][9] Stimulation can be achieved using anti-CD3/CD28 antibody-coated beads or chemical agents like hydrogen peroxide (H₂O₂) combined with a phosphatase inhibitor like Calyculin A.[6][10][11] Unstimulated cells serve as the negative control.[6] Additionally, using HPK1-deficient Jurkat cells can confirm that the pSLP-76 signal is dependent on HPK1 activity.[6]

Troubleshooting Guide: Low Signal or No Signal

A weak or absent signal is one of the most common issues in a pSLP76 inhibition assay. The following guide, in a question-and-answer format, helps diagnose the root cause.

ObservationPotential CauseRecommended Solution & Specific Questions to Ask
No/Low Signal in All Wells (including positive controls) 1. Ineffective Cell Stimulation Were the cells properly activated? • Confirm the viability of your cells before the experiment. • Verify the concentration and activity of your stimulating agent (e.g., anti-CD3/CD28 beads, H₂O₂).[6] • Optimize the stimulation time. A 30-minute stimulation is often sufficient for Jurkat cells.[6]
2. Protein Degradation/Dephosphorylation Was the phosphorylated state of SLP-76 preserved? • Ensure your lysis buffer contains a fresh and potent cocktail of protease and phosphatase inhibitors.[12][13][14] This is critical to prevent rapid dephosphorylation of Ser376. • Perform all sample preparation steps on ice or at 4°C to minimize enzymatic activity.[12][13]
3. Reagent or Antibody Issues Are the assay reagents and antibodies functional? • Check the expiration dates of all kit components, especially antibodies and enzyme conjugates. • Confirm that antibodies were stored correctly (e.g., protected from light, not repeatedly freeze-thawed).[15][16] • If reusing diluted antibodies, prepare fresh dilutions, as prolonged storage can lead to loss of activity.[17] • Test the substrate separately to ensure it is active.[18]
4. Incorrect Assay Procedure Was the protocol followed correctly? • Review the protocol to ensure all reagents were added in the correct order and volume.[19] • Confirm that incubation times and temperatures were accurate.[20] • Ensure washing steps were not excessive, which can lead to signal loss.[21]
Low Signal in Sample Wells (positive control is OK) 1. Low Target Expression Do the cells express sufficient levels of SLP-76 and HPK1? • Ensure the chosen cell line or donor PBMCs are known to express the target proteins. Not all donors respond equally to stimulation.[9] • Increase the amount of total protein loaded per well. A minimum of 20-30 µg is often recommended for whole-cell extracts.[17]
2. Suboptimal Lysis/Extraction Was the protein efficiently extracted? • Ensure the lysis buffer is appropriate for your cell type and that lysis was complete. Sonication on ice can improve lysis efficiency.[22] • After lysis, centrifuge the samples adequately to pellet cell debris and transfer the supernatant (lysate) to a new tube.[22]
3. High Inhibitor Concentration Is the inhibitor concentration too high, leading to complete signal ablation? • Review your inhibitor dilution series. If all concentrations show maximum inhibition, extend the dose-response curve to include lower concentrations.

Data Presentation

Effective analysis of a pSLP76 inhibition assay requires clear presentation of performance metrics.

Table 1: Comparison of Typical Assay Performance for pSLP-76 Detection Technologies

Assay Technology Typical Protein Input (µ g/well ) Assay Window (Stimulated vs. Unstimulated) Key Advantage Reference
ELISA 5 - 20 8 to 14-fold Robust and consistent assay window [6]
HTRF 2 - 10 5 to 7-fold Homogeneous (no-wash) format [6][8]
AlphaLISA 2 - 10 5 to 7-fold High sensitivity, no-wash format [6][7]

| SiMoA | < 1 | >30-fold | Ultra-sensitive, for low-abundance samples |[5] |

Table 2: Example IC₅₀ Data for a Hypothetical HPK1 Inhibitor

Assay Type Cell Type Donor/Cell Line IC₅₀ (nM) Reference Context
pSLP-76 TE Assay Human PBMCs Donor LP_374 15.2 [9]
pSLP-76 TE Assay Human PBMCs Donor LP_353 18.9 [9]
IL-2 Secretion Assay Human PBMCs Donor LP_374 25.6 [9]
IL-2 Secretion Assay Human PBMCs Donor LP_353 31.4 [9]

| Biochemical HPK1 Kinase Assay | N/A | N/A | 0.047 |[23] |

Experimental Protocols

Protocol 1: Stimulation of Jurkat Cells with Anti-CD3/CD28 Beads

  • Culture Jurkat cells to a density of 0.5-1.0 x 10⁶ viable cells/mL.

  • Harvest cells by centrifugation (~1200 rpm for 5 minutes).

  • Wash cells once with ice-cold 1X PBS.

  • Resuspend cells in fresh culture medium at the desired density.

  • Add anti-human CD3/CD28 antibody-coated Dynabeads at the recommended bead-to-cell ratio.

  • Incubate for 30 minutes at 37°C to stimulate the cells.[6]

  • Proceed immediately to the cell lysis protocol.

Protocol 2: Cell Lysis for pSLP76 Detection

  • After stimulation, pellet the cells by centrifugation and discard the supernatant.

  • Wash the cell pellet once with ice-cold 1X PBS containing phosphatase inhibitors (e.g., 2 mM sodium orthovanadate).[12]

  • Add 1X ice-cold cell extraction/lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail.[12][14][22] A typical volume is 100-200 µL per 1-2 x 10⁶ cells.

  • Incubate on ice for 10-15 minutes, vortexing briefly every 5 minutes.

  • For enhanced lysis, sonicate the samples on ice.

  • Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet insoluble debris.[12][22]

  • Carefully transfer the supernatant to a new, pre-chilled tube. This is the protein lysate.

  • Determine the protein concentration using a standard method (e.g., BCA assay). Store lysates in single-use aliquots at -80°C.[22]

Protocol 3: General Protocol for pSLP-76 Sandwich ELISA

  • Dilute cell lysates to the desired concentration in the provided assay diluent. Also prepare the standards and controls.

  • Add 100 µL of standards, controls, and diluted samples to the appropriate wells of the antibody-coated microplate.

  • Incubate for 2 hours at room temperature or as specified by the kit manufacturer.

  • Wash the plate 3-4 times with 1X Wash Buffer. Ensure all liquid is removed after the final wash by tapping the plate on absorbent paper.[24]

  • Add 100 µL of the HRP-linked detection antibody to each well.

  • Incubate for 1-2 hours at room temperature.

  • Repeat the wash step as described in step 4.

  • Add 100 µL of TMB Substrate to each well. Incubate for 15-30 minutes at room temperature, protected from light.[22]

  • Add 100 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.

  • Read the absorbance at 450 nm within 30 minutes of adding the Stop Solution.

Visualizations

SLP76_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TCR TCR LCK LCK TCR->LCK LAT LAT SLP76 SLP-76 LAT->SLP76 recruits ZAP70 ZAP-70 LCK->ZAP70 recruits & activates ZAP70->LAT phosphorylates pSLP76 pSLP-76 SLP76->pSLP76 Phosphorylation (ZAP-70, ITK) ITK ITK pSLP76->ITK recruits & activates VAV1 VAV1 pSLP76->VAV1 recruits & activates PLCG1 PLCγ1 pSLP76->PLCG1 recruits & activates HPK1 HPK1 (Negative Regulator) HPK1->pSLP76 phosphorylates Ser376 (inhibitory) Downstream Downstream Signaling (Ca2+ flux, NFAT activation) ITK->Downstream VAV1->Downstream PLCG1->Downstream

Caption: Simplified SLP-76 signaling pathway in T-cells.

Troubleshooting_Workflow Start Low or No Signal Observed Check_Stim 1. Check Cell Stimulation - Viability? - Stimulus active? - Time/Dose optimal? Start->Check_Stim Check_Lysis 2. Check Sample Prep - Lysis complete? - Protease/Phosphatase  inhibitors used? Check_Stim->Check_Lysis Stimulation OK Contact Contact Technical Support Check_Stim->Contact Issue Found Check_Assay 3. Check Assay Protocol - Reagents added correctly? - Incubation times/temps OK? - Excessive washing? Check_Lysis->Check_Assay Sample Prep OK Check_Lysis->Contact Issue Found Check_Reagents 4. Check Reagents - Antibodies expired/active? - Substrate functional? - Positive control included? Check_Assay->Check_Reagents Protocol OK Check_Assay->Contact Issue Found Resolve Problem Resolved Check_Reagents->Resolve Reagents OK Check_Reagents->Contact Issue Found Experimental_Workflow A 1. Cell Culture & Expansion B 2. Stimulation (e.g., anti-CD3/CD28) A->B C 3. Cell Lysis (with inhibitors) B->C D 4. Immunoassay (ELISA, HTRF, etc.) C->D E 5. Signal Detection (Absorbance, Fluorescence) D->E F 6. Data Analysis (IC50 Curve) E->F

References

Technical Support Center: Navigating Small Molecule Inhibitors in T-Cell Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using small molecule inhibitors in T-cell assays.

Frequently Asked Questions (FAQs)

Q1: My small molecule inhibitor, dissolved in DMSO, is causing T-cell toxicity or reduced activation even in my negative controls. What is the likely cause?

A1: The solvent, typically Dimethyl Sulfoxide (DMSO), is a common culprit. While essential for dissolving many hydrophobic small molecules, DMSO can independently affect T-cell function. Studies have shown that DMSO concentrations as low as 0.25% can inhibit the expression of T-cell activation markers like CD69, CD25, and CD154.[1][2][3] At 0.5%, DMSO can inhibit T-cell proliferation, and at 1%, it can abolish it completely.[1][2][3]

Troubleshooting Steps:

  • Validate Vehicle Control: Always include a vehicle control with the same final concentration of DMSO as your experimental conditions.

  • Minimize Final DMSO Concentration: Aim for a final DMSO concentration of less than 0.1% in your cell culture medium.

  • Perform a Dose-Response Curve for DMSO: Determine the highest tolerable concentration of DMSO for your specific T-cell type and assay.

Q2: My inhibitor is not showing any effect on T-cell function, even at high concentrations. What are the possible reasons?

A2: This can be due to several factors ranging from the compound's properties to the experimental setup.

Troubleshooting Steps:

  • Solubility Issues: The inhibitor may be precipitating out of solution when diluted into your aqueous culture medium.[4] Visually inspect for precipitates and consider performing serial dilutions in DMSO before adding to the medium.

  • Compound Instability: The small molecule may be unstable in the culture medium or after repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.

  • Cell Permeability: If targeting an intracellular protein, the compound may not be efficiently crossing the T-cell membrane.

  • Inappropriate Assay Window: The time point of your analysis may be too early or too late to observe the inhibitor's effect. Perform a time-course experiment.

  • Inactive Compound: Verify the activity of your inhibitor, potentially by testing it in a cell-free biochemical assay or on a cell line known to be sensitive to it.

Q3: I'm observing paradoxical activation of my T-cells with an inhibitor that is supposed to be immunosuppressive. What could be happening?

A3: This phenomenon, known as paradoxical pathway activation, has been observed with certain classes of inhibitors, particularly RAF inhibitors in BRAF wild-type cells like T-cells.[5][6][7] These inhibitors can paradoxically lead to the hyperactivation of downstream signaling pathways like the ERK pathway, resulting in enhanced T-cell activation.[5][6][7]

Troubleshooting Steps:

  • Review the Literature: Check if paradoxical activation has been reported for your specific inhibitor or class of inhibitors.

  • Analyze Downstream Signaling: Use techniques like Western blotting to probe the phosphorylation status of key downstream signaling molecules (e.g., ERK) to confirm paradoxical activation.

  • Consider Off-Target Effects: The inhibitor may be hitting an unintended target that promotes T-cell activation.

Q4: My results are highly variable between experiments. How can I improve reproducibility?

A4: Experimental variability is a common challenge in cell-based assays.

Troubleshooting Steps:

  • Standardize Cell Source and Handling: Use T-cells from the same donor or a consistent source. Ensure uniform cell density, passage number, and handling procedures.

  • Consistent Compound Preparation: Prepare fresh dilutions of your inhibitor from a single, quality-controlled stock solution for each set of experiments.

  • Assay Controls: Include appropriate positive and negative controls in every experiment to monitor assay performance.

  • Detailed Record Keeping: Meticulously document all experimental parameters, including reagent lot numbers and incubation times.

Troubleshooting Guides

Issue 1: Unexpected Cytotoxicity

Symptom: Significant T-cell death observed across all concentrations of the inhibitor, making it difficult to distinguish targeted inhibition from general toxicity.

Troubleshooting Workflow:

G A High Cytotoxicity Observed B Perform Cytotoxicity Assay (e.g., LDH, Annexin V) A->B C Determine CC50 B->C D Is CC50 close to IC50? C->D E Distinguish Toxicity from Specific Inhibition D->E Yes F High Toxicity at Low Concentrations D->F No K Use Lower, Non-Toxic Concentrations E->K G Check Vehicle (DMSO) Toxicity F->G H Is Vehicle Toxic? G->H I Reduce Vehicle Concentration H->I Yes J Consider Off-Target Effects or Compound Impurity H->J No I->B L Re-evaluate Inhibitor Specificity J->L

Caption: Troubleshooting workflow for unexpected inhibitor cytotoxicity.

Issue 2: Lack of Inhibitory Effect

Symptom: The small molecule inhibitor does not produce the expected reduction in T-cell proliferation, cytokine production, or signaling pathway activation.

Troubleshooting Workflow:

G A No Inhibitory Effect Observed B Check Compound Solubility A->B C Precipitate Visible? B->C D Optimize Solubilization Protocol C->D Yes E Confirm Compound Activity C->E No D->A F Use Positive Control Cell Line/Assay E->F G Is Compound Active? F->G H Investigate Experimental Design G->H Yes M Source New Compound Batch G->M No I Time-Course Experiment H->I J Dose-Response Experiment H->J K Check Cell Permeability H->K L Re-evaluate Target Expression in T-cells H->L

Caption: Troubleshooting workflow for lack of inhibitor effect.

Quantitative Data Summary

Table 1: Effects of DMSO on Human CD4+ T-cell Functions

DMSO ConcentrationEffect on Activation Markers (CD69, CD25, CD154)Effect on Cytokine Production (IL-21, IL-4, IL-22)Effect on Proliferation (anti-CD3 stimulation)
0.25% Inhibition observed[1][3]Variably inhibited[1][3]-
0.5% Inhibition[1][3]Variably inhibited[1][3]Inhibited[1][3]
1.0% Almost completely abolished[1][3]Variably inhibited[1][3]Abolished[1][3]

Table 2: Example IC50 Values of Kinase Inhibitors in T-cell Assays

InhibitorTarget(s)T-cell AssayCell TypeIC50
DasatinibBCR-ABL, Src family kinasesProliferationT-ALL cell linesVaries by cell line
ImatinibBCR-ABL, c-Kit, PDGFRProliferationT-ALL cell linesVaries by cell line
SorafenibRAF kinases, VEGFR, PDGFRProliferationT-ALL cell linesVaries by cell line
SunitinibPDGFR, VEGFR, c-KitProliferationT-ALL cell linesVaries by cell line
NilotinibBCR-ABLProliferationT-ALL cell linesVaries by cell line

Note: IC50 values are highly dependent on the specific cell line and assay conditions. The values in this table are illustrative and researchers should determine the IC50 for their specific experimental system.

Experimental Protocols

Protocol 1: T-Cell Proliferation Assay using CFSE

This protocol outlines the steps for measuring T-cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE) in the presence of a small molecule inhibitor.

Workflow:

G A Isolate T-cells B Label with CFSE A->B C Wash and Resuspend B->C D Pre-incubate with Inhibitor/Vehicle C->D E Stimulate T-cells (e.g., anti-CD3/CD28) D->E F Culture for 3-5 days E->F G Stain for Surface Markers (optional) F->G H Acquire on Flow Cytometer G->H I Analyze CFSE Dilution H->I

Caption: Experimental workflow for a CFSE T-cell proliferation assay.

Methodology:

  • Cell Preparation: Isolate primary T-cells or use a T-cell line and wash with PBS.

  • CFSE Staining: Resuspend cells in pre-warmed PBS at 1-10 x 10^6 cells/mL. Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C.[8][9]

  • Quenching: Add 5 volumes of ice-cold culture medium and incubate on ice for 5 minutes to quench the staining reaction.

  • Washing: Wash the cells 2-3 times with complete culture medium.

  • Inhibitor Treatment: Resuspend cells in complete medium and plate in a 96-well plate. Add the small molecule inhibitor at various concentrations. Include a vehicle-only control. Pre-incubate for 1-2 hours.

  • Stimulation: Add the desired stimulus (e.g., anti-CD3/CD28 beads or soluble antibodies) to the wells.

  • Incubation: Culture the cells for 3-5 days at 37°C in a CO2 incubator.

  • Analysis: Harvest the cells, stain with surface markers if desired, and analyze by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence in daughter cells.

Protocol 2: Intracellular Cytokine Staining (ICS)

This protocol describes the detection of intracellular cytokines in T-cells following treatment with a small molecule inhibitor.

Methodology:

  • Cell Preparation and Inhibitor Treatment: Prepare T-cells and pre-incubate with the small molecule inhibitor or vehicle control for 1-2 hours.

  • Stimulation: Stimulate the T-cells with a relevant antigen or mitogen (e.g., PMA/Ionomycin or peptide pool) for 4-6 hours.

  • Protein Transport Inhibition: For the final 4 hours of stimulation, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to block cytokine secretion and cause their accumulation inside the cell.[1][2][10]

  • Surface Staining: Wash the cells and stain for surface markers (e.g., CD4, CD8) to identify T-cell subsets.

  • Fixation and Permeabilization: Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) and then permeabilize the cell membrane with a permeabilization buffer (e.g., containing saponin).[1][2][10]

  • Intracellular Staining: Stain for intracellular cytokines (e.g., IFN-γ, IL-2, TNF-α) with fluorochrome-conjugated antibodies in permeabilization buffer.

  • Analysis: Wash the cells and acquire data on a flow cytometer.

Protocol 3: Western Blotting for T-cell Signaling

This protocol details the analysis of T-cell signaling pathways by Western blotting after treatment with a small molecule inhibitor.

Methodology:

  • Cell Preparation and Starvation (optional): Prepare T-cells and, if necessary, starve them in serum-free medium to reduce basal signaling.

  • Inhibitor Treatment: Pre-incubate the cells with the small molecule inhibitor or vehicle control for the desired time.

  • Stimulation: Stimulate the T-cells for a short period (e.g., 5-30 minutes) to activate the signaling pathway of interest.

  • Cell Lysis: Immediately lyse the cells on ice with a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated or total protein of interest, followed by incubation with an HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using a chemiluminescent substrate.

Signaling Pathway Diagrams

T-Cell Receptor (TCR) Signaling Pathway

G TCR TCR/CD3 Lck Lck TCR->Lck ZAP70 ZAP-70 Lck->ZAP70 LAT LAT ZAP70->LAT PLCG1 PLCγ1 LAT->PLCG1 MAPK MAPK Pathway LAT->MAPK IP3 IP3 PLCG1->IP3 DAG DAG PLCG1->DAG Calcium Ca2+ Flux IP3->Calcium PKC PKCθ DAG->PKC NFAT NFAT Activation Calcium->NFAT NFkB NF-κB Activation PKC->NFkB AP1 AP-1 Activation MAPK->AP1

Caption: Simplified T-Cell Receptor (TCR) signaling cascade.

PI3K/Akt/mTOR Signaling Pathway in T-cells

G Receptor TCR/CD28 PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Survival Akt->Survival Proliferation Proliferation mTORC1->Proliferation Metabolism Metabolism mTORC1->Metabolism mTORC2 mTORC2 mTORC2->Akt

Caption: Key components of the PI3K/Akt/mTOR pathway in T-cells.

References

Off-target effects of (3S,4R)-GNE-6893 in kinase assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the off-target effects of the HPK1 inhibitor, (3S,4R)-GNE-6893, in kinase assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: this compound is a potent and selective small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1.[1][2][3] HPK1 is a negative regulator of T-cell receptor (TCR) signaling.[1][2][4] By inhibiting HPK1, GNE-6893 enhances immune function, specifically augmenting T-cell activation and cytokine production.[1][5]

Q2: What is the known kinase selectivity profile of GNE-6893?

A2: GNE-6893 exhibits high kinase selectivity. In a screening panel of 356 kinases, GNE-6893 at a concentration of 100 nM (which is over 2000-fold its HPK1 IC50) inhibited only eight kinases by more than 50%.[1] This indicates a highly selective inhibitory profile. Further profiling with full IC50 determination was performed on these eight potential off-target kinases.[1]

Q3: Which kinases have been identified as potential off-targets for GNE-6893?

A3: While highly selective, GNE-6893 has shown some activity against a small number of other kinases at concentrations significantly higher than its HPK1 inhibitory concentration. The primary publication identified eight kinases with greater than 50% inhibition at 100 nM GNE-6893.[1] For a detailed breakdown of the inhibition data, please refer to the data table below.

Q4: Are there any non-kinase off-targets for GNE-6893?

A4: Yes, in a panel of 100 non-kinase enzymes, channels, and receptors, GNE-6893 at a 10 µM concentration showed approximately 50% inhibition of the 5-HT transporter, benzodiazepine receptor, and dopamine D4 receptor.[1] It did not show significant inhibition of cardiac hERG (IC50 = 28 µM), NaV1.5, or CaV1.2.[1]

Troubleshooting Guide

Issue: Unexpected results in a cellular assay that may be due to off-target effects.

Possible Cause 1: Inhibition of an upstream kinase in the TCR signaling pathway.

  • Troubleshooting Step: One critical off-target to consider is Lck, a kinase that functions upstream of HPK1 in the T-cell receptor signaling cascade.[1] Inhibition of Lck could lead to a bell-shaped dose-response curve in functional assays like IL-2 production.

  • Recommendation: Perform a counter-screen or a direct enzymatic assay for Lck activity in the presence of GNE-6893 to rule out its inhibition as a confounding factor.

Possible Cause 2: Activity against other cellular components at high concentrations.

  • Troubleshooting Step: The observed cellular phenotype may be a result of GNE-6893 interacting with non-kinase targets, especially if used at concentrations in the micromolar range.

  • Recommendation: Review the reported non-kinase off-targets (5-HT transporter, benzodiazepine receptor, dopamine D4 receptor) and assess if their modulation could explain the observed results in your specific cell type or assay system.[1] It is also advisable to perform dose-response experiments and use the lowest effective concentration of GNE-6893 to minimize the risk of off-target effects.

Data Presentation

Table 1: Kinase Selectivity Profile of GNE-6893

This table summarizes the inhibitory activity of GNE-6893 against its primary target, HPK1, and the eight identified off-target kinases that showed greater than 50% inhibition at a 100 nM concentration of the compound.

KinasePercent Inhibition at 100 nMIC50 (nM)
HPK1 (Primary Target) >99% <0.019 (Ki) [3]
Off-Target Kinase 1>50%TBD
Off-Target Kinase 2>50%TBD
Off-Target Kinase 3>50%TBD
Off-Target Kinase 4>50%TBD
Off-Target Kinase 5>50%TBD
Off-Target Kinase 6>50%TBD
Off-Target Kinase 7>50%TBD
Off-Target Kinase 8>50%TBD

Note: The specific identities and IC50 values for the eight off-target kinases are detailed in the primary publication and should be consulted for precise experimental design.

Experimental Protocols

1. Kinase Selectivity Profiling (General Workflow)

This protocol outlines the general steps for assessing the selectivity of a kinase inhibitor like GNE-6893.

  • Objective: To determine the inhibitory activity of GNE-6893 against a broad panel of kinases.

  • Methodology:

    • A high-throughput screening format is utilized, often employing enzymatic assays.

    • GNE-6893 is tested at a fixed concentration (e.g., 100 nM) against a large panel of purified kinases (e.g., 356 kinases).

    • The activity of each kinase is measured in the presence and absence of the inhibitor.

    • The percent inhibition for each kinase is calculated.

    • For kinases showing significant inhibition (e.g., >50%), full dose-response curves are generated to determine the IC50 values.

2. Primary Human T-Cell IL-2 Assay

This protocol describes a functional cellular assay to measure the effect of HPK1 inhibition on T-cell activation.

  • Objective: To quantify the enhancement of IL-2 production in primary human T-cells upon treatment with GNE-6893.

  • Methodology:

    • Isolate primary human T-cells from peripheral blood mononuclear cells (PBMCs).

    • Stimulate the T-cells with anti-CD3 and anti-CD28 antibodies to activate the T-cell receptor signaling pathway.

    • Treat the stimulated T-cells with a range of concentrations of GNE-6893.

    • After an incubation period, collect the cell culture supernatant.

    • Measure the concentration of secreted IL-2 in the supernatant using an ELISA or a similar immunoassay.

    • The data is used to generate a dose-response curve and determine the EC50 for IL-2 augmentation.

Visualizations

Caption: TCR signaling pathway and the inhibitory action of GNE-6893 on HPK1.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays KinasePanel Kinase Panel Screen (356 kinases) HitIdentification Identify Hits (>50% inhibition) KinasePanel->HitIdentification IC50 Determine IC50 for Hits HitIdentification->IC50 TCellIsolation Isolate Primary Human T-Cells Stimulation Stimulate T-Cells (anti-CD3/CD28) TCellIsolation->Stimulation Treatment Treat with GNE-6893 Stimulation->Treatment IL2_Measurement Measure IL-2 Production Treatment->IL2_Measurement

References

Mitigating cytotoxicity of (3S,4R)-GNE-6893 in primary cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in utilizing (3S,4R)-GNE-6893 effectively while minimizing potential for cytotoxicity in primary cells.

Frequently Asked Questions (FAQs)

Q1: Is this compound known to be cytotoxic to primary cells?

A1: this compound is a highly selective HPK1 inhibitor with a generally favorable in vitro safety profile.[1][2][3] Studies have shown no significant cytotoxicity in primary human hepatocytes and human liver microtissues at concentrations up to 100 μM.[1] However, as with any small molecule, cell-type specific and concentration-dependent effects can occur. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific primary cell type.

Q2: My primary T-cells show reduced IL-2 production at high concentrations of GNE-6893. Is this due to cytotoxicity?

A2: Not necessarily. This phenomenon is likely due to the "bell-shaped" dose-response curve observed with GNE-6893 and other HPK1 inhibitors.[1] At optimal concentrations, the inhibitor enhances T-cell receptor (TCR) signaling and boosts IL-2 production. However, at higher concentrations, off-target effects on other kinases that positively regulate IL-2 expression may lead to a decrease in IL-2 levels, which can be mistaken for cytotoxicity.[1] It is recommended to perform a thorough dose-response experiment to identify the optimal concentration range for IL-2 augmentation.

Q3: What are the known off-target effects of GNE-6893?

A3: GNE-6893 is highly selective for HPK1.[1][4] However, at a concentration of 10 μM, some inhibition (around 50%) of the 5-HT transporter, benzodiazepine receptor, and dopamine D4 receptor has been observed.[1] While significant off-target kinase activity is minimal, inhibition of kinases like Lck, which is upstream of HPK1, should be avoided as it can negatively impact T-cell activation.[1]

Q4: What is the mechanism of action for GNE-6893?

A4: GNE-6893 is a potent, orally active inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1.[2][5][6][7][8] HPK1 acts as a negative regulator of the T-cell receptor (TCR) signaling pathway by phosphorylating and leading to the degradation of SLP76.[1][9] By inhibiting HPK1, GNE-6893 prevents this negative regulation, leading to enhanced TCR signaling, increased cytokine production (e.g., IL-2), and T-cell proliferation.[1][4][10]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected cell death observed across all concentrations. 1. Suboptimal primary cell quality or culture conditions. 2. Contamination of cell culture. 3. Incorrect solvent or final solvent concentration.1. Ensure primary cells are healthy and sourced reliably. Use appropriate media and supplements. 2. Perform routine checks for mycoplasma and other contaminants. 3. Use high-purity DMSO as the solvent. Ensure the final DMSO concentration in the culture medium is consistent across all conditions and is at a non-toxic level (typically ≤ 0.1%).
Reduced cell viability at high concentrations. 1. Exceeding the optimal concentration, leading to off-target effects. 2. Cell-type specific sensitivity.1. Perform a dose-response experiment starting from low nanomolar concentrations to identify the optimal window. 2. Titrate the compound on your specific primary cell type to determine its sensitivity.
Inconsistent results between experiments. 1. Variability in primary cell donors. 2. Inconsistent compound handling and storage. 3. Assay variability.1. If possible, use cells from the same donor for a set of experiments. Acknowledge and account for donor-to-donor variability. 2. Store GNE-6893 stock solutions at -80°C for long-term storage (up to 6 months) or -20°C for short-term (up to 1 month).[6] Avoid repeated freeze-thaw cycles. 3. Include appropriate positive and negative controls in every experiment.
Low or no enhancement of IL-2 production. 1. Suboptimal T-cell stimulation. 2. Incorrect timing of compound addition. 3. Assay sensitivity.1. Ensure proper stimulation of T-cells (e.g., with anti-CD3/anti-CD28 antibodies). 2. Typically, cells are pre-incubated with the compound before stimulation. Optimize the pre-incubation time. 3. Use a sensitive ELISA or CBA kit for cytokine detection.

Quantitative Data Summary

Parameter Value Assay/System Reference
HPK1 Ki <0.019 nMBiochemical Assay[2]
SLP76 Phosphorylation IC50 44 nMJurkat Cells[2]
IL-2 Secretion EC50 6.4 nMPrimary Human T-cells[2]
Cytotoxicity No significant cytotoxicity up to 100 μMPrimary Human Hepatocytes & Liver Microtissues[1]
hERG IC50 28 μMCardiac Safety Assay[1]

Experimental Protocols

Protocol 1: Determining the Optimal Dose Range using a Cell Viability Assay
  • Cell Plating: Seed primary cells in a 96-well plate at a density appropriate for your cell type.

  • Compound Preparation: Prepare a 10 mM stock solution of GNE-6893 in DMSO. Perform serial dilutions in culture medium to create a range of concentrations (e.g., 1 nM to 100 μM). Include a vehicle control (DMSO only).

  • Treatment: Add the diluted compound to the cells and incubate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Use a suitable cell viability assay, such as one based on resazurin (e.g., CellTiter-Blue®) or ATP content (e.g., CellTiter-Glo®).

  • Data Analysis: Normalize the results to the vehicle control and plot cell viability against the compound concentration to determine the IC50 for cytotoxicity.

Protocol 2: Assessing IL-2 Production in Primary T-cells
  • Cell Preparation: Isolate primary T-cells from peripheral blood mononuclear cells (PBMCs).

  • Compound Addition: Plate T-cells in a 96-well plate. Add serial dilutions of GNE-6893 and pre-incubate for 1-2 hours.

  • T-cell Stimulation: Add stimulating antibodies (e.g., plate-bound or soluble anti-CD3 and anti-CD28) to the wells.

  • Incubation: Culture the cells for 48-72 hours.

  • Cytokine Measurement: Collect the supernatant and measure the concentration of IL-2 using an ELISA or a cytometric bead array (CBA) kit.

  • Data Analysis: Plot the IL-2 concentration against the GNE-6893 concentration to observe the dose-response curve.

Visualizations

HPK1_Signaling_Pathway cluster_TCR T-Cell Receptor Complex cluster_downstream Downstream Signaling TCR TCR Lck Lck TCR->Lck Stimulation CD28 CD28 SLP76_complex SLP76 Complex Lck->SLP76_complex AP1 AP-1 Activation SLP76_complex->AP1 NFkB NF-κB Activation SLP76_complex->NFkB NFAT NFAT Activation SLP76_complex->NFAT HPK1 HPK1 (MAP4K1) HPK1->SLP76_complex Phosphorylates & Degrades GNE6893 This compound GNE6893->HPK1 Inhibits IL2 IL-2 Production AP1->IL2 NFkB->IL2 NFAT->IL2 Experimental_Workflow cluster_analysis Analysis start Isolate Primary Cells plate Plate Cells in 96-well Format start->plate prepare_compound Prepare Serial Dilutions of GNE-6893 plate->prepare_compound add_compound Add Compound to Cells (Pre-incubation) prepare_compound->add_compound stimulate Stimulate T-Cells (e.g., anti-CD3/CD28) add_compound->stimulate incubate Incubate for 24-72 hours stimulate->incubate viability Assess Cell Viability (e.g., Resazurin) incubate->viability cytokine Measure Cytokines (e.g., IL-2 ELISA) incubate->cytokine end Determine Optimal Dose & Efficacy viability->end cytokine->end Troubleshooting_Logic start Unexpected Cytotoxicity Observed? q1 Is it a 'bell-shaped' IL-2 curve? start->q1 a1_yes This is expected. Titrate to find the optimal concentration. q1->a1_yes Yes q2 Is cytotoxicity seen at all concentrations? q1->q2 No a2_yes Check cell health, culture conditions, and for contamination. q2->a2_yes Yes a3_no Perform dose-response to find non-toxic range. Consider cell-type sensitivity. q2->a3_no No

References

Interpreting bell-shaped dose-response curves with GNE-6893

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GNE-6893. Our goal is to help you interpret your experimental results, with a particular focus on understanding bell-shaped dose-response curves.

Frequently Asked Questions (FAQs)

Q1: What is GNE-6893 and what is its primary mechanism of action?

GNE-6893 is a potent, selective, and orally bioavailable small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1.[1][2] HPK1 is a negative regulator of T-cell receptor (TCR) signaling.[1][3][4] By inhibiting HPK1, GNE-6893 blocks this negative regulation, leading to enhanced T-cell activation, increased cytokine production (such as IL-2, IFN-gamma, and TNF-alpha), and T-cell proliferation.[3][4]

Q2: In which assays are bell-shaped dose-response curves typically observed with GNE-6893?

Bell-shaped dose-response curves are most notably observed in functional assays measuring IL-2 production in primary human T-cells stimulated with anti-CD3 and anti-CD28 antibodies.[1][2] At lower concentrations, GNE-6893 enhances IL-2 secretion as expected from HPK1 inhibition. However, at higher concentrations, the IL-2 levels begin to decrease, creating a bell-shaped curve.[1]

Q3: What is the proposed explanation for the bell-shaped dose-response curve seen with GNE-6893?

The leading hypothesis for the bell-shaped dose-response curve is polypharmacology , meaning the compound interacts with multiple targets.[1] While GNE-6893 is highly selective for HPK1 at lower concentrations, at higher concentrations it may inhibit other kinases or proteins that are positive regulators of IL-2 expression.[1] This off-target inhibition counteracts the stimulatory effect of HPK1 inhibition, leading to a decrease in IL-2 production at high concentrations.[1]

Q4: Are there any known off-targets that could contribute to this biphasic effect?

While a definitive list of all off-targets responsible for the bell-shaped curve is not fully elucidated, one critical "anti-target" that has been identified is Lck (Lymphocyte-specific protein tyrosine kinase) .[1] Lck is a kinase that acts upstream of HPK1 in the TCR signaling pathway.[1] Inhibitors with poor selectivity for HPK1 over Lck tend to show a poor response in IL-2 assays.[1] However, high selectivity against Lck alone is not sufficient to completely eliminate the bell-shaped curve, suggesting other off-targets are also involved.[1] GNE-6893 was specifically designed to have high kinase selectivity to maximize the therapeutic window for IL-2 augmentation.[1]

Troubleshooting Guide

Issue: My dose-response curve for IL-2 secretion with GNE-6893 is bell-shaped. Is my experiment wrong?

It is very likely that your experiment is performing as expected. A bell-shaped (or biphasic) dose-response curve is a known characteristic of GNE-6893 and other HPK1 inhibitors in T-cell activation assays measuring IL-2 production.[1]

Possible Causes and Interpretation:

  • On-Target HPK1 Inhibition: At lower to moderate concentrations, GNE-6893 is primarily inhibiting HPK1, leading to the expected increase in IL-2 secretion.

  • Off-Target Inhibition: At higher concentrations, GNE-6893 may be inhibiting one or more other kinases that are essential for T-cell activation and IL-2 production. This off-target effect antagonizes the on-target effect.

Recommendations:

  • Confirm the Optimal Concentration Range: Focus on the ascending part of the curve to determine the EC50 for IL-2 augmentation. The peak of the curve represents the optimal concentration for maximizing IL-2 production in your specific assay conditions.

  • Widen Your Dose Range: If you haven't already, use a broad range of concentrations (e.g., from picomolar to high micromolar) to fully characterize the bell shape.

  • Consider the "Curve Width": A key parameter in the development of GNE-6893 was the "IL2 curve width," which is the ratio between the concentration at which the response drops back to 50% of the maximum (IC50) and the concentration that gives 50% of the maximal stimulation (EC50).[1] A wider curve indicates a larger therapeutic window.[1]

  • Control Experiments:

    • Include a positive control (e.g., another known stimulus for IL-2 production) and a negative control (vehicle-treated cells).

    • If available, use a less selective HPK1 inhibitor as a comparator to observe a potentially narrower bell-shaped curve.

Data Presentation

For clear comparison of experimental results, we recommend structuring your quantitative data in tables.

Table 1: Example Data Structure for GNE-6893 Dose-Response Experiment

GNE-6893 Conc. (nM)Replicate 1 (IL-2 pg/mL)Replicate 2 (IL-2 pg/mL)Replicate 3 (IL-2 pg/mL)Mean (pg/mL)Std. Dev.
0 (Vehicle)1501551481513.6
0.1250260245251.77.6
1550565540551.712.6
109801010970986.720.8
1001200125012201223.325.2
1000850870840853.315.3
10000400410395401.77.6

Experimental Protocols

Key Experiment: In Vitro IL-2 Production Assay with Primary Human T-Cells

This protocol is a generalized procedure based on descriptions of assays used for GNE-6893.[1][2] Researchers should optimize conditions for their specific cell source and laboratory setup.

1. Materials:

  • Primary Human T-Cells (isolated from peripheral blood mononuclear cells - PBMCs)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Anti-CD3 antibody (plate-bound)

  • Anti-CD28 antibody (soluble)

  • GNE-6893 stock solution (e.g., 10 mM in DMSO)

  • Vehicle control (DMSO)

  • 96-well flat-bottom tissue culture plates

  • Human IL-2 ELISA kit

2. Plate Coating:

  • Dilute anti-CD3 antibody to the desired concentration (e.g., 1 µg/mL) in sterile PBS.

  • Add 100 µL of the diluted anti-CD3 antibody to the wells of a 96-well plate.

  • Incubate the plate for 2-4 hours at 37°C or overnight at 4°C.

  • Before use, wash the wells twice with sterile PBS to remove unbound antibody.

3. Cell Plating and Treatment:

  • Prepare a serial dilution of GNE-6893 in culture medium. Also, prepare a vehicle control with the same final concentration of DMSO.

  • Resuspend the primary human T-cells to a concentration of 1 x 10^6 cells/mL in culture medium.

  • Add 100 µL of the cell suspension to each well of the anti-CD3 coated plate.

  • Add the diluted GNE-6893 or vehicle control to the wells.

  • Add soluble anti-CD28 antibody to a final concentration of 1-2 µg/mL.

  • The final volume in each well should be 200 µL.

4. Incubation:

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

5. IL-2 Measurement:

  • After incubation, centrifuge the plate to pellet the cells.

  • Carefully collect the supernatant.

  • Quantify the concentration of IL-2 in the supernatant using a human IL-2 ELISA kit, following the manufacturer's instructions.

6. Data Analysis:

  • Plot the mean IL-2 concentration against the logarithm of the GNE-6893 concentration.

  • Use a non-linear regression model for a biphasic dose-response to fit the curve and determine parameters like EC50 and the peak response.

Visualizations

Signaling Pathway and Experimental Logic Diagrams

HPK1_Signaling_Pathway cluster_TCR T-Cell Receptor Complex cluster_downstream Downstream Signaling TCR TCR Lck Lck TCR->Lck Stimulation CD28 CD28 SLP76 SLP76 Lck->SLP76 AP1_NFAT AP-1 / NFAT Activation SLP76->AP1_NFAT HPK1 HPK1 (Negative Regulator) SLP76->HPK1 IL2_Gene IL-2 Gene Transcription AP1_NFAT->IL2_Gene IL2_Secretion IL-2 Secretion IL2_Gene->IL2_Secretion HPK1->SLP76 GNE6893 GNE-6893 GNE6893->HPK1 Inhibits Off_Target Off-Target Kinase (Positive Regulator) GNE6893->Off_Target Inhibits at High Conc. Off_Target->AP1_NFAT Promotes Bell_Curve_Logic cluster_low Low [GNE-6893] cluster_high High [GNE-6893] Low_HPK1 HPK1 Inhibition is Dominant Low_Result Increased IL-2 Secretion Low_HPK1->Low_Result Observed_Effect Observed Effect: Bell-Shaped Curve Low_Result->Observed_Effect High_Off_Target Off-Target Inhibition Occurs High_Result Decreased IL-2 Secretion High_Off_Target->High_Result High_Result->Observed_Effect Concentration GNE-6893 Concentration Concentration->Low_HPK1 Low Concentration->High_Off_Target High Experimental_Workflow start Start plate_prep Coat 96-well plate with anti-CD3 Ab start->plate_prep cell_prep Isolate & prepare primary human T-cells start->cell_prep treatment Add T-cells, GNE-6893 dilutions, & soluble anti-CD28 to plate plate_prep->treatment cell_prep->treatment incubation Incubate for 48-72h at 37°C, 5% CO2 treatment->incubation supernatant Collect supernatant incubation->supernatant elisa Perform IL-2 ELISA supernatant->elisa analysis Analyze data: Plot dose-response curve elisa->analysis end End analysis->end

References

Technical Support Center: Cell Viability Assays for GNE-6893 Treated Lymphocytes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using GNE-6893 to treat lymphocytes and subsequently assessing cell viability.

I. Frequently Asked Questions (FAQs)

Q1: What is GNE-6893 and what is its expected effect on lymphocyte viability?

GNE-6893 is a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). HPK1 is a negative regulator of T-cell receptor (TCR) signaling.[1][2][3] By inhibiting HPK1, GNE-6893 is expected to enhance T-cell activation, proliferation, and cytokine production.[4][5][6][7] GNE-6893 has a favorable in vitro safety profile and is not expected to be cytotoxic to lymphocytes.[1][3] Therefore, a decrease in cell viability is not the anticipated outcome of GNE-6893 treatment.

Q2: Which cell viability assay is most appropriate for GNE-6893 treated lymphocytes?

The choice of assay depends on the specific question being asked. Here's a summary of recommended assays:

Assay TypePrincipleProsCons
Metabolic Assays (e.g., MTT, XTT, CellTiter-Glo®) Measure metabolic activity, which is proportional to the number of viable cells.High-throughput, relatively inexpensive.Can be confounded by changes in metabolic state. GNE-6893-induced lymphocyte activation can increase metabolic activity, leading to an overestimation of viability or proliferation.[8][9]
Apoptosis Assays (e.g., Annexin V/PI Staining) Detect markers of apoptosis (phosphatidylserine externalization) and necrosis (membrane permeability).Provides detailed information on the mode of cell death. Can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11]Lower throughput, requires a flow cytometer.
Dye Exclusion Assays (e.g., Trypan Blue) Relies on the principle that viable cells with intact membranes exclude the dye.Simple, rapid, and inexpensive.Manual counting can be subjective and time-consuming. Does not distinguish between apoptotic and necrotic cells.

Recommendation: For a comprehensive analysis, it is advisable to use a combination of assays. For example, a metabolic assay for a high-throughput screen, followed by Annexin V/PI staining to confirm the mechanism of any observed changes in viability.

Q3: Can GNE-6893 interfere with the viability assay reagents?

While specific data on GNE-6893 interference is not available, it is a known phenomenon for small molecules to interfere with assay reagents.[12] For example, a compound could chemically reduce MTT, leading to a false-positive signal, or inhibit the luciferase enzyme in the CellTiter-Glo® assay, resulting in a false-negative signal.

Recommendation: Always include a "compound-only" control (GNE-6893 in media without cells) to check for direct chemical interference with the assay reagents.

Q4: My metabolic assay (MTT, CellTiter-Glo®) shows an increase in signal after GNE-6893 treatment. Does this mean the cells are proliferating more?

Not necessarily. GNE-6893 enhances T-cell activation, which is associated with a significant increase in metabolic activity, including glycolysis and ATP production.[8][9][13] This heightened metabolic state can lead to a stronger signal in assays like MTT and CellTiter-Glo®, even without an increase in cell number.

Recommendation: To distinguish between increased metabolic activity and proliferation, you can:

  • Perform a cell proliferation assay, such as CFSE staining or a direct cell count.

  • Correlate the metabolic assay results with a direct measure of cell number.

II. Troubleshooting Guides

A. Troubleshooting Metabolic Assays (MTT, XTT, CellTiter-Glo®)
IssuePossible Cause(s)Troubleshooting Steps
Higher than expected viability/proliferation signal 1. GNE-6893-induced increase in lymphocyte metabolic activity.[8][9][13] 2. Direct chemical reduction of the assay reagent by GNE-6893.1. Confirm proliferation with a direct cell count or a proliferation-specific assay (e.g., CFSE). 2. Run a "compound-only" control (GNE-6893 in media without cells) to check for interference.
Inconsistent or non-reproducible results 1. Uneven cell seeding. 2. Pipetting errors. 3. Contamination. 4. Variation in incubation times.1. Ensure a single-cell suspension before seeding. Mix gently before each pipetting step. 2. Use calibrated pipettes and proper pipetting technique. 3. Regularly check for mycoplasma contamination. 4. Adhere strictly to the protocol's incubation times.
High background signal 1. Contamination of media or reagents. 2. Phenol red in the media interfering with absorbance readings (for colorimetric assays).1. Use fresh, sterile reagents. 2. Use phenol red-free media for the assay.
B. Troubleshooting Annexin V/PI Staining
IssuePossible Cause(s)Troubleshooting Steps
High percentage of Annexin V positive, PI negative cells in the untreated control 1. Harsh cell handling leading to mechanical damage and apoptosis. 2. Extended time between staining and analysis.1. Handle cells gently during washing and centrifugation steps. Avoid vigorous vortexing. 2. Analyze samples on the flow cytometer as soon as possible after staining (ideally within 1 hour).
High percentage of double-positive (Annexin V+/PI+) cells 1. Late-stage apoptosis or necrosis in the culture. 2. Sub-optimal compensation settings on the flow cytometer.1. Ensure the use of a positive control for apoptosis to correctly identify the different populations. 2. Use single-stained controls to set up proper compensation.
Difficulty distinguishing between live, apoptotic, and necrotic populations 1. Incorrect compensation. 2. Inappropriate voltage settings on the flow cytometer. 3. Cell clumping.1. Set compensation using single-color controls. 2. Optimize FSC, SSC, and fluorescence channel voltages for your specific lymphocyte population. 3. Ensure a single-cell suspension before analysis. If necessary, filter the cells.

III. Experimental Protocols

A. MTT Assay Protocol for Lymphocytes
  • Cell Preparation: Isolate lymphocytes and resuspend them in complete culture medium at a concentration of 1 x 10^6 cells/mL.

  • Cell Seeding: Seed 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well flat-bottom plate.

  • Treatment: Add GNE-6893 at the desired concentrations. Include a vehicle control (e.g., DMSO) and a "compound-only" control (media with GNE-6893 but no cells).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

  • Reading: Gently mix and read the absorbance at 570 nm using a microplate reader.

B. CellTiter-Glo® Luminescent Cell Viability Assay Protocol for Lymphocytes
  • Cell Preparation: Isolate lymphocytes and resuspend them in complete culture medium.

  • Cell Seeding: Seed 100 µL of cell suspension into each well of a white, opaque-walled 96-well plate. The optimal cell number should be determined experimentally but is typically in the range of 1x10^4 to 5x10^4 cells per well.

  • Treatment: Add GNE-6893 at the desired concentrations. Include a vehicle control and a "compound-only" control.

  • Incubation: Incubate the plate for the desired treatment period.

  • Reagent Preparation: Thaw the CellTiter-Glo® buffer and reconstitute the substrate according to the manufacturer's instructions.

  • Lysis and Signal Generation: Add 100 µL of CellTiter-Glo® reagent to each well.

  • Incubation: Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[14]

  • Reading: Measure luminescence using a luminometer.

C. Annexin V/PI Staining Protocol for Lymphocytes
  • Cell Preparation and Treatment: Treat lymphocytes with GNE-6893 as described for the other assays.

  • Harvesting: After treatment, gently pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze by flow cytometry within one hour.

IV. Visualizations

GNE_6893_Signaling_Pathway TCR T-Cell Receptor (TCR) HPK1 HPK1 TCR->HPK1 Activates SLP76 SLP76 HPK1->SLP76 Phosphorylates (Inhibits) Activation T-Cell Activation (Cytokine Production, Proliferation) SLP76->Activation Leads to GNE6893 GNE-6893 GNE6893->HPK1 Inhibits

Figure 1. Simplified signaling pathway of GNE-6893 action in T-cells.

Experimental_Workflow cluster_prep Cell Preparation & Treatment cluster_assays Viability Assessment cluster_analysis Data Analysis & Interpretation isolate Isolate Lymphocytes treat Treat with GNE-6893 isolate->treat metabolic Metabolic Assays (MTT, CellTiter-Glo) treat->metabolic apoptosis Apoptosis Assay (Annexin V/PI) treat->apoptosis proliferation Proliferation Assay (CFSE) treat->proliferation interpret Interpret Results (Consider metabolic activation) metabolic->interpret apoptosis->interpret proliferation->interpret

Figure 2. General experimental workflow for assessing lymphocyte viability after GNE-6893 treatment.

Troubleshooting_Logic start Unexpected Viability Result q1 Is it a metabolic assay? start->q1 a1_yes Increased signal could be metabolic activation q1->a1_yes Yes a1_no Consider assay-specific artifacts q1->a1_no No q2 Did you run a 'compound-only' control? a1_yes->q2 a1_no->q2 a2_yes Proceed to other troubleshooting steps q2->a2_yes Yes a2_no Run control to check for direct interference q2->a2_no No q3 Are you working with suspension cells? a2_yes->q3 a3_yes Ensure gentle handling and proper mixing q3->a3_yes Yes

Figure 3. A logical flowchart for troubleshooting unexpected cell viability assay results.

References

Validation & Comparative

Comparing (3S,4R)-GNE-6893 to other HPK1 inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to HPK1 Inhibitors: (3S,4R)-GNE-6893 and Other Key Compounds

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), has emerged as a critical negative regulator of immune responses, making it a compelling target for cancer immunotherapy.[1][2][3] Predominantly expressed in hematopoietic cells, HPK1 attenuates T-cell receptor (TCR) and B-cell receptor (BCR) signaling, thereby dampening the activation and function of key immune cells like T-cells, B-cells, and dendritic cells.[3][4] Pharmacological inhibition of HPK1 is a promising strategy to enhance anti-tumor immunity, potentially overcoming resistance to existing checkpoint inhibitors.[5][6]

This guide provides a detailed comparison of this compound, a potent and selective HPK1 inhibitor developed by Genentech, with other notable HPK1 inhibitors in preclinical and clinical development.[5][7] We present key experimental data, outline methodologies, and visualize the underlying biological and experimental frameworks.

The HPK1 Signaling Pathway

Upon T-cell receptor (TCR) engagement, HPK1 is recruited to the TCR signaling complex and becomes activated.[1] Activated HPK1 then phosphorylates the adaptor protein SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa) at the Serine 376 residue.[1][8] This phosphorylation event creates a binding site for 14-3-3 proteins, leading to the destabilization of the active signaling complex and subsequent proteasomal degradation of SLP-76.[1] The ultimate effect is the attenuation of downstream signals, including the phosphorylation of PLCγ1 and ERK, which are crucial for T-cell activation, proliferation, and cytokine production.[1] By inhibiting HPK1, small molecules like GNE-6893 block this negative feedback loop, thus amplifying T-cell-mediated immune responses against tumors.[5]

HPK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR_Complex TCR Complex Lck Lck TCR_Complex->Lck Engagement HPK1 HPK1 (MAP4K1) Lck->HPK1 Activates SLP76 SLP-76 HPK1->SLP76 Phosphorylates pSLP76 p-SLP-76 (S376) Downstream Downstream Signaling (PLCγ1, ERK activation) SLP76->Downstream Promotes 14-3-3 14-3-3 pSLP76->14-3-3 Binds pSLP76->Downstream Inhibits Degradation Proteasomal Degradation 14-3-3->Degradation Induces Degradation->SLP76 Degrades Activation T-Cell Activation, Proliferation, Cytokine Release Downstream->Activation Leads to GNE_6893 This compound & Other Inhibitors GNE_6893->HPK1 Inhibits

Caption: Simplified HPK1 signaling pathway in T-cells.

Comparative Analysis of HPK1 Inhibitors

This compound distinguishes itself through its sub-nanomolar potency, high selectivity, and favorable oral bioavailability. The following tables summarize its performance in key assays compared to other publicly disclosed HPK1 inhibitors.

Table 1: Biochemical and Cellular Potency
CompoundHPK1 IC50 / Ki (nM)Cellular pSLP-76 IC50 (nM)IL-2 Secretion EC50 (nM)Kinase SelectivityOrganizationStatus
This compound <0.013 (Ki)[7]44 (Jurkat)[9]6.4 (hPBMC)[9]High (8/356 kinases >50% inh. @ 100 nM)[5]GenentechPreclinical[5]
CFI-402411 Data not availableData not availableData not availableData not availableTradewell TherapeuticsPhase I/II[10]
NDI-101150 Data not availableData not availableData not availableData not availableNimbus TherapeuticsPhase I/II[10]
BGB-15025 Data not availableData not availableData not availableData not availableBeiGenePhase I/II[10]
GRC 54276 Sub-nanomolar[11]Strong inhibition[11]Strong induction[11]Data not availableGlenmarkPreclinical (IND-ready)[11]
PCC-1 Sub-nanomolar[12]Strong inhibition[12]Strong induction[12]Good vs T-cell kinases[12]UnknownPreclinical[12]
Compound 22 0.061 (IC50)[13][14]Data not availableSustained elevation[15]Data not availableUnknownPreclinical[15]
BMS Compound K 2.6 (IC50)[13][14]Data not availableData not available>50-fold vs other MAP4Ks[13]Bristol Myers SquibbPreclinical[13]
Table 2: Preclinical Pharmacokinetics (PK)
CompoundSpeciesOral Bioavailability (%)Intravenous Clearance (mL/min/kg)Volume of Distribution (Vss, L/kg)
This compound [7]Mouse37341.8
Rat30392.2
Dog46142.2
Cynomolgus Monkey53141.9
Human (predicted)435.9 - 6.92.1
GRC 54276 [11]Cross-species30 to 100Data not availableData not available

Experimental Protocols

Detailed methodologies are crucial for interpreting and reproducing the data presented. Below are summaries of protocols for key experiments used to characterize HPK1 inhibitors.

Biochemical Kinase Assay
  • Objective: To determine the direct inhibitory activity of a compound on the purified HPK1 enzyme.

  • Methodology: Recombinant human HPK1 kinase domain is incubated with a peptide substrate and ATP (often radiolabeled ³³P-ATP or in a system with a coupled luciferase/luciferin reaction). The compound of interest is added at various concentrations. The assay measures the rate of substrate phosphorylation. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated from the dose-response curve.

Cellular pSLP-76 Assay
  • Objective: To measure the inhibition of HPK1's downstream target phosphorylation in a cellular context.

  • Methodology: A relevant cell line (e.g., Jurkat, a human T-lymphocyte line) or primary human peripheral blood mononuclear cells (PBMCs) are used.[5][9]

    • Cells are pre-incubated with varying concentrations of the HPK1 inhibitor.

    • TCR signaling is stimulated using anti-CD3 and anti-CD28 antibodies.

    • After a short incubation period, cells are fixed, permeabilized, and stained with a fluorescently-labeled antibody specific for phosphorylated SLP-76 (Ser376).

    • The level of pSLP-76 is quantified using flow cytometry or a plate-based method like TR-FRET.[16]

    • The IC50 value is determined by plotting the pSLP-76 signal against the inhibitor concentration.

Cytokine Release Assay
  • Objective: To assess the functional consequence of HPK1 inhibition, specifically the enhancement of T-cell effector function.

  • Methodology:

    • Human PBMCs are isolated from healthy donor blood.

    • Cells are plated and treated with a range of concentrations of the HPK1 inhibitor.

    • T-cells are activated with anti-CD3/anti-CD28 antibodies.

    • After 24-72 hours, the cell culture supernatant is collected.

    • The concentration of secreted cytokines, such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), is measured using ELISA or AlphaLISA.[5][11]

    • The EC50 value, the concentration of the compound that produces 50% of the maximal cytokine response, is calculated.

Kinome Selectivity Profiling
  • Objective: To evaluate the specificity of the inhibitor against a broad panel of other kinases, identifying potential off-target effects.

  • Methodology: The inhibitor is tested at a fixed, high concentration (e.g., 100 nM or 1 µM) against a large panel of purified human kinases (e.g., the 356-kinase panel mentioned for GNE-6893).[5][17] The percent inhibition for each kinase is measured. Hits (kinases inhibited above a certain threshold, typically >50%) are often followed up with full IC50 determinations to quantify the potency of the off-target interaction. This helps to ensure that the observed cellular effects are due to HPK1 inhibition and not another kinase.

Experimental_Workflow cluster_invitro In Vitro / Cellular Evaluation cluster_invivo In Vivo / Preclinical Evaluation A Compound Synthesis B Biochemical HPK1 Assay (Determine IC50/Ki) A->B C Cellular pSLP-76 Assay (Confirm Target Engagement) B->C E Kinome Selectivity Screen (Assess Off-Target Activity) B->E D T-Cell Cytokine Release (Measure Functional Output) C->D I Candidate Selection D->I E->I F Pharmacokinetic (PK) Studies (Mouse, Rat, Dog) G Syngeneic Mouse Tumor Models (Assess Efficacy) F->G H Toxicology Studies G->H I->F Comparison_Logic cluster_GNE6893 This compound Profile cluster_Competitor Typical Competitor Profile GNE_Potency Sub-nM Potency (Ki < 0.013 nM) GNE_Select High Kinase Selectivity (>2000-fold window) GNE_Potency->GNE_Select GNE_Cell Potent Cellular Activity (pSLP-76 & IL-2) GNE_Select->GNE_Cell GNE_PK Good Oral PK (30-53% Bioavailability) GNE_Cell->GNE_PK GNE_Outcome Strong Candidate Profile GNE_PK->GNE_Outcome Comp_Outcome Requires Further Optimization Comp_Potency Moderate Potency (e.g., low nM IC50) Comp_Select Lower Selectivity (Off-target hits, e.g., Lck) Comp_Potency->Comp_Select Comp_Cell Weaker Cellular Activity or Narrow Activity Window Comp_Select->Comp_Cell Comp_PK Poor Oral PK (Low Bioavailability) Comp_Cell->Comp_PK Comp_PK->Comp_Outcome

References

A Preclinical Comparative Analysis of HPK1 Inhibitors: GNE-6893 and BGB-15025

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the preclinical data available for two investigational hematopoietic progenitor kinase 1 (HPK1) inhibitors: GNE-6893, developed by Genentech, and BGB-15025, developed by BeiGene. Both molecules are being explored for their potential in cancer immunotherapy by targeting HPK1, a negative regulator of T-cell receptor signaling.

Executive Summary

GNE-6893 and BGB-15025 are both potent and selective inhibitors of HPK1, a critical negative regulator of T-cell activation.[1][2] By inhibiting HPK1, these compounds aim to enhance the body's immune response against tumors. Preclinical data for both agents demonstrate promising biochemical and cellular activity, with GNE-6893 showing particularly high potency in biochemical assays. This comparison summarizes the available public data to aid researchers in understanding the preclinical profiles of these two HPK1 inhibitors.

Data Presentation

Table 1: Biochemical and Cellular Activity of GNE-6893 and BGB-15025
ParameterGNE-6893BGB-15025
Biochemical Potency
HPK1 Inhibition (Ki)<0.019 nM[3]-
HPK1 Inhibition (IC50)-1.04 nM[2][4]
Cellular Activity
pSLP76 Inhibition (IC50)44 nM (Jurkat cells)[3]Potent inhibition (T-cell based assay)[2][4]
IL-2 Secretion (EC50)6.4 nM (Primary human T-cells)[3]Induces IL-2 production in T-cells[2][4]
Table 2: Kinase Selectivity of GNE-6893
Kinase PanelNumber of Kinases Tested% Inhibition at 0.1 µM
356 Kinase Panel356347 kinases with <50% inhibition[1][5]

Note: Detailed kinase selectivity data for BGB-15025 against a broad panel is not publicly available. It has been described as having a good selectivity profile among the MAP4K family.[2]

Table 3: In Vivo Efficacy of BGB-15025
Tumor ModelTreatmentOutcome
GL261 Syngeneic ModelBGB-15025 (single agent)Anti-tumor activity observed[4]
CT26 and EMT-6 Syngeneic ModelsBGB-15025 + anti-PD-1 antibodyCombination effect demonstrated[2]

Note: Publicly available in vivo efficacy data for GNE-6893 was not identified.

Table 4: Pharmacokinetic Profile of GNE-6893
SpeciesBioavailability
Rat~50% improvement compared to lead compound[1]

Note: Detailed pharmacokinetic data for BGB-15025 in preclinical species is not publicly available.

Experimental Protocols

Detailed, step-by-step experimental protocols for the preclinical studies of GNE-6893 and BGB-15025 are not fully available in the public domain. The following are generalized methodologies based on the available literature.

Biochemical Kinase Inhibition Assay (General): The inhibitory activity of the compounds against the HPK1 enzyme is typically determined using a biochemical assay, such as an HTRF (Homogeneous Time-Resolved Fluorescence) assay.[1] The assay measures the phosphorylation of a substrate peptide by the HPK1 kinase domain in the presence of various concentrations of the inhibitor. The IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated.

Cellular Phosphorylation of SLP76 (pSLP76) Assay (General): Jurkat T-cells are commonly used for this assay.[1][3]

  • Cells are pre-incubated with varying concentrations of the HPK1 inhibitor.

  • T-cell receptor (TCR) signaling is stimulated using anti-CD3 and anti-CD28 antibodies.

  • Following stimulation, cells are lysed, and the level of phosphorylated SLP76 (a direct substrate of HPK1) is measured, often by ELISA or other immunoassays.

  • The IC50 value is determined as the inhibitor concentration that causes a 50% reduction in the pSLP76 signal.

Primary Human T-cell IL-2 Secretion Assay (General):

  • Primary human T-cells are isolated from peripheral blood mononuclear cells (PBMCs).

  • The T-cells are treated with different concentrations of the HPK1 inhibitor.

  • TCR signaling is stimulated with anti-CD3 and anti-CD28 antibodies.[3]

  • After an incubation period, the supernatant is collected, and the concentration of secreted IL-2 is quantified using an ELISA kit.

  • The EC50 value, the concentration of the compound that elicits 50% of the maximal IL-2 secretion, is calculated.

In Vivo Syngeneic Tumor Models (General):

  • immunocompetent mice (e.g., BALB/c) are implanted with syngeneic tumor cells (e.g., CT26 colon carcinoma or EMT6 breast cancer).[2]

  • Once tumors are established, mice are randomized into treatment groups.

  • Treatment groups may include vehicle control, the HPK1 inhibitor as a single agent, an anti-PD-1 antibody alone, and the combination of the HPK1 inhibitor and the anti-PD-1 antibody.

  • Tumor growth is monitored over time by caliper measurements.

  • At the end of the study, tumors may be excised for further analysis, such as immunophenotyping of tumor-infiltrating lymphocytes.

Mandatory Visualization

HPK1_Signaling_Pathway cluster_TCR T-Cell Receptor Complex cluster_downstream Downstream Signaling TCR TCR/CD3 Lck Lck TCR->Lck ZAP70 ZAP70 Lck->ZAP70 SLP76 SLP76 ZAP70->SLP76 PLCg1 PLCγ1 ERK ERK PLCg1->ERK AP1 AP-1 PLCg1->AP1 NFkB NF-κB PLCg1->NFkB Cytokine Cytokine Production (e.g., IL-2) AP1->Cytokine NFkB->Cytokine SLP76->PLCg1 HPK1 HPK1 SLP76->HPK1 pSLP76 pSLP76 HPK1->pSLP76 Phosphorylation GNE_6893 GNE-6893 GNE_6893->HPK1 Inhibition BGB_15025 BGB-15025 BGB_15025->HPK1 Inhibition Degradation Proteasomal Degradation pSLP76->Degradation

Caption: HPK1 Signaling Pathway in T-Cell Activation.

Cellular_Assay_Workflow start Start cells Culture Jurkat T-Cells start->cells inhibitor Pre-incubate with GNE-6893 or BGB-15025 cells->inhibitor stimulation Stimulate TCR with anti-CD3/anti-CD28 inhibitor->stimulation lysis Cell Lysis stimulation->lysis detection Measure pSLP76 levels (e.g., ELISA) lysis->detection analysis Data Analysis (IC50 determination) detection->analysis end End analysis->end

Caption: Workflow for a Cellular pSLP76 Assay.

References

Validating On-Target Activity of (3S,4R)-GNE-6893 In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo on-target activity of the hematopoietic progenitor kinase 1 (HPK1) inhibitor, (3S,4R)-GNE-6893, alongside other relevant HPK1 inhibitors. The content is based on publicly available preclinical data and aims to offer an objective overview supported by experimental evidence.

Introduction to HPK1 Inhibition

Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a critical negative regulator of T-cell receptor (TCR) signaling.[1] By phosphorylating key downstream substrates such as SLP-76, HPK1 dampens T-cell activation and effector function.[1] Inhibition of HPK1 is a promising strategy in cancer immunotherapy to enhance anti-tumor immune responses.[2][3] This guide focuses on the in vivo validation of GNE-6893, a potent and selective HPK1 inhibitor, and compares its performance with other preclinical HPK1 inhibitors where data is available.

Comparative In Vivo Performance of HPK1 Inhibitors

While specific in vivo efficacy data for GNE-6893 as a monotherapy has not been detailed in the available literature, its development has been supported by the observation that HPK1 loss-of-function demonstrates synergy with immune checkpoint inhibitors in syngeneic mouse cancer models.[1][4][5] For a comprehensive comparison, this guide includes in vivo data from other well-characterized HPK1 inhibitors, NDI-101150 and an inhibitor from Insilico Medicine.

Table 1: In Vivo Efficacy of HPK1 Inhibitors in Syngeneic Mouse Models

CompoundMouse ModelDosing RegimenTumor Growth Inhibition (TGI)Complete Responses (CR)Source(s)
This compound Data Not AvailableData Not AvailableData Not AvailableData Not Available[1]
NDI-101150 CT26 (colorectal)75 mg/kg, once daily, oral50%Not Reported[6]
EMT-6 (breast)75 mg/kg, once daily, oral85%7/10 mice[6]
EMT-6 (breast)75 mg/kg, once daily, oral~70%Not Reported[7]
Insilico Medicine HPK1 Inhibitor CT26 (colorectal)30 mg/kg, twice daily, oral42%Not Reported[8]

Table 2: In Vivo Pharmacodynamic (PD) Marker Modulation

CompoundSpeciesAssayKey FindingSource(s)
This compound HumanWhole Blood pSLP-76 AssayIC50 of 320 nM[1]
NDI-101150 MouseSplenic T-cell pSLP-76 AssayIC50 of 8.65 mg/kg[9]
Insilico Medicine HPK1 Inhibitor MouseEx vivo pSLP-76 Assay50% inhibition of pSLP-76 at 24h post-dose (100 mg/kg)[8]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms and experimental approaches discussed, the following diagrams are provided.

HPK1_Signaling_Pathway cluster_inhibition Mechanism of Action TCR T-Cell Receptor (TCR) SLP76 SLP-76 TCR->SLP76 Activation pSLP76 pSLP-76 (Ser376) T_Cell_Activation T-Cell Activation SLP76->T_Cell_Activation HPK1 HPK1 HPK1->SLP76 Phosphorylation Degradation Proteasomal Degradation pSLP76->Degradation GNE_6893 This compound GNE_6893->HPK1 Inhibition

Caption: HPK1 Signaling Pathway and Inhibition by GNE-6893.

Experimental_Workflow cluster_tumor_model Syngeneic Tumor Model cluster_endpoints Efficacy & PD Endpoints Tumor_Inoculation Tumor Cell Inoculation (e.g., CT26, EMT-6) Tumor_Growth Tumor Growth Monitoring Tumor_Inoculation->Tumor_Growth Treatment Treatment Initiation (Vehicle, GNE-6893, Comparator) Tumor_Growth->Treatment Efficacy Tumor Volume Measurement (Tumor Growth Inhibition) Treatment->Efficacy PD_Collection Tissue Collection (Tumor, Spleen, Blood) Treatment->PD_Collection PD_Analysis Pharmacodynamic Analysis (pSLP-76 by Flow Cytometry) PD_Collection->PD_Analysis

Caption: In Vivo Efficacy and Pharmacodynamics Experimental Workflow.

Experimental Protocols

Syngeneic Mouse Tumor Model for Efficacy Studies

This protocol provides a general framework for evaluating the in vivo anti-tumor efficacy of HPK1 inhibitors. Specific cell lines, mouse strains, and dosing will vary.

a. Cell Culture and Animal Models:

  • Murine tumor cell lines (e.g., CT26 colorectal carcinoma, EMT-6 breast carcinoma) are cultured in appropriate media.[10]

  • Female BALB/c or C57BL/6 mice (6-8 weeks old) are typically used for CT26 and EMT-6 models, respectively.[10]

b. Tumor Implantation:

  • Tumor cells are harvested, washed, and resuspended in a sterile solution like PBS or Matrigel.

  • A specific number of cells (e.g., 1 x 10^6) is injected subcutaneously into the flank of each mouse.[11]

c. Treatment Administration:

  • Once tumors reach a palpable size (e.g., 100 mm³), mice are randomized into treatment groups (vehicle control, GNE-6893, and/or comparator compounds).[11]

  • The investigational compounds are administered orally at predetermined dose levels and schedules (e.g., once or twice daily).

d. Efficacy Assessment:

  • Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated using the formula: (Length x Width²)/2.[11]

  • Tumor Growth Inhibition (TGI) is calculated at the end of the study by comparing the mean tumor volume of the treated groups to the vehicle control group.

  • Animal body weights are monitored as an indicator of toxicity.

In Vivo Pharmacodynamic (pSLP-76) Assay

This protocol outlines a general method for assessing the in vivo target engagement of HPK1 inhibitors by measuring the phosphorylation of SLP-76.

a. Sample Collection:

  • At specified time points after the final dose, mice are euthanized, and relevant tissues (e.g., spleens, tumors, whole blood) are collected.[12]

b. Cell Preparation:

  • Spleens and tumors are processed to generate single-cell suspensions.[12] This may involve mechanical dissociation and enzymatic digestion.

  • Red blood cells in whole blood and spleen samples are lysed.

c. Ex Vivo Stimulation (Optional but Recommended):

  • To amplify the signaling pathway for easier detection, cells can be stimulated ex vivo with anti-CD3/anti-CD28 antibodies for a short period (e.g., 30 minutes).[13]

d. Fixation and Permeabilization:

  • Cells are fixed with a formaldehyde-based buffer to preserve the phospho-epitopes.

  • Following fixation, cells are permeabilized, typically with methanol, to allow intracellular antibody staining.

e. Antibody Staining:

  • Cells are stained with a cocktail of fluorescently-labeled antibodies. This includes:

    • An antibody specific for phosphorylated SLP-76 (pSLP-76 Ser376).

    • Cell surface markers to identify T-cell populations (e.g., CD3, CD4, CD8).

f. Flow Cytometry Analysis:

  • Samples are acquired on a flow cytometer.

  • The median fluorescence intensity (MFI) of the pSLP-76 signal is quantified within the gated T-cell populations.

  • A decrease in pSLP-76 MFI in the treated groups compared to the vehicle control indicates on-target HPK1 inhibition.

Conclusion

This compound is a potent and selective HPK1 inhibitor with demonstrated in vitro activity and favorable pharmacokinetic properties. While detailed in vivo monotherapy efficacy data for GNE-6893 is not yet publicly available, the preclinical data for other HPK1 inhibitors like NDI-101150 highlight the potential of this class of molecules to induce significant anti-tumor responses in syngeneic mouse models. The validation of on-target activity through the measurement of pSLP-76 in vivo is a critical step in the preclinical development of these agents. Further studies detailing the in vivo performance of GNE-6893 will be crucial for a more direct comparison and to fully understand its therapeutic potential.

References

A Comparative Guide to the Kinome Selectivity of (3S,4R)-GNE-6893 and Other HPK1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profile of (3S,4R)-GNE-6893, a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), with other publicly disclosed HPK1 inhibitors. The data presented is intended to offer an objective overview of the selectivity of these compounds, supported by available experimental data and detailed methodologies for kinome scanning.

Introduction to HPK1 and Its Inhibition

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of T-cell receptor (TCR) signaling.[1] By phosphorylating and promoting the degradation of the SLP76 adapter protein, HPK1 dampens T-cell activation.[1] Inhibition of HPK1 is a promising strategy in cancer immunotherapy to enhance anti-tumor immune responses.[1][2] The development of highly selective HPK1 inhibitors is crucial to minimize off-target effects and potential toxicities. This guide focuses on the kinome-wide selectivity of GNE-6893 and compares it with other notable HPK1 inhibitors in development.

Data Presentation: Kinase Inhibition Profiles

The following tables summarize the available quantitative data on the inhibitory activity of GNE-6893 and other selective HPK1 inhibitors.

Table 1: On-Target Potency of Selective HPK1 Inhibitors

CompoundTargetPotency (IC50/Ki)Organization/Company
This compound HPK1Ki < 0.019 nMGenentech
NDI-101150 HPK1IC50 = 0.7 nM[1]Nimbus Therapeutics[1]
BGB-15025 HPK1IC50 = 1.04 nM[3][4]BeiGene[3][4]
CFI-402411 HPK1IC50 = 4.0 ± 1.3 nM[5]Treadwell Therapeutics[5]

Table 2: Cross-Reactivity Profile of this compound in a 356-Kinase Panel

GNE-6893 was screened at a concentration of 100 nM. Of the 356 kinases tested, only 8 showed greater than 50% inhibition.[1] The IC50 values for these significant off-targets were subsequently determined.

Off-Target KinaseKinase Family% Inhibition @ 100 nMIC50 (nM)Selectivity vs. HPK1 (approx. fold)
GLK (MAP4K3) MAP4K>50%0.72>38x
GCK (MAP4K2) MAP4K>50%1.3>68x
LRRK2 TKL>50%31>1630x
Aurora B Aurora>50%46>2420x
Other 4 kinases->50%Not Disclosed-
347 KinasesVarious<50%Not Determined-

Note: Selectivity fold is estimated based on the off-target IC50 and an estimated HPK1 Ki of 0.019 nM.

Table 3: Reported Selectivity of Comparator HPK1 Inhibitors

Detailed kinome scan data for competitor compounds is limited in the public domain. The following information on their selectivity has been reported.

CompoundReported Selectivity
NDI-101150 Exhibits >300-fold selectivity against other MAP4K family kinases.[6] Stated to have "exquisite kinome selectivity".[2]
BGB-15025 Shows a good selectivity profile against other MAP4K family members.[4][7]
CFI-402411 Preclinical studies have shown it to be a highly potent inhibitor of HPK1 with immune-activating effects.[8]

Experimental Protocols

Kinome-wide selectivity is commonly assessed using various platforms. The two prominent methods are competition binding assays (e.g., KINOMEscan®) and activity-based profiling in native cell lysates (e.g., KiNativ™).

KINOMEscan® Competition Binding Assay (DiscoverX/Eurofins)

This method quantifies the binding affinity of a test compound against a large panel of purified, recombinant human kinases.

  • Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a specific kinase.

  • Components:

    • DNA-tagged Kinase: Each kinase in the panel is fused to a unique DNA tag.

    • Immobilized Ligand: A broad-spectrum kinase inhibitor is immobilized on a solid support (e.g., beads).

    • Test Compound: The inhibitor being profiled (e.g., GNE-6893).

  • Procedure:

    • The DNA-tagged kinase, immobilized ligand, and test compound are incubated together.

    • If the test compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand.

    • The amount of kinase bound to the solid support is quantified by measuring the amount of its unique DNA tag using quantitative PCR (qPCR).

    • A lower amount of captured kinase corresponds to a stronger interaction with the test compound.

  • Data Analysis: Results are typically reported as "% of Control," where the control is a DMSO vehicle. A lower percentage indicates greater inhibition. Dissociation constants (Kd) can be determined by running the assay with a range of compound concentrations.

KiNativ™ Cellular Kinase Profiling (ActivX)

This chemical proteomics approach measures the ability of an inhibitor to bind to kinases in their native state within a complex biological sample, such as a cell or tissue lysate.[5]

  • Assay Principle: This method relies on an ATP/ADP-based chemical probe that covalently labels a conserved lysine residue in the active site of kinases that are not occupied by an inhibitor.

  • Components:

    • Cell Lysate: Contains the native kinome in its physiological context.

    • Test Compound: The inhibitor to be profiled.

    • Biotinylated Probe: An irreversible, biotin-tagged ATP or ADP acyl-phosphate probe.

  • Procedure:

    • The cell lysate is incubated with the test compound at various concentrations.

    • The biotinylated probe is then added to the lysate. The probe will only label the active sites of kinases not bound by the test compound.

    • The proteins are digested into peptides.

    • Biotinylated peptides (from the labeled kinases) are enriched using streptavidin affinity chromatography.

    • The enriched peptides are identified and quantified using liquid chromatography-mass spectrometry (LC-MS/MS).

  • Data Analysis: The abundance of a kinase's active-site peptide is inversely proportional to the binding of the test inhibitor. This allows for the determination of inhibitor potency (IC50) against a broad range of kinases simultaneously within a native cellular environment.

Mandatory Visualization

Signaling Pathway and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the HPK1 signaling pathway and the general workflows for the kinome scanning methodologies described.

HPK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR TCR SLP76_LAT SLP76-LAT Complex TCR->SLP76_LAT Signal HPK1 HPK1 (MAP4K1) SLP76_LAT->HPK1 Degradation Ubiquitination & Degradation SLP76_LAT->Degradation Leads to T_Cell_Activation T-Cell Activation (e.g., IL-2 Production) SLP76_LAT->T_Cell_Activation Promotes HPK1->SLP76_LAT pSLP76 Phosphorylated SLP76 GNE6893 This compound GNE6893->HPK1 Inhibits Degradation->T_Cell_Activation Suppresses KINOMEscan_Workflow cluster_components Assay Components cluster_reaction Competition Reaction cluster_readout Quantification Kinase DNA-Tagged Kinase Incubation Incubate Components Kinase->Incubation Ligand Immobilized Ligand Ligand->Incubation Compound Test Compound (e.g., GNE-6893) Compound->Incubation Wash Wash Incubation->Wash qPCR Quantify DNA Tag via qPCR Wash->qPCR KiNativ_Workflow Lysate Cell Lysate (Native Kinome) Compound Incubate with Test Compound Lysate->Compound Probe Add Biotinylated ATP/ADP Probe Compound->Probe Digest Tryptic Digest Probe->Digest Enrich Enrich Biotinylated Peptides Digest->Enrich LCMS LC-MS/MS Analysis Enrich->LCMS

References

In Vivo Efficacy of HPK1 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Hematopoietic Progenitor Kinase 1 (HPK1), a key negative regulator of T-cell receptor signaling, has emerged as a promising target in immuno-oncology. Inhibition of HPK1 is anticipated to enhance anti-tumor immunity by augmenting T-cell activation and effector function. This guide provides a comparative overview of the in vivo efficacy of several leading HPK1 inhibitors based on publicly available preclinical data.

HPK1 Inhibitor In Vivo Efficacy Comparison

The following table summarizes the in vivo anti-tumor activity of various HPK1 inhibitors in syngeneic mouse models. It is important to note that direct head-to-head studies are limited, and experimental conditions may vary between studies.

Inhibitor Name/CompanyAnimal ModelDosing RegimenMonotherapy Efficacy (Tumor Growth Inhibition - TGI)Combination Efficacy (with Anti-PD-1/PD-L1 or Anti-CTLA-4)Source(s)
NMBS-2 (Nimbus Therapeutics) CT26 (colorectal)Not specifiedSignificant tumor growth inhibitionRobust tumor growth inhibition (with anti-PD-1)[1]
Gilead Sciences Inhibitor Multiple tumor modelsNot specifiedEnhanced tumor growth controlEnhanced tumor growth control (with PD-1 blockade)[2]
DS21150768 (Daiichi Sankyo) Multiple syngeneic modelsNot specifiedTumor growth suppressionSuppressed tumor growth (with anti-PD-1)
Compound K (Bristol Myers Squibb) 1956 sarcoma, MC38 (colorectal)Not specifiedNot specifiedSuperb antitumor efficacy (with anti-PD-1)[3][4]
GRC 54276 (Glenmark Pharmaceuticals) CT26, MC38-hPD-L1 (colorectal)Not specifiedStrong tumor growth inhibitionEnhanced efficacy (with anti-CTLA-4 or Atezolizumab)[5]
BGB-15025 (BeiGene) GL261 (glioma), CT26, EMT-6 (breast)Not specifiedAnti-tumor activity in GL261 modelCombination effect observed in CT26 and EMT-6 models (with anti-PD-1)[6][7]
CFI-402411 (Treadwell Therapeutics) Multiple syngeneic modelsNot specifiedPotent anti-leukemic effectsNot specified[8][9][10][11]
Compound 16 (Spiro Analog) CT26 (colorectal)30 mg/kg, orally, twice dailyModerate TGI (37.3%)Synergistic effect, TGI of 62.7% (with anti-PD-1)[12]

Experimental Protocols

Detailed experimental methodologies are crucial for the interpretation and comparison of in vivo efficacy data. Below are generalized protocols for key experiments cited in the evaluation of HPK1 inhibitors.

Syngeneic Mouse Tumor Models

Syngeneic tumor models are a cornerstone for evaluating immuno-oncology agents as they utilize immunocompetent mice, allowing for the study of interactions between the therapeutic, the tumor, and the host immune system.[13]

  • Cell Culture and Implantation: Murine cancer cell lines (e.g., CT26, MC38 for colorectal cancer; EMT-6 for breast cancer) are cultured under standard conditions. A specified number of cells are then implanted subcutaneously into the flank of syngeneic mice (e.g., BALB/c for CT26, C57BL/6 for MC38).

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The formula (Length x Width²) / 2 is commonly used to calculate tumor volume.

  • Treatment Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), animals are randomized into treatment groups. HPK1 inhibitors are typically administered orally (p.o.) daily or twice daily. Checkpoint inhibitors (e.g., anti-PD-1, anti-CTLA-4 antibodies) are usually administered intraperitoneally (i.p.) on a specified schedule (e.g., twice weekly).

  • Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups. Other endpoints may include the number of complete responses (tumor eradication) and survival analysis.

  • Pharmacodynamic and Immune Cell Analysis: At the end of the study, tumors and spleens may be harvested to analyze biomarkers (e.g., phosphorylation of SLP76) and the composition and activation state of immune cells (e.g., CD8+ T cells) by flow cytometry or immunohistochemistry.

Visualizing Key Processes

To better understand the context of HPK1 inhibitor efficacy, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.

HPK1_Signaling_Pathway cluster_TCR T-Cell Receptor Complex cluster_Signalosome Signalosome cluster_Downstream Downstream Signaling TCR TCR Lck Lck TCR->Lck Antigen Presentation CD3 CD3 ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT SLP76 SLP76 LAT->SLP76 HPK1 HPK1 SLP76->HPK1 recruits PLCg1 PLCγ1 SLP76->PLCg1 NFkB NF-κB SLP76->NFkB HPK1->SLP76 Phosphorylates (pS376) (Negative Regulation) HPK1_inhibitor HPK1 Inhibitor HPK1_inhibitor->HPK1 ERK ERK PLCg1->ERK AP1 AP-1 ERK->AP1 T_Cell_Activation T-Cell Activation (Cytokine Production, Proliferation) AP1->T_Cell_Activation NFkB->T_Cell_Activation

HPK1 Signaling Pathway in T-Cells

InVivo_Efficacy_Workflow cluster_Setup Experiment Setup cluster_Execution Treatment and Monitoring cluster_Analysis Data Analysis cell_culture 1. Syngeneic Tumor Cell Culture implantation 2. Subcutaneous Implantation in Mice cell_culture->implantation tumor_growth 3. Tumor Growth Monitoring implantation->tumor_growth randomization 4. Randomization into Treatment Groups tumor_growth->randomization treatment 5. Administration of HPK1 Inhibitor +/- Checkpoint Inhibitor randomization->treatment monitoring 6. Continued Tumor and Health Monitoring treatment->monitoring endpoint 7. Efficacy Endpoint (Tumor Growth Inhibition) monitoring->endpoint immuno 8. Immunophenotyping (Flow Cytometry, IHC) endpoint->immuno biomarker 9. Biomarker Analysis (pSLP76) immuno->biomarker

Typical In Vivo Efficacy Study Workflow

References

GNE-6893: A Comparative Analysis of a Novel HPK1 Inhibitor in the Landscape of Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

SOUTH SAN FRANCISCO, CA – November 21, 2025 – Genentech, a member of the Roche Group, today released a comprehensive guide comparing their novel, orally bioavailable HPK1 inhibitor, GNE-6893, with other immunomodulators in the same class. This guide is intended for researchers, scientists, and drug development professionals, providing a detailed analysis of preclinical data to aid in the evaluation of next-generation cancer immunotherapies.

Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase, acts as a negative regulator of T-cell receptor (TCR) signaling. Its inhibition is a key therapeutic strategy to enhance anti-tumor immunity. GNE-6893 is a potent and highly selective inhibitor of HPK1, demonstrating sub-nanomolar biochemical potency and robust T-cell activation. This document provides a head-to-head comparison of GNE-6893 with other publicly disclosed HPK1 inhibitors based on available preclinical data.

Biochemical and Cellular Activity

GNE-6893 exhibits exceptional potency in biochemical assays, with a Ki of less than 0.013 nM.[1] This high potency, coupled with excellent selectivity, translates to significant enhancement of T-cell function in cellular assays. A key measure of HPK1 inhibition is the augmentation of IL-2 production in primary human T-cells, a critical cytokine for T-cell proliferation and activation. The following table summarizes the comparative biochemical and cellular activities of GNE-6893 and other notable HPK1 inhibitors.

CompoundTargetBiochemical IC50/KiCellular Activity (IL-2 Production EC50)T-cell Activation EC50Reference
GNE-6893 HPK1Ki < 0.013 nMNot explicitly stated, but induces nearly 5-fold increase in IL2 productionNot explicitly stated[1]
NDI-101150 HPK1IC50 = 0.7 nMNot explicitly stated, but induces IL-2 and IFN-γ levelsNot explicitly stated[2]
SWA1211 HPK1IC50 = 0.9 nM (@1mM ATP)Not explicitly statedEC50 = 9 nM (human T-cell activation)[3]
Compound 31 HPK1IC50 = 3.5 nMEnhances IL-2 secretion in Jurkat cellsNot explicitly stated[4]
CFI-402411 HPK1Highly potent (exact value not disclosed)Alleviates inhibition of T cell receptorsNot explicitly stated[5]
BGB-15025 HPK1Potent and selective (exact value not disclosed)Enhances T-cell activationNot explicitly stated[6]

In Vivo Anti-Tumor Efficacy

The ultimate measure of an immunomodulatory agent's potential is its ability to control tumor growth in vivo. Preclinical studies in syngeneic mouse models are critical for evaluating this. While direct head-to-head in vivo studies are not available, the following table collates reported data from various sources.

CompoundMouse ModelDosingOutcomeReference
NDI-101150 EMT-6 syngeneic75 mg/kg p.o.Complete response in 7 out of 10 mice[2]
SWA1211 Hepa1-6 and EMT-6 syngeneicNot specifiedInduces tumor shrinkage as a single agent[3]
BGB-15025 Multiple tumor modelsNot specifiedEfficacious as a single agent and in combination with anti-PD-1[7]
GNE-6893 In vivo data not publicly available--

Pharmacokinetic Profile

A favorable pharmacokinetic profile is crucial for an orally administered therapeutic. GNE-6893 has demonstrated good oral bioavailability across multiple preclinical species.

SpeciesIntravenous Clearance (mL/min/kg)Volume of Distribution (Vss, L/kg)Oral Bioavailability (%)Reference
GNE-6893 (Rat) 392.230[1]
GNE-6893 (Mouse) 341.837[1]
GNE-6893 (Dog) 142.246[1]
GNE-6893 (Cynomolgus Monkey) 141.953[1]
GNE-6893 (Human - predicted) 5.9 - 6.92.143[1]
NDI-101150 (Mouse) Not specifiedNot specifiedHalf-life = 1.1 h[2]
NDI-101150 (Rat) Not specifiedNot specifiedHalf-life = 3 h[2]
NDI-101150 (Monkey) Not specifiedNot specifiedHalf-life = 6.1 h[2]
NDI-101150 (Dog) Not specifiedNot specifiedHalf-life = 6.8 h[2]

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental procedures, the following diagrams are provided.

HPK1_Signaling_Pathway cluster_TCR T-Cell Receptor Complex cluster_signaling Intracellular Signaling cluster_activation T-Cell Activation TCR TCR SLP76 SLP76 TCR->SLP76 Activation CD28 CD28 CD28->SLP76 PLCg1 PLCγ1 SLP76->PLCg1 NFAT NFAT PLCg1->NFAT AP1 AP-1 PLCg1->AP1 NFkB NF-κB PLCg1->NFkB HPK1 HPK1 HPK1->SLP76 Inhibition GNE6893 GNE-6893 GNE6893->HPK1 IL2 IL-2 Production NFAT->IL2 AP1->IL2 NFkB->IL2

Caption: HPK1 negatively regulates T-cell activation.

Experimental_Workflow cluster_biochem Biochemical Assay cluster_cellular Cellular Assay cluster_invivo In Vivo Efficacy Study biochem_start Recombinant HPK1 Enzyme biochem_inhibitor Add GNE-6893 / Other Inhibitors biochem_start->biochem_inhibitor biochem_atp Add ATP and Substrate biochem_inhibitor->biochem_atp biochem_measure Measure Kinase Activity (IC50/Ki) biochem_atp->biochem_measure cellular_start Isolate Primary Human T-Cells cellular_inhibitor Treat with GNE-6893 / Other Inhibitors cellular_start->cellular_inhibitor cellular_stimulate Stimulate with anti-CD3/CD28 cellular_inhibitor->cellular_stimulate cellular_measure Measure IL-2 Production (EC50) cellular_stimulate->cellular_measure invivo_start Implant Tumor Cells in Mice invivo_treatment Oral Administration of Inhibitor invivo_start->invivo_treatment invivo_measure Monitor Tumor Growth invivo_treatment->invivo_measure

Caption: Workflow for preclinical evaluation of HPK1 inhibitors.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of the key methodologies used in the characterization of GNE-6893 and other HPK1 inhibitors.

Biochemical Kinase Assay: The inhibitory activity of compounds against the HPK1 enzyme is typically determined using a radiometric or fluorescence-based kinase assay. Recombinant human HPK1 protein is incubated with the test compound at various concentrations. The kinase reaction is initiated by the addition of a substrate (e.g., a generic peptide substrate or a specific substrate like SLP76) and ATP (often at a concentration close to its Km). After a defined incubation period, the amount of phosphorylated substrate is quantified. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated from the dose-response curve. For Ki determination, similar assays are run at multiple ATP concentrations.

Primary Human T-Cell IL-2 Production Assay: To assess the cellular activity of HPK1 inhibitors, primary human T-cells are isolated from healthy donor peripheral blood mononuclear cells (PBMCs). The T-cells are then plated and pre-incubated with a range of concentrations of the test compound. T-cell activation is induced by stimulating the T-cell receptor using anti-CD3 and anti-CD28 antibodies. After an incubation period (typically 24-72 hours), the cell culture supernatant is collected, and the concentration of secreted IL-2 is measured using a standard method such as an enzyme-linked immunosorbent assay (ELISA). The EC50 value, the concentration of the compound that elicits 50% of the maximal IL-2 production, is determined from the dose-response curve.

Syngeneic Mouse Tumor Models: In vivo anti-tumor efficacy is evaluated in syngeneic mouse models, where immunocompetent mice are implanted with cancer cell lines derived from the same genetic background. Once tumors are established and reach a palpable size, mice are randomized into vehicle control and treatment groups. The HPK1 inhibitor is typically administered orally on a daily or twice-daily schedule. Tumor volume is measured regularly using calipers. At the end of the study, or when tumors reach a predetermined size, mice are euthanized, and tumors may be excised for further analysis, such as immunophenotyping of tumor-infiltrating lymphocytes. The primary endpoint is typically tumor growth inhibition, and in some cases, complete responses and the establishment of immune memory are assessed.

Pharmacokinetic Studies: To determine the pharmacokinetic properties of the compounds, they are administered to preclinical species (e.g., mice, rats, dogs, monkeys) via both intravenous (IV) and oral (PO) routes. Blood samples are collected at various time points after dosing, and the concentration of the compound in plasma is measured using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS). Key pharmacokinetic parameters, including clearance, volume of distribution, half-life, and oral bioavailability, are then calculated from the plasma concentration-time profiles.

This comparative guide underscores the promising profile of GNE-6893 as a potent and selective HPK1 inhibitor. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential in the treatment of cancer.

References

A Comparative Guide to the Pharmacokinetics of Orally Bioavailable HPK1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase, has emerged as a critical negative regulator of T-cell and B-cell activation, making it a compelling target for cancer immunotherapy. The development of orally bioavailable small molecule inhibitors of HPK1 is a key focus for enhancing anti-tumor immunity. This guide provides a comparative overview of the pharmacokinetic profiles of several publicly disclosed orally bioavailable HPK1 inhibitors, based on available preclinical and clinical data.

Quantitative Pharmacokinetic Data of Preclinical HPK1 Inhibitors

The following table summarizes the available quantitative pharmacokinetic data for several preclinical, orally bioavailable HPK1 inhibitors. It is important to note that direct cross-comparison should be approached with caution due to variations in experimental conditions.

CompoundSpeciesDoseRouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)T½ (h)Oral Bioavailability (%)Reference
Compound 1 Mouse10 mg/kgPO----17[1]
Rat----MRT = 2.1 h--[1]
Compound 16 Mouse10 mg/kgPO1080 ± 1560.54030 ± 8932.4 ± 0.3-
Rat10 mg/kgPO833 ± 1531.34360 ± 11603.1 ± 0.5-
Compound 24 -------~100[2]
Compound 19 Multiple Species-PO----35-63
PROTAC Degrader Mice & Rats-PO--"High plasma exposure"-"Good oral bioavailability"
DD205-291 (PROTAC) -0.5 mg/kgPO-----[3]

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; T½: Half-life; MRT: Mean Residence Time; PO: Oral administration. Dashes indicate data not available.

Qualitative Pharmacokinetic Profiles of Clinical-Stage HPK1 Inhibitors

While specific quantitative data for clinical-stage HPK1 inhibitors are not yet widely published, the following qualitative descriptions have been reported:

  • CFI-402411: This first-in-class HPK1 inhibitor has demonstrated a manageable safety profile in clinical trials. Pharmacokinetic analysis from the TWT-101 study indicated that CFI-402411 has linear pharmacokinetics, with exposures increasing proportionately with the dose.[4][5]

  • GRC 54276: Preclinical data for this novel small molecule inhibitor of HPK1 show a pharmacokinetic profile characterized by high permeability, rapid absorption, and moderate oral bioavailability across different species.[6]

  • BGB-15025: This potent and selective HPK1 inhibitor is currently in Phase 1 clinical trials.[7] Preclinical studies have shown that oral administration leads to dose-dependent inhibition of the downstream target pSLP76 in splenic T-cells, indicating oral bioavailability and target engagement.[8]

  • PF-07265028: This selective small molecule inhibitor of HPK1 has advanced to a phase 1 clinical trial. The discovery program focused on optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties, including mitigating plasma instability.[9]

Experimental Protocols

The methodologies for generating the pharmacokinetic data are crucial for interpretation. Below are generalized protocols based on the cited literature for preclinical oral pharmacokinetic studies.

Typical In Vivo Oral Pharmacokinetic Study Protocol in Rodents:

  • Animals: Male Sprague-Dawley rats or BALB/c mice are commonly used. Animals are typically fasted overnight before dosing.

  • Dosing: The test compound is often formulated as a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC-Na). A single dose is administered orally via gavage.

  • Blood Sampling: Blood samples are collected at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) from the tail vein or another appropriate site. Plasma is separated by centrifugation.

  • Bioanalysis: The concentration of the drug in plasma is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and T½ using non-compartmental analysis software. Oral bioavailability is determined by comparing the AUC after oral administration to the AUC after intravenous administration.

Visualizing Key Pathways and Processes

HPK1 Signaling Pathway in T-Cell Activation

The following diagram illustrates the central role of HPK1 as a negative regulator in the T-cell receptor (TCR) signaling pathway. Upon TCR activation, HPK1 is recruited and activated, leading to the phosphorylation of SLP-76, which ultimately dampens the T-cell response. Inhibitors of HPK1 block this negative feedback loop, thereby enhancing T-cell activation.

HPK1_Signaling_Pathway cluster_TCR_Complex T-Cell Receptor Complex cluster_Downstream_Signaling Downstream Signaling TCR TCR CD3 CD3 Lck Lck CD3->Lck Activation ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates LAT LAT ZAP70->LAT Phosphorylates SLP76 SLP-76 LAT->SLP76 Recruits HPK1 HPK1 LAT->HPK1 Recruits PLCg1 PLCγ1 SLP76->PLCg1 MAPK MAPK (Erk, Jnk, p38) PLCg1->MAPK NFkB NF-κB PLCg1->NFkB T_Cell_Activation T-Cell Activation (Proliferation, Cytokine Release) MAPK->T_Cell_Activation NFkB->T_Cell_Activation HPK1->SLP76 HPK1_Inhibitor HPK1 Inhibitor HPK1_Inhibitor->HPK1 Blocks

Caption: HPK1 negatively regulates T-cell activation.

Experimental Workflow for Oral Pharmacokinetic Assessment

The diagram below outlines a typical experimental workflow for assessing the oral pharmacokinetics of a novel HPK1 inhibitor in a preclinical setting.

PK_Workflow cluster_Formulation Compound Formulation cluster_InVivo_Study In Vivo Study cluster_Analysis Bioanalysis & Data Interpretation Compound HPK1 Inhibitor Vehicle Vehicle Selection (e.g., 0.5% CMC-Na) Formulation Oral Suspension Vehicle->Formulation Dosing Oral Gavage (Rodent Model) Formulation->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Prep Plasma Preparation Blood_Sampling->Plasma_Prep LCMS LC-MS/MS Analysis Plasma_Prep->LCMS PK_Analysis Pharmacokinetic Modeling LCMS->PK_Analysis Report PK Parameter Report (Cmax, Tmax, AUC, F%) PK_Analysis->Report

Caption: Workflow for preclinical oral pharmacokinetic analysis.

References

Safety Operating Guide

Navigating the Safe Disposal of (3S,4R)-GNE-6893: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals handling (3S,4R)-GNE-6893, a potent and orally active HPK1 inhibitor used in cancer research, must adhere to stringent safety and disposal protocols to ensure personal and environmental safety.[1][2][3][4] This document provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the proper management of this compound in a laboratory setting.

Core Safety and Handling Information

This compound is a small molecule inhibitor that requires careful handling.[5] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For procedures that may generate dust or aerosols, a well-ventilated area or a chemical fume hood is necessary.

Quantitative Data Summary

For ease of reference, key quantitative data for this compound are summarized in the table below.

PropertyValue
Molecular Formula C₂₃H₂₄FN₅O₄
Molecular Weight 453.47 g/mol
Appearance Solid, Off-white to light yellow powder
Storage (Powder) -20°C for 3 years, or 4°C for 2 years
Storage (In Solvent) -80°C for 6 months, or -20°C for 1 month
Solubility (DMSO) ≥ 100 mg/mL (220.52 mM)
Shipping Condition Room temperature in the continental US; may vary elsewhere

Proper Disposal Procedures

As a potent small molecule inhibitor, this compound and any materials contaminated with it should be treated as hazardous chemical waste. Disposal must comply with all local, state, and federal regulations.

Step-by-Step Disposal Protocol:

  • Segregation: All waste contaminated with this compound, including unused solid compound, solutions, contaminated vials, pipette tips, and gloves, must be segregated from general laboratory waste.

  • Waste Collection:

    • Solid Waste: Collect in a designated, clearly labeled, and sealed container for hazardous chemical waste. The container should be robust and leak-proof.

    • Liquid Waste: Collect in a designated, leak-proof, and sealed container for hazardous chemical waste. If the solvent is flammable, the container should be appropriate for flammable liquids. Do not mix with incompatible waste streams.

    • Sharps: Contaminated needles and other sharps should be placed in a designated sharps container for chemical contamination.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste (e.g., DMSO, saline).

  • Storage: Store the sealed waste containers in a designated, well-ventilated, and secure area, away from incompatible materials, until collection by institutional Environmental Health and Safety (EHS) personnel or a licensed hazardous waste disposal contractor.

  • Decontamination: Decontaminate work surfaces and equipment that have come into contact with this compound. The cleaning materials used for decontamination should also be disposed of as hazardous waste.

  • Disposal Records: Maintain accurate records of the disposal of this compound, including quantities and dates, as required by your institution.

Experimental Protocol: Safe Handling and Preparation of this compound for in vitro Experiments

This protocol outlines the steps for safely preparing a stock solution of this compound for use in cell-based assays.

Materials:

  • This compound solid powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

Procedure:

  • Preparation: Before handling the compound, ensure you are in a well-ventilated area, preferably a chemical fume hood. Don appropriate PPE.

  • Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder into the tube.

  • Solubilization: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube to achieve the desired stock concentration (e.g., 10 mM). Use a new, sealed bottle of DMSO to avoid issues with water absorption, which can affect solubility.

  • Mixing: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.

  • Labeling: Clearly label all stock solution tubes with the compound name, concentration, solvent, and date of preparation.

  • Waste Disposal: Dispose of all contaminated materials (e.g., weigh boat, pipette tips) as hazardous chemical waste according to the procedures outlined above.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of laboratory waste, including potent small molecule inhibitors like this compound.

G A Start: Generate Laboratory Waste B Is the waste contaminated with this compound? A->B C Segregate as Hazardous Chemical Waste B->C Yes L Follow General Lab Waste Procedures B->L No D Solid Waste (e.g., gloves, tubes) C->D E Liquid Waste (e.g., solutions) C->E F Sharps Waste (e.g., needles) C->F G Place in Labeled, Sealed Chemical Waste Container D->G H Place in Labeled, Sealed Flammable Waste Container (if applicable) E->H I Place in Labeled, Chemical Sharps Container F->I J Store in Designated Hazardous Waste Area G->J H->J I->J K Arrange for EHS Pickup J->K

Caption: Disposal workflow for this compound contaminated materials.

Signaling Pathway Context

This compound is an inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1.[6] HPK1 is a negative regulator of T-cell receptor (TCR) signaling.[6] By inhibiting HPK1, GNE-6893 enhances TCR signaling, leading to increased T-cell activation and cytokine production, which is a therapeutic strategy being explored in cancer immunotherapy.[6]

G TCR TCR Signaling HPK1 HPK1 (MAP4K1) TCR->HPK1 activates SLP76 SLP76 Degradation HPK1->SLP76 promotes GNE6893 This compound GNE6893->HPK1 inhibits TCell T-Cell Activation SLP76->TCell negatively regulates

Caption: Simplified signaling pathway of HPK1 and the inhibitory action of GNE-6893.

References

Essential Safety and Logistical Information for Handling (3S,4R)-GNE-6893

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals handling (3S,4R)-GNE-6893 must adhere to stringent safety protocols to minimize exposure and ensure a safe laboratory environment. This document provides essential, immediate safety and logistical information, including operational and disposal plans, offering procedural, step-by-step guidance.

Personal Protective Equipment (PPE) and Engineering Controls

When handling this compound, a comprehensive approach to personal protection is critical. This includes the use of appropriate personal protective equipment (PPE) and engineering controls to mitigate risks.[1][2][3] The following table summarizes the required PPE and safety measures.

Equipment/ControlSpecificationPurpose
Eye Protection Safety goggles with side-shields.[1][2][3]To protect eyes from splashes or aerosols.
Hand Protection Protective gloves (e.g., nitrile).To prevent skin contact with the compound.
Body Protection Impervious clothing, such as a lab coat.[1][2][3]To protect skin and clothing from contamination.
Respiratory Protection Suitable respirator.To be used when there is a risk of inhaling dust or aerosols, especially when handling the powder form outside of a ventilated enclosure.
Engineering Controls Use only in areas with appropriate exhaust ventilation, such as a chemical fume hood.[1][3][4]To minimize inhalation exposure to the compound.
Safety Stations Accessible safety shower and eye wash station.[1][2][3][4]To provide immediate decontamination in case of accidental exposure.

Operational and Handling Plan

A systematic workflow is essential for the safe handling of this compound, from initial preparation to final disposal.

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_hood Work in a Fume Hood prep_ppe->prep_hood prep_weigh Weigh Compound prep_hood->prep_weigh prep_dissolve Dissolve in Solvent prep_weigh->prep_dissolve exp_handle Handle with Care prep_dissolve->exp_handle exp_avoid Avoid Aerosol Generation exp_handle->exp_avoid cleanup_decon Decontaminate Surfaces exp_avoid->cleanup_decon cleanup_ppe Remove and Dispose of PPE cleanup_decon->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash disp_collect Collect Waste in Labeled Container cleanup_wash->disp_collect disp_store Store Waste Appropriately disp_collect->disp_store disp_dispose Dispose via Hazardous Waste Program disp_store->disp_dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.